B07
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C29H38ClFN4O2 |
|---|---|
Poids moléculaire |
529.1 g/mol |
Nom IUPAC |
1-acetyl-N-(3-chloro-4-methylphenyl)-N-[3-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]propyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C29H38ClFN4O2/c1-22-4-9-27(20-28(22)30)35(29(37)25-10-14-34(15-11-25)23(2)36)13-3-12-32-16-18-33(19-17-32)21-24-5-7-26(31)8-6-24/h4-9,20,25H,3,10-19,21H2,1-2H3 |
Clé InChI |
ZAMLSFUEYHPQPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N(CCCN2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)C4CCN(CC4)C(=O)C)Cl |
Origine du produit |
United States |
Foundational & Exploratory
The B7 Family of Proteins: A Technical Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B7 family of proteins, a critical component of the immunoglobulin superfamily, plays a pivotal role in the regulation of adaptive immune responses. T-cell activation and tolerance are not solely determined by the interaction of the T-cell receptor (TCR) with a peptide-MHC complex (Signal 1), but are critically modulated by a second set of co-stimulatory or co-inhibitory signals (Signal 2) delivered by the B7 family ligands.[1][2] These ligands, expressed on antigen-presenting cells (APCs) and other cell types, including tumor cells, bind to corresponding receptors on T-cells, primarily from the CD28 family.[3][4] The balance between these activating and inhibitory signals dictates the outcome of the T-cell response, determining whether it leads to robust immunity, anergy, or peripheral tolerance.[1]
The therapeutic potential of manipulating these pathways is profound, as evidenced by the success of immune checkpoint blockade therapies in oncology, which target interactions like PD-1/PD-L1 and CTLA-4/B7. This guide provides an in-depth technical overview of the core mechanisms of action of key B7 family members, presents quantitative interaction data, details common experimental protocols for their study, and visualizes the associated signaling and experimental workflows.
Core Mechanisms of Action: A Balance of Co-stimulation and Co-inhibition
The B7 family provides the essential secondary signals that either promote or suppress T-cell activation. This dual functionality is central to maintaining immune homeostasis, preventing autoimmunity while enabling effective responses against pathogens and malignancies.
Classical Co-stimulatory and Co-inhibitory Pathways: B7-1 (CD80) & B7-2 (CD86)
B7-1 (CD80) and B7-2 (CD86) are the most well-characterized members of the family, primarily expressed on APCs. They share two key receptors on T-cells: CD28 and CTLA-4.
-
Co-stimulation via CD28: Upon initial T-cell activation, B7-1 or B7-2 binds to the constitutively expressed CD28 receptor. This interaction triggers a critical co-stimulatory signal, leading to T-cell proliferation, cytokine production (like IL-2), and survival.
-
Co-inhibition via CTLA-4: Following activation, T-cells upregulate CTLA-4, which binds to B7-1 and B7-2 with a significantly higher affinity than CD28. This engagement delivers a potent inhibitory signal, effectively terminating the T-cell response and playing a crucial role in establishing peripheral tolerance. This mechanism prevents excessive immune reactions.
The PD-1/PD-L1 Axis: A Key Immune Checkpoint
The Programmed Death-1 (PD-1) pathway is a cornerstone of immune regulation and a major target in cancer immunotherapy.
-
PD-L1 (B7-H1) and PD-L2 (B7-DC): The ligands PD-L1 and PD-L2 are expressed on a wide range of cells, including immune cells and, notably, many types of tumor cells. Their expression can be induced by inflammatory cytokines like IFN-γ.
-
Inhibition via PD-1: When PD-L1 or PD-L2 binds to the PD-1 receptor on activated T-cells, it initiates an inhibitory cascade. This signaling suppresses T-cell proliferation, cytokine release, and cytotoxic activity, leading to a state known as "T-cell exhaustion". Tumors frequently exploit this pathway to evade immune destruction.
The ICOS/ICOSL Pathway: Fine-tuning T-Cell Responses
-
ICOSL (B7-H2): Inducible T-cell co-stimulator ligand (ICOSL), also known as B7-H2, is expressed on APCs, including B cells and dendritic cells.
-
Co-stimulation via ICOS: Its receptor, ICOS (Inducible T-cell Co-stimulator), is upregulated on T-cells following activation. The ICOS-ICOSL interaction provides a co-stimulatory signal that is crucial for the development and function of follicular helper T cells (Tfh), antibody responses, and the production of certain cytokines.
Emerging B7 Family Members
-
B7-H3 (CD276) and B7-H4 (VTCN1): These members are generally considered co-inhibitory, though the function of B7-H3 remains somewhat controversial, with some reports suggesting co-stimulatory roles. Both are overexpressed in various cancers and are associated with poor prognosis, making them attractive therapeutic targets. Their receptors on T-cells have not been definitively identified. B7-H4 is known to inhibit T-cell activation and proliferation.
-
Other Members: The family continues to expand with proteins like B7-H5 (VISTA), B7-H6, and B7-H7, each with distinct expression patterns and immunoregulatory functions that are areas of active research.
Quantitative Data: Binding Affinities of B7 Family Interactions
The affinity of the ligand-receptor interaction is a key determinant of the functional outcome. CTLA-4's higher affinity for B7-1/B7-2 compared to CD28 is a classic example of how binding kinetics regulate immune responses. The following tables summarize reported equilibrium dissociation constants (Kd) for key interactions, primarily measured by Surface Plasmon Resonance (SPR). It is important to note that Kd values can vary between studies due to differences in experimental conditions (e.g., temperature, constructs used).
Table 1: Binding Affinities of B7-1 (CD80) and B7-2 (CD86)
| Ligand | Receptor | Kd Value | Method / Conditions |
| B7-1 (CD80) | CD28 | ~200 nM | SPR |
| B7-1 (CD80) | CD28 | 4 µM | SPR (37°C) |
| B7-1 (CD80) | CTLA-4 | ~12 nM | SPR |
| B7-1 (CD80) | CTLA-4 | 0.42 µM | SPR (37°C) |
| B7-1 (CD80) | CTLA-4 | 0.2511 nM | SPR (Biacore T200) |
Note: The significant range in reported Kd values, particularly for B7-1/CTLA-4, highlights the sensitivity of affinity measurements to experimental setup and protein constructs (e.g., monomeric vs. dimeric forms).
Table 2: Binding Affinities of PD-1 Ligands
| Ligand | Receptor | Kd Value | Method / Conditions |
| PD-L1 (Human) | PD-1 (Murine) | ~8 µM | SPR |
| PD-L1 (Human) | PD-1 (Human) | 1 - 18 µM | Various expression systems |
| PD-L2 (Human) | PD-1 (Human) | 500 nM | Bio-layer interferometry |
Table 3: Binding Affinity of the ICOS/ICOSL Interaction
| Ligand | Receptor | Kd Value | Method / Conditions |
| ICOS-L | ICOS | 722 nM | Biolayer interferometry (BLI) |
Visualizing the Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the complex signaling pathways and experimental workflows.
Signaling Pathway Diagrams
Experimental Protocols
Investigating the function of B7 family proteins involves a range of standard immunological and biochemical assays. Below are detailed methodologies for key experiments.
Protocol 1: T-Cell Proliferation Assay using CFSE Dilution
This assay measures the proliferation of T-cells in response to stimulation and co-stimulation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each generation, which can be quantified by flow cytometry.
1. T-Cell Isolation and Labeling: a. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. b. Isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) with anti-CD4 or anti-CD8 microbeads. c. Resuspend isolated T-cells at a concentration of 10-100 x 106 cells/mL in pre-warmed PBS. d. Prepare a 1-10 µM working solution of CFSE in PBS (a final concentration of 0.5-5 µM is common). e. Add the cell suspension to the CFSE working solution and incubate for 10-20 minutes at 37°C, protected from light. f. Quench the staining reaction by adding 5-10 volumes of cold complete RPMI medium containing at least 5% Fetal Bovine Serum (FBS). g. Wash the cells 2-3 times with complete medium to remove excess CFSE. Resuspend the labeled cells at 1 x 106 cells/mL.
2. Co-culture and Stimulation: a. Plate APCs (e.g., dendritic cells or B7-transfected cell lines) in a 96-well or 24-well plate. b. Add a primary stimulus (Signal 1), such as anti-CD3 antibody (0.5-1 µg/mL) or a specific peptide antigen. c. Add the CFSE-labeled T-cells to the wells at a desired T-cell:APC ratio (e.g., 10:1). d. For blocking experiments, add antibodies against B7-1, B7-2, or other B7 family members to appropriate wells. Include an isotype control antibody. e. Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
3. Flow Cytometry Analysis: a. Harvest the cells from the wells. b. Stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if desired. c. Acquire the samples on a flow cytometer, using the FITC or an equivalent channel to detect CFSE fluorescence. d. Analyze the data by gating on the live lymphocyte population. Proliferation is visualized as a series of peaks on a histogram, with each successive peak representing a cell division.
References
The B7 Superfamily: A Comprehensive Technical Guide to Function, Signaling, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to the B7 Protein Superfamily
The B7 superfamily of proteins are a group of transmembrane glycoproteins that play a critical role in the regulation of the adaptive immune response.[1] Primarily expressed on the surface of antigen-presenting cells (APCs), these molecules interact with receptors on T-cells to provide co-stimulatory or co-inhibitory signals, which are essential for determining the nature and magnitude of the T-cell response.[1] This "second signal," delivered by B7 proteins, is a crucial checkpoint in immune activation, preventing inappropriate or excessive immune reactions and maintaining peripheral tolerance. The dysregulation of B7 signaling is implicated in a range of pathologies, from autoimmune diseases to cancer, making this protein family a key area of research and a promising target for novel immunotherapies.[1][2]
This technical guide provides an in-depth overview of the core functions of the B7 protein family, their signaling pathways, and detailed protocols for their experimental analysis.
Core Functions and Signaling Pathways of the B7 Protein Family
The B7 superfamily encompasses a growing number of members, each with distinct expression patterns, receptor interactions, and immunological functions. The most well-characterized members are B7-1 (CD80) and B7-2 (CD86), which serve as the archetypes for understanding B7-mediated co-stimulation and co-inhibition.
B7-1 (CD80) and B7-2 (CD86): The Pillars of T-Cell Co-regulation
B7-1 and B7-2 are primarily expressed on professional APCs such as dendritic cells, macrophages, and activated B-cells. They share two key receptors on T-cells: CD28 and CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4). The engagement of these receptors by B7-1 or B7-2 dictates whether the T-cell receives an activating or an inhibitory signal.
-
Co-stimulatory Signaling via CD28: The interaction of B7-1 or B7-2 with CD28 on the surface of a T-cell, in conjunction with the T-cell receptor (TCR) recognizing its cognate antigen presented by the APC, delivers a potent co-stimulatory signal. This signal is essential for T-cell activation, proliferation, differentiation, and cytokine production. Without this second signal, the T-cell may become anergic or undergo apoptosis.
-
Co-inhibitory Signaling via CTLA-4: In contrast, the binding of B7-1 or B7-2 to CTLA-4, which is upregulated on activated T-cells, delivers a co-inhibitory signal. CTLA-4 has a significantly higher affinity for B7-1 and B7-2 than CD28, allowing it to outcompete CD28 for ligand binding and effectively dampen the T-cell response. This inhibitory mechanism is crucial for maintaining immune homeostasis and preventing autoimmunity.
Other B7 Family Members and Their Functions
Beyond B7-1 and B7-2, several other B7 family members have been identified, each contributing to the complexity of immune regulation:
-
B7-H1 (PD-L1) and B7-DC (PD-L2): These ligands bind to the Programmed Death-1 (PD-1) receptor on T-cells, delivering a potent inhibitory signal that is a major mechanism of tumor immune evasion.
-
B7-H2 (ICOS-L): B7-H2 interacts with the Inducible T-cell COStimulator (ICOS) receptor on activated T-cells, providing a co-stimulatory signal that is important for T-cell differentiation and function, particularly in germinal center reactions.
-
B7-H3 (CD276): The function of B7-H3 is complex and appears to be context-dependent, with reports suggesting both co-stimulatory and co-inhibitory roles. Its receptor is not yet definitively identified.
-
B7-H4 (VTCN1): B7-H4 is generally considered a co-inhibitory molecule that negatively regulates T-cell immunity. Similar to B7-H3, its receptor on T-cells remains to be fully characterized.
-
B7-H5 (VISTA): VISTA is another inhibitory ligand that can function as both a ligand on APCs and a receptor on T-cells.
-
B7-H6: This molecule is a ligand for the NKp30 receptor on Natural Killer (NK) cells and plays a role in NK cell-mediated cytotoxicity.
-
B7-H7 (HHLA2): The function of B7-H7 is still being elucidated, with evidence suggesting it can have both co-stimulatory and co-inhibitory effects.
Quantitative Analysis of B7-Receptor Interactions
The affinity of the interaction between B7 family members and their receptors is a critical determinant of the functional outcome. Surface Plasmon Resonance (SPR) is a commonly used technique to measure these binding kinetics in real-time. The dissociation constant (Kd) is a key parameter derived from these studies, with a lower Kd value indicating a higher binding affinity.
| Ligand | Receptor | Dissociation Constant (Kd) | Method | Reference |
| B7-1 (CD80) | CD28 | ~4.0 µM | SPR | |
| B7-1 (CD80) | CTLA-4 | ~0.42 µM | SPR | |
| B7-2 (CD86) | CD28 | - | - | - |
| B7-2 (CD86) | CTLA-4 | - | - | - |
| B7-H1 (PD-L1) | PD-1 | ~8.2 µM | SPR | - |
| B7-H2 (ICOS-L) | ICOS | ~722 nM | - | - |
| B7-H3 (CD276) | Putative Receptor(s) | Not well-defined | - | |
| B7-H4 (VTCN1) | Putative Receptor(s) | Not well-defined | - |
Note: The binding affinities can vary depending on the experimental conditions, such as temperature and the specific constructs of the proteins used.
Experimental Protocols for Studying B7 Protein Function
A variety of in vitro assays are employed to characterize the function of B7 proteins. The following sections provide detailed methodologies for three key experimental approaches.
T-Cell Proliferation Assay using CFSE
This assay measures the proliferation of T-cells in response to stimulation, which can be modulated by B7 protein interactions. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells and APCs
-
CFSE dye (e.g., CellTrace™ CFSE Cell Proliferation Kit)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or specific antigen)
-
B7 blocking antibodies or recombinant B7-Ig fusion proteins
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more defined systems, purify T-cells and APCs (e.g., dendritic cells or B-cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
CFSE Staining:
-
Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Add APCs at an appropriate T-cell:APC ratio (e.g., 10:1).
-
Add the T-cell stimulus (e.g., anti-CD3 antibody at 1 µg/mL).
-
To test the function of a specific B7 protein, add a blocking antibody against that protein or a recombinant B7-Ig fusion protein to the culture. Include appropriate isotype controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) to identify specific T-cell populations.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell population of interest and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Cytokine Release Assay using ELISA
This assay quantifies the amount of specific cytokines released by T-cells upon activation, which is influenced by B7 co-stimulation. Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that uses antibodies to detect and quantify a specific protein of interest.
Materials:
-
Supernatants from T-cell/APC co-cultures (as described in the proliferation assay)
-
Cytokine-specific ELISA kit (e.g., for IL-2, IFN-γ, TNF-α)
-
Microplate reader
Protocol:
-
Sample Collection: After the desired incubation period (typically 24-72 hours), centrifuge the cell culture plates and carefully collect the supernatants. Store at -80°C until use.
-
ELISA Procedure (General Steps):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the unknown samples by interpolating their absorbance values on the standard curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It is the gold standard for determining the binding affinity (Kd) of B7 proteins to their receptors.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant B7 protein (ligand) and its receptor (analyte)
-
Immobilization buffers (e.g., sodium acetate, pH 4.0-5.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the purified B7 protein (ligand) over the activated surface. The protein will be covalently coupled to the surface via its primary amine groups.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Injection and Binding Measurement:
-
Inject a series of concentrations of the purified receptor protein (analyte) over the ligand-immobilized surface at a constant flow rate.
-
The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
After the association phase, inject running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.
-
Conclusion
The B7 protein superfamily represents a critical control point in the adaptive immune response, with the balance between co-stimulatory and co-inhibitory signals determining the outcome of T-cell activation. A thorough understanding of the function and signaling of each B7 family member is paramount for the development of effective immunotherapies for a wide range of diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate roles of these important immunomodulatory proteins. As research in this field continues to evolve, a deeper understanding of the less-characterized B7 family members and their receptor interactions will undoubtedly unveil new therapeutic opportunities.
References
An In-depth Technical Guide to the Function and Expression of B7-1 (CD80) and B7-2 (CD86)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core functions and expression patterns of the B7-1 (CD80) and B7-2 (CD86) co-stimulatory molecules. These members of the B7 family are critical regulators of T-cell activation and tolerance, playing a pivotal role in the adaptive immune response. Understanding their distinct and overlapping functions is essential for the development of novel immunotherapies for cancer, autoimmune diseases, and infectious diseases.
Core Concepts: B7-1 vs. B7-2
B7-1 and B7-2 are structurally related type I transmembrane proteins expressed on the surface of antigen-presenting cells (APCs).[1] They serve as ligands for two key receptors on T-cells: the co-stimulatory receptor CD28 and the co-inhibitory receptor CTLA-4 (Cytotoxic T-Lymphocyte-Associated protein 4).[1] The engagement of these molecules provides the crucial "second signal" for T-cell activation, following the initial signal from the T-cell receptor (TCR) recognizing a specific antigen presented by the major histocompatibility complex (MHC).
While both B7-1 and B7-2 bind to the same receptors, they exhibit significant differences in their biochemical properties, expression kinetics, and functional outcomes, indicating they are not redundant in their roles.[2] A key structural difference is that B7-1 exists predominantly as a dimer on the cell surface, whereas B7-2 is primarily a monomer.[2] This difference in oligomeric state likely influences their interaction with receptors and subsequent signaling events.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data regarding the binding affinities of B7-1 and B7-2 with their receptors and their differential expression on various immune cell populations.
Table 1: Binding Affinity and Kinetics of Human B7-1 and B7-2 to CD28 and CTLA-4
| Ligand | Receptor | Dissociation Constant (Kd) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Reference(s) |
| B7-1 (CD80) | CD28 | ~4 µM | Not consistently reported | ≥1.6 | |
| CTLA-4 | ~0.42 µM | Not consistently reported | ≥0.43 | ||
| B7-2 (CD86) | CD28 | ~20 µM | Not consistently reported | Not consistently reported | |
| CTLA-4 | ~2.2 µM | Not consistently reported | Not consistently reported |
Note: Kd values can vary between studies due to different experimental conditions and techniques (e.g., Surface Plasmon Resonance). The data presented here reflects values from soluble recombinant proteins at 37°C where available. CTLA-4 generally exhibits a higher affinity for both B7-1 and B7-2 compared to CD28.
Table 2: Expression of B7-1 and B7-2 on Human Antigen-Presenting Cells
| Cell Type | State | B7-1 (CD80) Expression | B7-2 (CD86) Expression | Reference(s) |
| Dendritic Cells | Immature | Low/Negative | Constitutively low to moderate | |
| Mature (Activated) | Upregulated | Strongly upregulated | ||
| B Cells | Resting | Negative | Low | |
| Activated | Upregulated | Strongly upregulated | ||
| Macrophages | Resting | Negative | Low | |
| Activated | Upregulated | Upregulated | ||
| Monocytes | Resting | Negative | Low |
Note: Expression levels are generally characterized by flow cytometry and can be influenced by the specific activation stimulus and time course. B7-2 is often expressed earlier and more constitutively on APCs, while B7-1 expression is more tightly regulated and induced upon activation.
Signaling Pathways and Functional Consequences
The differential binding affinities and expression patterns of B7-1 and B7-2 lead to distinct functional outcomes in T-cell responses.
-
T-Cell Co-stimulation (via CD28): The interaction of B7-1 or B7-2 with CD28 provides a positive co-stimulatory signal, leading to T-cell proliferation, cytokine production (e.g., IL-2), and survival. B7-2, due to its earlier and broader expression, is thought to be crucial for initiating primary T-cell responses.
-
T-Cell Inhibition (via CTLA-4): CTLA-4, which is upregulated on T-cells following activation, has a higher affinity for both B7 ligands than CD28. The engagement of B7-1 or B7-2 with CTLA-4 delivers an inhibitory signal, which dampens T-cell activation and proliferation. This is a critical mechanism for maintaining immune homeostasis and preventing autoimmunity. B7-1's dimeric structure and higher affinity for CTLA-4 may make it a more potent inhibitor of T-cell responses.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of B7-1 and B7-2 function are provided below.
Flow Cytometry for B7-1 and B7-2 Expression on APCs
This protocol outlines the procedure for analyzing the surface expression of B7-1 and B7-2 on APCs, such as dendritic cells, B cells, or macrophages.
Materials:
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% Fetal Bovine Serum and 0.05% sodium azide)
-
Fluorochrome-conjugated monoclonal antibodies specific for:
-
Human or mouse B7-1 (CD80)
-
Human or mouse B7-2 (CD86)
-
Lineage markers for cell type identification (e.g., CD11c for dendritic cells, CD19 for B cells, F4/80 for macrophages)
-
Isotype control antibodies corresponding to the B7 antibodies
-
-
Fc block (anti-CD16/CD32)
-
Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability stain)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate APCs from tissues (e.g., spleen, lymph nodes, or peripheral blood) or from in vitro cultures. For activation studies, treat cells with a stimulus (e.g., LPS for B cells and dendritic cells) for a specified time course.
-
Cell Staining: a. Adjust cell suspension to 1 x 106 cells per 100 µL in FACS buffer. b. Add Fc block to prevent non-specific antibody binding and incubate for 10-15 minutes on ice. c. Add the cocktail of fluorochrome-conjugated antibodies (B7-1, B7-2, lineage markers, and isotype controls in separate tubes) at pre-titrated optimal concentrations. d. Incubate for 30 minutes on ice in the dark. e. Wash the cells twice with 1-2 mL of FACS buffer by centrifugation (e.g., 300 x g for 5 minutes). f. Resuspend the cell pellet in 200-500 µL of FACS buffer. g. Just before analysis, add a viability dye according to the manufacturer's instructions.
-
Flow Cytometry Analysis: a. Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis. b. Gate on the live, single-cell population of interest based on forward and side scatter properties and the viability dye. c. Further gate on the specific APC population using lineage markers. d. Analyze the expression of B7-1 and B7-2 on the gated population and compare the mean fluorescence intensity (MFI) to the isotype control.
T-Cell Co-stimulation and Proliferation Assay
This assay measures the ability of APCs expressing B7-1 and/or B7-2 to co-stimulate T-cell proliferation in response to a TCR signal.
Materials:
-
Purified CD4+ or CD8+ T-cells
-
Antigen-presenting cells (e.g., dendritic cells, or cell lines transfected with B7-1 or B7-2)
-
T-cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)
-
TCR stimulus (e.g., anti-CD3 antibody, or a specific peptide antigen if using TCR-transgenic T-cells)
-
Blocking antibodies against B7-1 and B7-2 (optional, for functional validation)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
T-Cell Labeling: Label purified T-cells with a proliferation dye according to the manufacturer's protocol. This dye is equally distributed to daughter cells upon division, allowing for the tracking of proliferation by flow cytometry.
-
APC Preparation: Prepare APCs. If using an anti-CD3 stimulus, APCs can be used directly. If using a peptide antigen, pulse the APCs with the peptide for at least 1 hour at 37°C. Mitotically inactivate the APCs (e.g., with mitomycin C or irradiation) to prevent their proliferation from confounding the results.
-
Co-culture Setup: a. In a 96-well plate, add the labeled T-cells (e.g., 1 x 105 cells/well). b. Add the TCR stimulus (e.g., soluble or plate-bound anti-CD3 antibody). c. Add the prepared APCs at varying T-cell to APC ratios (e.g., 1:1, 5:1, 10:1). d. For blocking experiments, pre-incubate the APCs with anti-B7-1 and/or anti-B7-2 antibodies for 30 minutes before adding them to the co-culture.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
Analysis: a. Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD4, CD8) if necessary. b. Analyze the cells by flow cytometry. c. Gate on the T-cell population and assess proliferation by the dilution of the proliferation dye. Each peak of decreasing fluorescence intensity represents a cell division.
ELISA for Cytokine Measurement
This protocol is for quantifying the secretion of cytokines (e.g., IL-2, IFN-γ) in the supernatant from T-cell co-stimulation assays.
Materials:
-
Supernatants from T-cell co-stimulation assays
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites with assay diluent for at least 1 hour at room temperature.
-
Sample and Standard Incubation: a. Wash the plate. b. Add standards (serial dilutions of recombinant cytokine) and samples (supernatants from co-cultures) to the wells. c. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: a. Wash the plate. b. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: a. Wash the plate. b. Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: a. Wash the plate. b. Add the TMB substrate and incubate until a color change is observed (typically 15-30 minutes) in the dark.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in the samples.
Mandatory Visualizations
References
The Gatekeepers of T-Cell Activation: An In-Depth Technical Guide to B7 Co-stimulatory Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-cell activation is a cornerstone of the adaptive immune response, requiring a dual-signal process for precise and effective orchestration. The first signal, mediated by the T-cell receptor (TCR) recognizing a specific antigen presented by the major histocompatibility complex (MHC), confers specificity. However, this initial signal is insufficient for a robust response and can lead to a state of T-cell anergy or unresponsiveness. The second, or co-stimulatory, signal is primarily delivered by the B7 family of molecules on antigen-presenting cells (APCs) interacting with their cognate receptors on T-cells. This technical guide provides a comprehensive overview of the B7 co-stimulatory and co-inhibitory molecules, their intricate roles in T-cell activation and regulation, the downstream signaling cascades they initiate, and the experimental methodologies employed to investigate these critical interactions. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the therapeutic potential of targeting these pathways.
Introduction to the Two-Signal Model of T-Cell Activation
The activation of naive T-cells is a tightly regulated process that prevents spurious immune responses against self-antigens while ensuring a potent defense against pathogens. The two-signal model, a fundamental concept in immunology, dictates that full T-cell activation, proliferation, and differentiation into effector cells require two distinct signals delivered by an APC.[1]
-
Signal 1 (Antigen-Specific): This is the initial and specific signal, where the TCR on the T-cell surface engages with a peptide-MHC complex on an APC.[1][2]
-
Signal 2 (Co-stimulation): This second, antigen-non-specific signal is delivered by the interaction of co-stimulatory molecules on the APC with their receptors on the T-cell. The B7 family of ligands and their corresponding CD28 family of receptors are the most prominent players in this process.[1][2]
The integration of these two signals leads to cytokine production, clonal expansion, and the differentiation of T-cells into effector and memory populations. Conversely, the absence of co-stimulation during TCR engagement can result in T-cell anergy, a state of functional unresponsiveness. Furthermore, a parallel set of co-inhibitory signals, also involving B7 family members, acts as a crucial checkpoint to terminate the immune response and maintain self-tolerance.
The B7 Superfamily: Ligands and Receptors
The B7 superfamily is a group of transmembrane proteins belonging to the immunoglobulin (Ig) superfamily, primarily expressed on APCs and some other cell types. These molecules are the ligands for the CD28 family of receptors on T-cells. The interactions between B7 ligands and their receptors can be either co-stimulatory, promoting T-cell activation, or co-inhibitory, attenuating the T-cell response.
Key B7 Family Ligands and Their Receptors
The B7 family includes several well-characterized members, each with distinct expression patterns and functions:
| B7 Family Ligand | Alternative Names | Primary Receptor(s) | Primary Function |
| B7-1 | CD80, BB1 | CD28, CTLA-4, PD-L1 | Co-stimulation / Co-inhibition |
| B7-2 | CD86, B70 | CD28, CTLA-4 | Co-stimulation / Co-inhibition |
| ICOS-L | B7-H2, B7RP-1, CD275 | ICOS | Co-stimulation |
| PD-L1 | B7-H1, CD274 | PD-1, B7-1 | Co-inhibition |
| PD-L2 | B7-DC, CD273 | PD-1 | Co-inhibition |
| B7-H3 | CD276 | Unknown | Co-inhibition (predominantly) |
| B7-H4 | VTCN1, B7x, B7S1 | Unknown | Co-inhibition |
Co-stimulatory Signaling: The CD28 and ICOS Pathways
Co-stimulatory signals are essential for lowering the threshold for T-cell activation, promoting cell survival, and driving proliferation and differentiation.
B7-1 (CD80) and B7-2 (CD86): The Archetypal Co-stimulators
B7-1 and B7-2 are the most well-studied co-stimulatory ligands, both of which bind to the T-cell receptor CD28 to deliver a positive signal. While often considered to have redundant functions, they exhibit differences in expression kinetics and binding affinities for their receptors, suggesting distinct roles in initiating and sustaining the immune response. B7-2 (CD86) is constitutively expressed at low levels on professional APCs like dendritic cells (DCs) and is rapidly upregulated upon activation, suggesting a key role in initiating the primary T-cell response. B7-1 (CD80) expression is induced later, potentially contributing to the maintenance of the T-cell response.
Upon engagement by B7-1 or B7-2, the cytoplasmic tail of CD28 becomes phosphorylated, initiating a cascade of downstream signaling events. A key event is the recruitment and activation of Phosphoinositide 3-kinase (PI3K).
ICOS-L (B7-H2): A Key Player in T-Cell Differentiation
Inducible T-cell co-stimulator ligand (ICOS-L) is constitutively expressed on APCs and can be induced on other cell types. It binds exclusively to ICOS on activated T-cells. The ICOS/ICOS-L pathway is crucial for the differentiation of T follicular helper (Tfh) cells, which are essential for germinal center formation and the generation of high-affinity antibodies.
Similar to CD28, ICOS signaling is heavily dependent on the activation of PI3K. The cytoplasmic tail of ICOS contains a YMFM motif that, upon phosphorylation, recruits the p85 subunit of PI3K. This leads to potent activation of the PI3K-Akt pathway, which is critical for the expression of cytokines like IL-4 and IL-21.
Co-inhibitory Signaling: The Brakes of the Immune System
Co-inhibitory signals are vital for maintaining self-tolerance and for contracting the immune response after an antigen has been cleared, thereby preventing excessive inflammation and tissue damage.
CTLA-4: The High-Affinity Competitor
Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is a homolog of CD28 and also binds to B7-1 and B7-2. However, CTLA-4 binds these ligands with a much higher affinity than CD28. CTLA-4 is upregulated on T-cells following activation and functions to outcompete CD28 for B7 binding, thus delivering an inhibitory signal that dampens T-cell activation.
CTLA-4 can inhibit T-cell responses through several mechanisms. One is by simply sequestering B7 molecules away from CD28. Additionally, its cytoplasmic tail can recruit phosphatases like SHP2 (Src homology region 2 domain-containing phosphatase-2) and PP2A (protein phosphatase 2A), which can dephosphorylate key signaling molecules in the TCR and CD28 pathways.
References
The B7 Family of Ligands and Their Receptors: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the B7 family of ligands and their cognate receptors, critical regulators of the adaptive immune response. This document details their molecular interactions, signaling pathways, and the experimental methodologies used to study them, offering a valuable resource for researchers and professionals in immunology and drug development.
Core Concepts: A Balance of Co-stimulation and Co-inhibition
T-cell activation and function are not solely dictated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by the major histocompatibility complex (MHC). A second, co-stimulatory or co-inhibitory signal, is required to fine-tune the immune response. This crucial signaling is primarily mediated by the B7 family of ligands, expressed on antigen-presenting cells (APCs) and other cell types, and their receptors, predominantly from the CD28 family, expressed on T-cells. The balance between these activating and inhibitory signals determines the fate of the T-cell response, from robust activation and proliferation to anergy or apoptosis.[1][2][3][4][5]
B7 Family Ligands and Their Receptors: A Detailed Overview
The B7 family comprises a growing number of type I transmembrane proteins characterized by extracellular immunoglobulin-like domains. These ligands bind to receptors on lymphocytes, delivering signals that are critical for both the initiation and termination of immune responses. The primary B7 family ligands and their receptors are summarized below.
| B7 Family Ligand | Alternative Names | Receptor(s) | Primary Function |
| B7-1 | CD80 | CD28, CTLA-4, PD-L1 | Co-stimulation / Co-inhibition |
| B7-2 | CD86 | CD28, CTLA-4 | Co-stimulation / Co-inhibition |
| ICOS-L | B7-H2, CD275 | ICOS | Co-stimulation |
| PD-L1 | B7-H1, CD274 | PD-1, B7-1 (CD80) | Co-inhibition |
| PD-L2 | B7-DC, CD273 | PD-1 | Co-inhibition |
| B7-H3 | CD276 | TLT-2 (mouse), other putative receptors | Co-stimulation / Co-inhibition |
| B7-H4 | VTCN1, B7x, B7S1 | Putative receptor on activated T-cells | Co-inhibition |
| VISTA | B7-H5, PD-1H | VSIG-3, PSGL-1 | Co-inhibition |
| B7-H6 | NCR3LG1 | NKp30 | Activation of NK cells |
| B7-H7 | HHLA2 | KIR3DL3, TMIGD2 | Co-inhibition / Co-stimulation |
Quantitative Analysis of B7 Ligand-Receptor Interactions
The affinity of the interaction between B7 ligands and their receptors is a key determinant of the resulting immunological outcome. For instance, the higher affinity of CTLA-4 for B7-1 and B7-2 compared to CD28 is crucial for its dominant inhibitory function. The following table summarizes the reported dissociation constants (Kd) for several key B7 family interactions.
| Ligand | Receptor | Reported Kd (nM) | Experimental Method |
| B7-1 (CD80) | CD28 | 4000 | Surface Plasmon Resonance (SPR) |
| B7-1 (CD80) | CTLA-4 | 420 | Surface Plasmon Resonance (SPR) |
| B7-1 (CD80) | CTLA-4 | 251.1 | Surface Plasmon Resonance (SPR) |
| ICOS-L | ICOS | 722 (monovalent) | Biolayer Interferometry (BLI) |
| PD-L1 | PD-1 | ~3000-fold lower affinity than a high-affinity variant | Phage Display & Directed Molecular Evolution |
| PD-L2 | PD-1 | 500 | Biolayer Interferometry (BLI) |
| VISTA | VSIG-3 | 3.4 | ELISA-based binding assay |
| B7-H3 | N/A (mAb) | 0.168 (scFv) | Not specified |
| B7-H4 | Receptor not definitively identified | N/A | N/A |
| B7-H6 | NKp30 | N/A | N/A |
| B7-H7 (HHLA2) | KIR3DL3 | N/A | N/A |
Note: Kd values can vary depending on the experimental conditions, such as temperature, pH, and the specific constructs of the proteins used.
Signaling Pathways of the B7 Family
The engagement of B7 family ligands with their receptors initiates complex intracellular signaling cascades that ultimately shape the T-cell response. These pathways can either amplify or dampen the signals emanating from the T-cell receptor.
Co-stimulatory Signaling Pathways
CD28 Signaling: Upon binding to B7-1 or B7-2, CD28 activates the phosphoinositide 3-kinase (PI3K) pathway, leading to the production of PIP3. This recruits key downstream kinases such as PDK1 and Akt, promoting T-cell survival, proliferation, and the production of cytokines like IL-2. CD28 signaling also activates other pathways involving Lck, Grb2, and Vav1, leading to the activation of transcription factors like NF-κB, AP-1, and NFAT.
ICOS Signaling: The interaction of ICOS with ICOS-L also potently activates the PI3K pathway, leading to robust Akt activation. This signaling is crucial for T follicular helper (Tfh) cell differentiation and function, as well as for the production of various cytokines, although it is a less potent inducer of IL-2 compared to CD28.
Co-inhibitory Signaling Pathways
CTLA-4 Signaling: CTLA-4 outcompetes CD28 for binding to B7-1 and B7-2 due to its higher affinity. Upon engagement, CTLA-4 recruits phosphatases such as SHP2 (PTPN11) and PP2A, which dephosphorylate key signaling molecules in the TCR and CD28 pathways, thereby attenuating T-cell activation. CTLA-4 can also physically remove B7 ligands from the surface of APCs through a process called trans-endocytosis.
References
- 1. B7-H6/NKp30 interaction: a mechanism of alerting NK cells against tumors. – CIML [ciml.univ-mrs.fr]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
The B7 Superfamily: A Comprehensive Guide to Structure, Function, and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B7 superfamily consists of a group of structurally related, cell-surface protein ligands that are critical regulators of the adaptive immune response.[1] These molecules, expressed on antigen-presenting cells (APCs) and other cell types, bind to receptors of the CD28 family on lymphocytes.[1] This interaction provides a crucial second signal, known as co-stimulation or co-inhibition, which modulates the initial signal delivered by the T-cell receptor (TCR) or B-cell receptor (BCR).[1] The balance between these activating and inhibitory signals determines the nature and magnitude of the immune response, making the B7 superfamily a pivotal checkpoint in immunity and a prime target for therapeutic intervention in cancer, autoimmunity, and inflammatory diseases.[1]
Members of the B7 family are type I transmembrane proteins belonging to the immunoglobulin (Ig) superfamily, characterized by extracellular Ig-like domains.[1] While they share 20-40% amino acid identity, their expression patterns and receptor interactions are distinct, leading to diverse functional outcomes. This guide provides an in-depth overview of the core members of the B7 superfamily, their structure, function, signaling pathways, and the experimental methodologies used to study them.
Core Members of the B7 Superfamily
The B7 family includes both well-established and newly discovered members, each with unique roles in immune regulation. The primary members include B7-1 (CD80), B7-2 (CD86), PD-L1 (B7-H1), PD-L2 (B7-DC), ICOS-L (B7-H2), B7-H3, B7-H4 (VISTA), B7-H5, B7-H6, and HHLA2 (B7-H7).
The "Classical" B7s: B7-1 (CD80) & B7-2 (CD86)
B7-1 and B7-2 are the most well-characterized members, primarily known for their co-stimulatory roles.
-
Structure: Both are type I transmembrane glycoproteins with an extracellular region containing one IgV-like and one IgC-like domain.
-
Expression: B7-1 is expressed on activated B cells, T cells, and macrophages. B7-2 is constitutively expressed on various APCs, including dendritic cells and B cells, and its expression is upregulated upon activation.
-
Receptors and Function: B7-1 and B7-2 bind to two key receptors on T cells:
-
CD28: This interaction delivers a potent co-stimulatory signal, promoting T cell proliferation, cytokine production, and survival.
-
CTLA-4 (CD152): This interaction provides a co-inhibitory signal, attenuating T cell responses. CTLA-4 has a higher affinity for B7-1 and B7-2 than CD28, playing a crucial role in establishing peripheral tolerance.
-
The binding of B7-1 or B7-2 to CD28 initiates a signaling cascade involving the recruitment of PI3K and Grb2, leading to the activation of Akt and MAPK pathways. This promotes T cell activation and survival. Conversely, engagement of CTLA-4 recruits phosphatases like SHP2, which dephosphorylate key signaling molecules in the TCR and CD28 pathways, dampening the T cell response.
The PD-1 Ligands: PD-L1 (B7-H1) & PD-L2 (B7-DC)
Programmed death-ligand 1 (PD-L1) and programmed death-ligand 2 (PD-L2) are central to a major immune checkpoint pathway.
-
Structure: Both are type I transmembrane proteins.
-
Expression: PD-L1 is widely expressed on hematopoietic and non-hematopoietic cells, including various cancer cells, and is induced by inflammatory cytokines like IFN-γ. PD-L2 expression is more restricted, found mainly on APCs like dendritic cells and macrophages.
-
Receptors and Function: Both PD-L1 and PD-L2 bind to the PD-1 (CD279) receptor on activated T cells, B cells, and myeloid cells. This interaction is predominantly inhibitory, leading to T cell exhaustion and apoptosis, thereby suppressing anti-tumor immunity. PD-L1 can also interact with B7-1 (CD80), which delivers an inhibitory signal to T cells.
Upon ligand binding, PD-1 recruits the phosphatase SHP2 to its cytoplasmic tail. SHP2 dephosphorylates and inactivates proximal TCR signaling molecules, such as ZAP70 and PI3K, effectively shutting down T cell activation.
ICOS Ligand (B7-H2)
-
Structure: A type I transmembrane protein sharing 20-30% amino acid identity with other B7 members.
-
Expression: Constitutively expressed on B cells and dendritic cells, and can be induced on non-hematopoietic cells by inflammatory signals.
-
Receptors and Function: B7-H2 binds to the Inducible T-cell COStimulator (ICOS) on activated T cells. This interaction provides a co-stimulatory signal that is crucial for T cell proliferation, cytokine production, and the development of T follicular helper cells. In humans, B7-H2 has also been shown to bind to CD28 and CTLA-4.
B7-H3 (CD276)
-
Structure: A type I transmembrane protein that exists in two isoforms in humans, with either two or four extracellular Ig-like domains.
-
Expression: While having limited expression in normal tissues, B7-H3 is widely overexpressed in a variety of solid tumors.
-
Receptors and Function: The receptor for B7-H3 remains unidentified. Its function is complex and appears to be context-dependent, with reports suggesting both co-stimulatory and co-inhibitory roles. In the tumor microenvironment, B7-H3 is predominantly associated with immune inhibition and promoting tumor progression through non-immunological functions like migration and invasion.
B7-H4 (VISTA)
-
Structure: A type I transmembrane protein with homology to other B7 family members.
-
Expression: Protein expression is generally limited but can be induced on APCs. It is also expressed on various cancer cells.
-
Receptors and Function: The receptor for B7-H4 is not yet fully characterized. It is considered a negative regulator of T cell responses.
B7-H5 (VISTA)
-
Structure: VISTA (V-domain Ig Suppressor of T cell Activation) is a type I transmembrane protein with a single IgV domain, showing homology to PD-L1.
-
Expression: Unlike other B7 members, VISTA's expression is primarily restricted to the hematopoietic compartment, with high levels on myeloid cells and lower levels on T cells.
-
Receptors and Function: VISTA can function as both a ligand and a receptor, delivering inhibitory signals. It suppresses T cell proliferation and cytokine production, acting as a negative checkpoint regulator.
B7-H6
-
Structure: A member of the B7 family.
-
Expression: Uniquely, B7-H6 is generally absent from normal tissues but is expressed on the surface of various tumor cells.
-
Receptors and Function: B7-H6 is a ligand for the activating receptor NKp30 on Natural Killer (NK) cells. This interaction triggers NK cell-mediated cytotoxicity and cytokine secretion, promoting anti-tumor immunity. Thus, B7-H6 represents a tumor-specific "stress" ligand that alerts the innate immune system.
The expression of B7-H6 by a tumor cell serves as a "find-me" signal for the innate immune system, leading to its elimination by NK cells.
HHLA2 (B7-H7)
-
Structure: A newly discovered B7 family member with three extracellular Ig-like domains.
-
Expression: HHLA2 shows limited expression in normal tissues but is aberrantly expressed in a wide range of solid tumors.
-
Receptors and Function: HHLA2 has a dual function depending on its receptor.
-
TMIGD2 (CD28H): Interaction with TMIGD2, mainly on naive T cells, provides a co-stimulatory signal.
-
KIR3DL3: Interaction with KIR3DL3, expressed on activated T cells, results in a co-inhibitory effect, promoting T cell exhaustion.
-
Quantitative Data Summary
The binding affinities (Kd) between B7 ligands and their receptors are crucial for understanding the hierarchy and potency of these interactions. Expression levels on different cell types dictate their physiological roles.
Table 1: Binding Affinities of B7 Superfamily Members
| Ligand | Receptor | Binding Affinity (Kd) | Notes |
|---|---|---|---|
| B7-1 (CD80) | CD28 | ~4 µM | - |
| CTLA-4 | ~0.4 µM | Higher affinity than CD28 | |
| B7-2 (CD86) | CD28 | ~20 µM | Lower affinity than B7-1 |
| CTLA-4 | ~2.5 µM | Higher affinity than CD28 | |
| PD-L1 (B7-H1) | PD-1 | ~8.2 µM | - |
| PD-L2 (B7-DC) | PD-1 | ~2.5 µM | Higher affinity than PD-L1 |
| ICOS-L (B7-H2) | ICOS | ~30-40 nM | High affinity interaction |
Note: Kd values can vary depending on the experimental method (e.g., SPR) and conditions. Data is compiled from multiple biophysical studies.
Table 2: Expression Patterns of Key B7 Superfamily Members
| Molecule | Primary Cell Types | Expression Profile |
|---|---|---|
| B7-1 (CD80) | Activated APCs (DCs, Macrophages), B cells | Inducible |
| B7-2 (CD86) | APCs, B cells | Constitutive and Inducible |
| PD-L1 (B7-H1) | Hematopoietic & Non-hematopoietic cells, Tumor cells | Constitutive and Inducible (esp. by IFN-γ) |
| PD-L2 (B7-DC) | DCs, Macrophages | Primarily Inducible |
| ICOS-L (B7-H2) | B cells, DCs, Monocytes | Constitutive and Inducible |
| B7-H3 | Tumor cells, some normal tissues | Low on normal, high on tumors |
| VISTA (B7-H5) | Myeloid cells, T cells | Constitutive in hematopoietic compartment |
| B7-H6 | Tumor cells | Tumor-specific, absent in normal tissues |
| HHLA2 (B7-H7) | Tumor cells, some normal epithelia | Limited on normal, high on tumors |
Key Experimental Protocols
Characterizing the function of B7 superfamily members involves a range of immunological and biophysical assays.
T-Cell Proliferation Assay (CFSE Dilution)
This assay measures the proliferation of T cells in response to co-stimulation provided by B7 ligands. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that labels cells and is halved with each cell division, allowing for quantification of proliferation by flow cytometry.
Methodology:
-
Isolate T-cells: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Purify CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS).
-
CFSE Labeling: Resuspend purified T cells at 1x10^6 cells/mL in PBS. Add CFSE to a final concentration of 0.5-5 µM. Incubate for 10-20 minutes at 37°C. Quench the reaction by adding 5 volumes of cold complete media (containing fetal calf serum). Wash cells twice.
-
Co-culture Setup: Plate the CFSE-labeled T cells. Add stimulators:
-
Signal 1: Anti-CD3 antibody (to engage the TCR).
-
Signal 2: Co-stimulatory signal, which can be provided by:
-
APCs known to express the B7 ligand of interest.
-
Artificial APCs (e.g., beads) coated with anti-CD3 and the specific B7 ligand-Fc fusion protein.
-
Plate-bound antibodies against CD28 as a positive control.
-
-
-
Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.
-
Flow Cytometry Analysis: Harvest cells, stain with antibodies for cell surface markers (e.g., CD4, CD8) and a viability dye. Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions, providing quantitative data on association (ka), dissociation (kd), and affinity (Kd) constants.
Methodology:
-
Chip Preparation: Covalently immobilize one binding partner (e.g., the receptor-Fc fusion protein, the "ligand" in SPR terms) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: Inject the other binding partner (e.g., the purified B7 family member, the "analyte") in a series of increasing concentrations across the sensor surface.
-
Data Acquisition: A sensorgram is generated, plotting the change in refractive index (measured in Response Units, RU) over time. This includes an association phase (analyte binding) and a dissociation phase (buffer flow).
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte from the chip surface, preparing it for the next injection.
-
Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (ka, kd) and the equilibrium dissociation constant (Kd = kd/ka).
Therapeutic Implications
The central role of the B7 superfamily in immune regulation makes its members highly attractive targets for immunotherapy.
-
Checkpoint Blockade (Inhibition of Inhibitors): Monoclonal antibodies that block the interaction between PD-1 and PD-L1 (e.g., Nivolumab, Pembrolizumab, Atezolizumab) have revolutionized cancer treatment. By releasing the "brakes" on the immune system, these agents restore the ability of T cells to recognize and eliminate tumor cells. Similarly, anti-CTLA-4 antibodies (e.g., Ipilimumab) block inhibitory signaling, promoting a more robust anti-tumor response.
-
Agonistic Antibodies (Stimulation of Stimulators): Targeting co-stimulatory pathways, such as ICOS/ICOS-L, with agonist antibodies is an area of active research to enhance T cell activity against tumors.
-
Targeting Novel Members: The tumor-specific expression of molecules like B7-H3 and B7-H6 makes them ideal targets for novel therapeutic strategies, including antibody-drug conjugates (ADCs) and CAR-T cell therapies, which can directly target and kill cancer cells with minimal off-target effects.
Conclusion
The B7 superfamily is a complex and expanding group of immunomodulatory molecules that are essential for orchestrating the delicate balance between immune activation and tolerance. From the classical co-stimulation of B7-1/B7-2 to the potent inhibitory checkpoints of PD-L1 and the tumor-specific NK cell activation by B7-H6, these proteins offer a diverse array of mechanisms for controlling immune responses. A thorough understanding of their structure, function, and signaling pathways is paramount for researchers and drug developers aiming to harness the power of the immune system to combat a wide range of human diseases. The continued exploration of this superfamily promises to unveil new therapeutic targets and strategies for the next generation of immunotherapies.
References
Introduction: The B7 Family and Immune Regulation
An In-Depth Technical Guide to B7-H4 as a Negative Regulator of T-Cell Immunity
For Researchers, Scientists, and Drug Development Professionals
The adaptive immune response is a tightly controlled process, balancing potent activation against pathogens and malignant cells with the prevention of autoimmunity. This regulation is largely orchestrated by a series of co-stimulatory and co-inhibitory signals delivered to T-cells. The B7 family of transmembrane proteins, expressed on antigen-presenting cells (APCs) and other cell types, are critical purveyors of these signals. While initial T-cell activation is driven by the T-cell receptor (TCR) recognizing a specific antigen presented by the major histocompatibility complex (MHC), the subsequent response is modulated by B7 family ligands binding to their cognate receptors on T-cells.[1]
B7-H4, also known as V-set domain-containing T-cell activation inhibitor 1 (VTCN1), is a key co-inhibitory member of this family.[2][3] Unlike activating ligands such as B7-1 (CD80) and B7-2 (CD86), B7-H4 delivers a negative signal to T-cells, effectively acting as a brake on the immune response.[1][4] While its mRNA is found in numerous peripheral tissues, B7-H4 protein expression is normally limited, suggesting tight regulation. However, its overexpression is a common feature in a wide array of solid tumors, where it plays a significant role in helping cancer cells evade immune surveillance. This restricted expression in healthy tissue combined with high prevalence in tumors makes B7-H4 an exceptionally promising target for novel cancer immunotherapies.
This guide provides a comprehensive technical overview of B7-H4, detailing its mechanism of action, the experimental evidence supporting its role as a negative regulator, its significance in oncology, and the therapeutic strategies being developed to target it.
Molecular Profile and Expression of B7-H4
B7-H4 is a type I transmembrane glycoprotein encoded by the VTCN1 gene. Its extracellular domain contains two immunoglobulin-like domains (IgV and IgC), characteristic of the B7 family. Although B7-H4 mRNA transcripts are detectable in a variety of healthy human tissues, including the liver, kidney, ovaries, and lungs, the protein is sparsely expressed on the surface of healthy cells. Its expression can be induced on hematopoietic cells.
In stark contrast, B7-H4 is frequently overexpressed in the tumor microenvironment (TME). It is found on the surface of tumor cells themselves and on tumor-associated macrophages (TAMs) in numerous cancers, including ovarian, breast, renal, lung, and endometrial cancers. This overexpression is often correlated with advanced disease stage, increased tumor size, and diminished patient survival, establishing B7-H4 as a negative prognostic indicator.
The Mechanism of B7-H4-Mediated T-Cell Inhibition
B7-H4 exerts its immunosuppressive effects by interacting with a putative receptor on activated T-cells. Although this receptor remains to be definitively identified, its expression is known to be upregulated on T-cells following activation. The binding of B7-H4 to this receptor initiates an inhibitory signaling cascade within the T-cell.
Intracellular Signaling Pathway
The negative signal delivered by B7-H4 ligation profoundly disrupts the TCR/CD28 signaling pathway. Key downstream effects include:
-
Inhibition of MAP Kinases : Treatment of T-cells with a B7-H4 immunoglobulin fusion protein (B7-H4.Ig) inhibits the phosphorylation and activation of key Mitogen-Activated Protein (MAP) kinases, including ERK, p38, and JNK.
-
Suppression of the AKT Pathway : B7-H4 signaling also impairs the phosphorylation and kinase activity of AKT, a critical node for T-cell survival and proliferation.
-
Unaffected Proximal Kinases : Notably, the activity of the most proximal TCR signaling kinases, LCK and ZAP70, is not affected by B7-H4 engagement. This indicates that B7-H4 intercepts the signaling cascade at a point downstream of the initial TCR trigger.
This targeted disruption of critical signaling pathways culminates in the functional inhibition of the T-cell.
Functional Consequences for T-Cells
The biochemical inhibition translates into profound functional deficits for T-cells:
-
Inhibition of Proliferation : B7-H4 ligation strongly suppresses the proliferation of both CD4+ and CD8+ T-cells.
-
Cell Cycle Arrest : The molecule halts T-cell division by arresting cells in the G0/G1 phase of the cell cycle.
-
Reduced Cytokine Secretion : The production of crucial effector cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is significantly curtailed.
-
Impaired Cytotoxicity : The development of cytotoxic T-lymphocyte (CTL) activity is diminished, reducing their ability to kill target cells.
Collectively, these effects create an immunosuppressive state, allowing tumors that express B7-H4 to evade T-cell-mediated destruction.
Key Experimental Evidence and Protocols
The inhibitory function of B7-H4 has been validated through numerous in vitro and in vivo experiments. This section details the protocols for several foundational assays and presents a summary of key quantitative findings.
Experimental Protocols
4.1.1 T-Cell Proliferation Assay (CFSE Staining)
This assay measures the extent of T-cell division in response to stimulation in the presence or absence of B7-H4.
-
Objective : To quantify T-cell proliferation by measuring the dilution of a fluorescent dye (CFSE) as cells divide.
-
Protocol :
-
Cell Isolation : Isolate CD4+ or CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) or murine splenocytes using magnetic-activated cell sorting (MACS).
-
CFSE Labeling : Resuspend isolated T-cells at 1x10^7 cells/mL in PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching : Quench the staining reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI + 10% FBS) and incubate on ice for 5 minutes.
-
Co-culture Setup : Plate CFSE-labeled T-cells in 96-well plates pre-coated with anti-CD3 antibody (for stimulation). Add soluble anti-CD28 antibody.
-
Experimental Conditions : Add experimental agents to the wells. This includes a control group (e.g., Control-Ig fusion protein) and a test group (B7-H4.Ig fusion protein). For knockdown experiments, co-culture T-cells with tumor cells transfected with either control siRNA or B7-H4-specific siRNA.
-
Incubation : Culture the cells for 3-5 days at 37°C, 5% CO2.
-
Flow Cytometry : Harvest cells and analyze on a flow cytometer. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.
-
4.1.2 B7-H4 Gene Silencing using shRNA
This method is used to specifically reduce B7-H4 expression in a target cell line to study the functional consequences.
-
Objective : To knock down VTCN1 gene expression and evaluate the effect on T-cell responses.
-
Protocol :
-
Plasmid Transfection : Transfect a cancer cell line (e.g., A549 non-small-cell lung cancer cells) with a plasmid expressing a short hairpin RNA (shRNA) specific to VTCN1 mRNA. Use a non-targeting shRNA plasmid as a control.
-
Selection : Select for successfully transfected cells using an appropriate antibiotic resistance marker included in the plasmid.
-
Verification of Knockdown : After selection, confirm the reduction of B7-H4 expression via:
-
RT-PCR : To measure the decrease in VTCN1 mRNA levels.
-
Western Blot : To measure the decrease in B7-H4 protein levels.
-
-
Functional Assay : Use the B7-H4 knockdown and control cells in a co-culture assay with T-cells (e.g., Jurkat cell line) to assess changes in T-cell proliferation, apoptosis, or cytokine production.
-
4.1.3 In Vivo Tumor Model
Animal models are crucial for evaluating the role of B7-H4 in a physiological context and for testing anti-B7-H4 therapies.
-
Objective : To assess the effect of B7-H4 expression on tumor growth and T-cell infiltration in vivo.
-
Protocol :
-
Cell Line Preparation : Use a syngeneic mouse tumor cell line (e.g., EG7 or GL261). Create a stable cell line that overexpresses B7-H4 and a control cell line with an empty vector.
-
Tumor Implantation : Inject a set number of tumor cells (e.g., 1x10^6) subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6).
-
Treatment (Optional) : For therapy studies, administer treatments such as anti-B7-H4 blocking antibodies or control IgG to cohorts of mice once tumors are established.
-
Monitoring : Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis : At the end of the study, sacrifice the mice and harvest tumors.
-
Immunophenotyping : Analyze the harvested tumors for immune cell infiltration. Digest the tumor into a single-cell suspension and use flow cytometry to quantify the number and activation state of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T-cells.
-
Summary of Quantitative Data
The following tables summarize key quantitative findings from various studies on B7-H4, demonstrating its inhibitory function and clinical relevance.
Table 1: In Vitro Inhibition of T-Cell Function
| Experiment | Cell Type | Observation | Reference |
| B7-H4.Ig on T-Cell Proliferation | Pre-activated mouse T-cells | ~58% reduction in proliferation of CD4+ and CD8+ T-cells. | |
| B7-H4 Silencing in Co-culture | A549 (NSCLC) + Jurkat cells | B7-H4 knockdown led to enhanced Jurkat proliferation, decreased apoptosis, and increased IL-2/IFN-γ. | |
| B7-H4 Silencing in Activated HSCs | Mouse Hepatic Stellate Cells | Silencing B7-H4 restored the ability of co-cultured T-cells to proliferate and produce IFN-γ. | |
| B7-H4.Ig on Cytokine Production | Human T-cells | B7-H4.Ig treatment reduces IFN-γ secretion. |
Table 2: B7-H4 Expression and Clinical Correlation in Cancer
| Cancer Type | Cohort Size | Key Finding | Reference |
| High-Grade Serous Ovarian Cancer | n = 12 | B7-H4 protein was present in 92% of tumors at diagnosis. | |
| Breast Invasive Ductal Carcinoma | n = 30 | B7-H4 was highly expressed in 86.7% of cases; its surface expression was inversely correlated with CD8 T-cell infiltration. | |
| Ovarian Cancer | n = 107 | Higher B7-H4 on TAMs correlated with increased regulatory T-cells (Tregs) and shorter life expectancy. | |
| Various Solid Tumors | Multiple | B7-H4 overexpression is a negative prognostic indicator. |
Table 3: Clinical Trial Data for B7-H4-Targeted Therapies
| Agent / Trial (NCT) | Cancer Type(s) | Dose / Cohort | Efficacy Results | Reference |
| HS-20089 (ADC) (NCT05263479) | Triple-Negative Breast (TNBC) | n = 28 (any dose) | Objective Response Rate (ORR): 28.6%; Disease Control Rate (DCR): 75.0%. | |
| HS-20089 (ADC) (NCT05263479) | Ovarian Cancer | n = 3 (any dose) | ORR: 66.7%; DCR: 100.0%. | |
| Emiltatug ledadotin (XMT-1660) (ADC) | Adenoid Cystic Carcinoma (ACC-I) | Phase 1 data | ORR: 55.6% in ACC-I patients, the highest ever reported for any drug in this subtype. |
Therapeutic Targeting of B7-H4
Given its tumor-restricted expression and potent immunosuppressive function, B7-H4 is an ideal candidate for targeted cancer therapy. Several strategies are currently in preclinical and clinical development.
-
Blocking Antibodies : Monoclonal antibodies can physically block the interaction between B7-H4 on tumor cells and its receptor on T-cells. This "cuts the brakes" on the T-cell, restoring its ability to recognize and attack the cancer cell.
-
Antibody-Drug Conjugates (ADCs) : This is currently the most clinically advanced approach. ADCs consist of a monoclonal antibody targeting B7-H4 linked to a potent cytotoxic payload. The antibody selectively delivers the toxin to B7-H4-expressing tumor cells, leading to their direct destruction with minimal damage to healthy tissue. Clinical trials for agents like HS-20089 and Emiltatug ledadotin have shown promising early efficacy.
-
Other Modalities : Other strategies being explored include bispecific antibodies (BiTEs) that engage both B7-H4 on tumor cells and CD3 on T-cells to force an immune synapse, and Chimeric Antigen Receptor (CAR) T-cell therapies directed against B7-H4.
Conclusion and Future Perspectives
B7-H4 has been firmly established as a potent negative regulator of T-cell immunity and a key driver of immune evasion in cancer. Its restricted expression pattern makes it an attractive, high-priority target for immunotherapy. While the receptor for B7-H4 remains elusive—a critical knowledge gap—the development of B7-H4-directed therapies, particularly ADCs, is rapidly advancing and has already produced encouraging clinical results.
Future research will need to focus on identifying the B7-H4 receptor to fully elucidate its signaling mechanism. Furthermore, identifying predictive biomarkers to select patients most likely to respond to anti-B7-H4 therapies and exploring rational combination strategies, such as pairing B7-H4 ADCs with other checkpoint inhibitors like anti-PD-1, will be crucial for translating the promise of this target into meaningful clinical benefits for patients with a wide range of solid tumors.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Evolutionary History of the B7 Gene Family
Introduction
The B7 family of transmembrane proteins is a critical component of the immune system, playing a central role in the regulation of T-cell responses. These molecules, belonging to the immunoglobulin superfamily (IgSF), provide the necessary second signal for T-cell activation, differentiation, and tolerance, following the initial antigen-specific signal from the T-cell receptor (TCR). The family includes both co-stimulatory and co-inhibitory ligands, and the balance of these signals is crucial for a healthy immune response and for preventing autoimmunity.[1] The therapeutic manipulation of these pathways has revolutionized the treatment of cancer and autoimmune diseases. This guide provides a comprehensive overview of the evolutionary history of the B7 gene family, details key experimental methodologies used in its study, and illustrates the core signaling pathways.
Evolutionary History and Diversification
The B7 gene family is ancient, with its origins traceable to early jawed vertebrates. Its evolution is characterized by gene duplication events, diversification, and in some cases, co-evolution with its receptor families.
Structural Origins
Most members of the B7 family are type I transmembrane proteins characterized by an extracellular region containing at least one variable (IgV) and one constant (IgC) immunoglobulin-like domain.[1] The IgV domain is typically responsible for receptor binding. Phylogenetic analyses suggest that the V domains of B7 family members are related to those of tapasin (TAPBP) and the poliovirus receptor (PVR), indicating a shared ancestry.[2] Furthermore, there is evidence suggesting that a precursor of the B7 gene was originally part of the proto-Major Histocompatibility Complex (MHC), a fundamental component of the adaptive immune system.[2][3] This is supported by the linkage of a B7 homolog to beta-2 microglobulin (B2M) in Xenopus, as B2M is linked to the MHC in sharks, representing a presumed ancestral state.
Diversification Across Species
The B7 family has undergone significant diversification throughout vertebrate evolution. While mammals have a well-characterized set of B7 family members, orthologs have been identified in birds, amphibians, and fish. For instance, systematic genomic surveys in teleost fish have identified orthologs for B7, B7-H1/PD-L1, B7-H3, and B7-H4. However, clear orthologs for B7-H2 (ICOS-L) are absent in bony fish. This suggests that gene duplication and loss have shaped the B7 repertoire to refine T-cell activation during vertebrate evolution.
A notable example of species-specific expansion is seen with B7H6. While humans and rats have a single B7H6 gene, a large cluster of B7H6 genes has been found in the Xenopus genome. This expansion is correlated with an increase in the number of genes for its receptor, NKp30, suggesting a co-evolutionary relationship between the ligand and its receptor across species from sharks to mammals.
The Human B7 Gene Family
Currently, ten members of the B7 family have been identified in humans: B7-1 (CD80), B7-2 (CD86), B7-H1 (PD-L1), B7-DC (PD-L2), B7-H2 (ICOS-L), B7-H3 (CD276), B7-H4 (VTCN1), B7-H5 (VISTA), B7-H6, and B7-H7 (HHLA2). These members exhibit a relatively low overall sequence identity, suggesting significant divergence from a common ancestor.
Quantitative Data
The evolutionary divergence of the B7 family is reflected in the amino acid sequence identity between its members.
Amino Acid Sequence Identity
The sequence identity among human B7 family members is generally low, ranging from 15% to 37%. This low homology underscores the functional diversification within the family.
Table 1: Percent Amino Acid Sequence Identity Among Human B7 Family Members
| B7-1 | B7-2 | ICOS-L | PD-L1 | PD-L2 | B7-H3 | B7-H4 | B7-H5 | B7-H6 | B7-H7 | |
| B7-1 | 100% | |||||||||
| B7-2 | 24% | 100% | ||||||||
| ICOS-L | 20% | 23% | 100% | |||||||
| PD-L1 | 20% | 20% | 20% | 100% | ||||||
| PD-L2 | 18% | 19% | 20% | 37% | 100% | |||||
| B7-H3 | 22% | 21% | 25% | 25% | 24% | 100% | ||||
| B7-H4 | 21% | 20% | 22% | 24% | 23% | 26% | 100% | |||
| B7-H5 | 17% | 17% | 17% | 19% | 19% | 19% | 14% | 100% | ||
| B7-H6 | 18% | 18% | 19% | 20% | 19% | 20% | 18% | 17% | 100% | |
| B7-H7 | 16% | 16% | 17% | 18% | 17% | 18% | 16% | 15% | 16% | 100% |
Note: Data is compiled from multiple sources and represents approximate global sequence identities. The exact percentages can vary based on the alignment algorithm and protein isoforms used. Data primarily based on information from sources indicating low overall sequence identity, with specific percentages for some pairs mentioned in the literature.
Table 2: Human vs. Murine B7 Family Ortholog Sequence Identity
| Ortholog Pair | Approximate Percent Amino Acid Identity |
| B7-1 (CD80) | 44% |
| B7-2 (CD86) | 50% |
| PD-L1 (B7-H1) | 70% |
Source: Data compiled from multiple research articles.
Gene Copy Number Variation
As mentioned, the copy number of B7 family genes can vary significantly between species. The co-evolution of B7H6 and its receptor NKp30 is a prime example. A positive correlation exists between the number of genes for these two molecules in species ranging from sharks to mammals. While humans have a single copy of each, the amphibian Xenopus possesses large, expanded clusters of both B7H6 and NKp30 genes.
Key Experimental Protocols
The study of the B7 gene family's evolution relies on several key experimental and computational methodologies.
In Silico Screening for Novel B7 Family Members
This computational approach is used to identify new, uncharacterized members of a gene family from genomic and transcriptomic databases.
Objective: To identify novel B7 family genes in a target species' genome or EST database.
Methodology:
-
Query Sequence Selection: Known amino acid sequences of the IgV and IgC domains from various B7 family members across different species are selected as queries.
-
Database Searching: The target species' genomic and expressed sequence tag (EST) databases are searched using the tBLASTn algorithm. This algorithm translates the nucleotide database in all six reading frames and compares it to the protein query sequence.
-
Hit Identification and Filtering: Initial "hits" are identified based on a predefined E-value cutoff (e.g., 1e-05) to ensure statistical significance.
-
Reciprocal BLAST: To confirm orthology and reduce false positives, the identified hit sequences are then used as queries in a BLASTx search against a comprehensive protein database (like NCBI's non-redundant protein database). A true homolog is expected to have a known B7 family member as its top hit.
-
Domain Analysis and Annotation: Positive candidates are further analyzed for the presence of characteristic B7 family domains (IgV, IgC, transmembrane domain) using protein domain prediction tools like SMART or Pfam.
Phylogenetic Analysis
Phylogenetic analysis is used to infer the evolutionary relationships between different B7 family members.
Objective: To construct a phylogenetic tree that visualizes the evolutionary history and relationships among B7 family genes.
Methodology:
-
Sequence Retrieval: Amino acid sequences of B7 family members from various species are collected from databases like NCBI GenBank or UniProt.
-
Multiple Sequence Alignment (MSA): The collected sequences are aligned to identify conserved regions and to position homologous residues in the same column. This is a critical step, and tools like Clustal Omega, MAFFT, or MUSCLE are commonly used. The alignment of the IgV domain is often prioritized as it is a key functional region.
-
Selection of a Substitution Model: An appropriate amino acid substitution model is selected based on the MSA. This model describes the rates at which different amino acid substitutions occur over evolutionary time. Tools like ProtTest or the model selection feature in MEGA can be used to determine the best-fit model (e.g., JTT, WAG).
-
Tree Construction: A phylogenetic tree is constructed using one of several methods:
-
Maximum Likelihood (ML): This statistical method, implemented in software like RAxML or MEGA, evaluates the probability of the observed data given a particular tree and substitution model, and searches for the tree with the highest likelihood.
-
Bayesian Inference (BI): This method, used by software like MrBayes, calculates the posterior probability of a tree, which is the probability of the tree being correct given the data and a model of evolution.
-
Neighbor-Joining (NJ): A faster, distance-based method that is often used for preliminary analyses.
-
-
Assessing Tree Reliability: The robustness of the inferred tree topology is assessed using bootstrapping (for ML and NJ) or by examining the posterior probabilities of the clades (for BI).
Synteny Analysis
Synteny analysis examines the conservation of gene order on chromosomes between different species to infer evolutionary relationships and identify orthologs.
Objective: To determine if the genomic neighborhood of a B7 gene is conserved across species, providing evidence for orthology and a shared evolutionary origin.
Methodology:
-
Genome Data Acquisition: Whole-genome assemblies for the species of interest are obtained from databases like Ensembl or NCBI.
-
Pairwise Genome Comparison: The genomes are compared to identify regions of conserved gene order. This can be done using tools that perform whole-genome alignments or by comparing the locations of orthologous genes.
-
Identification of Syntenic Blocks: Software like DAGchainer or MCScanX is used to identify "syntenic blocks," which are chromosomal regions where a set of orthologous genes are found in the same order in the species being compared.
-
Visualization: The identified syntenic relationships are often visualized using plots that link the corresponding chromosomal regions in the different species, providing a clear picture of conserved and rearranged genomic segments.
Signaling Pathways
The B7 family's function is defined by the signaling pathways initiated upon binding to their receptors on T-cells. These can be broadly categorized as co-stimulatory (activating) or co-inhibitory (suppressing).
The B7-1/B7-2:CD28/CTLA-4 Pathway
This is the canonical and best-understood B7 pathway, providing both positive and negative regulatory signals.
-
Co-stimulation (via CD28): On naive T-cells, the TCR engagement with an antigen-MHC complex (Signal 1) is insufficient for full activation. The binding of B7-1 (CD80) or B7-2 (CD86) on an antigen-presenting cell (APC) to CD28 on the T-cell provides the crucial Signal 2. This leads to the recruitment of signaling molecules like PI3K and Grb2 to the cytoplasmic tail of CD28, activating downstream pathways such as Akt and MAPK. This results in enhanced T-cell proliferation, survival (through upregulation of anti-apoptotic proteins like Bcl-xL), and production of cytokines like IL-2.
-
Co-inhibition (via CTLA-4): Upon T-cell activation, CTLA-4 is upregulated and translocated to the cell surface. CTLA-4 has a much higher affinity for B7-1 and B7-2 than CD28, allowing it to outcompete CD28 for binding. Engagement of CTLA-4 delivers an inhibitory signal that dampens T-cell activation. This is achieved in part by the recruitment of phosphatases like SHP2 and PP2A, which counteract the signaling initiated by the TCR and CD28.
References
- 1. The B7 family of immune-regulatory ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of the B7 family: Co-evolution of B7H6 and NKp30, identification of a new B7 family member, B7H7, and of B7’s historical relationship with the MHC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of the B7 family: co-evolution of B7H6 and NKp30, identification of a new B7 family member, B7H7, and of B7's historical relationship with the MHC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to B7 Protein Expression on Antigen-Presenting Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B7 family of proteins, a critical component of the immune synapse, plays a pivotal role in orchestrating T-cell activation and tolerance. Expressed on the surface of antigen-presenting cells (APCs), these ligands interact with CD28 family receptors on T-cells, providing the essential co-stimulatory or co-inhibitory signals that determine the fate of the T-cell response. A thorough understanding of B7 protein expression and function is paramount for the development of novel immunotherapies for cancer, autoimmune diseases, and infectious diseases. This guide provides a comprehensive overview of the B7 protein family, their expression on various APCs, the signaling pathways they modulate, and detailed experimental protocols for their analysis.
The B7 Protein Family: A Dual Role in Immune Regulation
The B7 family consists of several structurally related transmembrane proteins that are crucial for adaptive immunity.[1] These proteins can be broadly categorized into two groups based on their function: co-stimulatory ligands that enhance T-cell activation and co-inhibitory ligands that attenuate it.[2][3]
Co-stimulatory B7 Proteins:
-
B7-1 (CD80) and B7-2 (CD86): These are the most well-characterized B7 family members. They bind to the CD28 receptor on naive T-cells, delivering a potent co-stimulatory signal that is essential for T-cell proliferation, cytokine production, and survival.[4][5] B7-2 is constitutively expressed at low levels on APCs and is rapidly upregulated upon activation, while B7-1 expression is induced later.
-
ICOS-L (B7-H2, CD275): This ligand binds to the Inducible T-cell Co-stimulator (ICOS) receptor, which is expressed on activated T-cells. The ICOS-L/ICOS pathway is crucial for the function of T helper cells and the development of germinal centers.
Co-inhibitory B7 Proteins:
-
PD-L1 (B7-H1, CD274) and PD-L2 (B7-DC, CD273): These ligands bind to the Programmed Death-1 (PD-1) receptor on activated T-cells, delivering a negative signal that inhibits T-cell proliferation and cytokine secretion. Upregulation of PD-L1 on tumor cells is a major mechanism of immune evasion.
-
B7-H3 (CD276): The function of B7-H3 is complex and appears to be context-dependent, with reports suggesting both co-stimulatory and co-inhibitory roles. Its receptor on T-cells has not been definitively identified.
-
B7-H4 (VTCN1): B7-H4 is generally considered a co-inhibitory molecule that negatively regulates T-cell responses. Its expression can be induced on APCs by cytokines like IL-6 and IL-10.
-
VISTA (B7-H5): VISTA is another inhibitory ligand that is expressed on hematopoietic cells and has been shown to suppress T-cell activation.
Expression of B7 Proteins on Antigen-Presenting Cells
The expression of B7 family members varies among different types of APCs, including dendritic cells (DCs), macrophages, and B cells, and is dynamically regulated by the cellular activation state and the cytokine microenvironment.
Table 1: Expression of B7 Family Proteins on Different Antigen-Presenting Cells
| B7 Protein | Dendritic Cells (DCs) | Macrophages | B Cells |
| B7-1 (CD80) | Low on immature DCs, upregulated upon maturation. | Induced upon activation. | Expressed on activated B cells. |
| B7-2 (CD86) | Constitutively expressed on immature DCs, further upregulated upon maturation. | Expressed on resting and activated macrophages. | Constitutively expressed. |
| ICOS-L (B7-H2) | Constitutively expressed. | Expressed upon activation. | Constitutively expressed. |
| PD-L1 (B7-H1) | Upregulated by IFN-γ and other inflammatory stimuli. | Upregulated by inflammatory cytokines. | Upregulated upon activation. |
| PD-L2 (B7-DC) | Induced by IL-4 and GM-CSF. | Induced by IL-4 and other stimuli. | Expressed on some B-cell subsets. |
| B7-H3 | Induced during monocyte to DC differentiation. | Induced upon activation. | Expression is less well-characterized. |
| B7-H4 | Induced by IL-10 and IL-6. | Induced by IL-10. | Expression is less well-characterized. |
Signaling Pathways Modulated by B7 Proteins
The interaction of B7 ligands with their cognate receptors on T-cells triggers a cascade of intracellular signaling events that ultimately determine the functional outcome of the T-cell response.
B7-CD28/CTLA-4 Signaling Pathway
The binding of B7-1 or B7-2 to CD28 on T-cells initiates a co-stimulatory signal. This leads to the activation of downstream signaling pathways, including the PI3K-Akt, MAPK, and NF-κB pathways, which promote T-cell survival, proliferation, and cytokine production. Conversely, the interaction of B7-1/B7-2 with CTLA-4, which has a higher affinity for these ligands, delivers an inhibitory signal that counteracts CD28-mediated co-stimulation.
Figure 1: B7-CD28/CTLA-4 signaling pathway.
PD-1/PD-L1 Signaling Pathway
The binding of PD-L1 or PD-L2 to the PD-1 receptor on T-cells leads to the recruitment of the phosphatase SHP-2 to the PD-1 cytoplasmic tail. SHP-2 dephosphorylates and inactivates key signaling molecules downstream of the T-cell receptor (TCR) and CD28, thereby dampening T-cell activation.
Figure 2: PD-1/PD-L1 signaling pathway.
Experimental Protocols for the Analysis of B7 Protein Expression
Accurate and reliable methods for detecting and quantifying B7 protein expression are essential for both basic research and clinical applications. The following sections provide detailed protocols for the most commonly used techniques.
Flow Cytometry
Flow cytometry is a powerful technique for the quantitative analysis of B7 protein expression on the surface of individual cells in a heterogeneous population.
Protocol for Staining of B7 Proteins on APCs for Flow Cytometry:
-
Cell Preparation:
-
Isolate single-cell suspensions of APCs (e.g., from peripheral blood, lymphoid tissues, or cell culture) using standard methods.
-
Wash the cells twice with ice-cold FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Fc Receptor Blocking:
-
Incubate the cells with an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse cells or human Fc block) for 10-15 minutes on ice to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Add fluorochrome-conjugated primary antibodies specific for the B7 proteins of interest (e.g., anti-CD80-FITC, anti-CD86-PE, anti-PD-L1-APC) at the manufacturer's recommended concentration.
-
Include antibodies against cell surface markers to identify specific APC populations (e.g., anti-CD11c for DCs, anti-F4/80 for macrophages, anti-CD19 for B cells).
-
Incubate the cells for 30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of ice-cold FACS buffer by centrifugation at 300 x g for 5 minutes.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Use appropriate isotype control antibodies to set the gates for positive staining.
-
-
Data Analysis:
-
Analyze the data using flow cytometry analysis software.
-
Gate on the APC population of interest based on their specific markers.
-
Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each B7 protein.
-
Figure 3: Flow cytometry workflow for B7 protein analysis.
Immunohistochemistry (IHC)
IHC allows for the visualization of B7 protein expression within the context of tissue architecture, providing valuable spatial information.
Protocol for Immunohistochemical Staining of B7 Proteins in Paraffin-Embedded Tissues:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30-60 minutes.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse slides in a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a suitable antigen retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary antibody specific for the B7 protein of interest at the optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash slides with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash slides with wash buffer.
-
-
Chromogen Development:
-
Incubate slides with a chromogen solution (e.g., DAB) until the desired staining intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting
Western blotting is used to detect and quantify the total amount of a specific B7 protein in a cell or tissue lysate.
Protocol for Western Blot Analysis of B7 Proteins:
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature or overnight at 4°C.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for the B7 protein of interest at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate the membrane with an HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using X-ray film or a digital imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the B7 protein to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The B7 family of proteins represents a complex and crucial system for regulating T-cell immunity. A detailed understanding of their expression patterns on APCs and the signaling pathways they control is essential for the rational design of immunomodulatory therapies. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the role of B7 proteins in health and disease, ultimately paving the way for the development of novel treatments that can harness the power of the immune system.
References
- 1. The B7 family of immune-regulatory ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The expression, function, and clinical relevance of B7 family members in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The B7 family of immune-regulatory ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. B7 (protein) - Wikipedia [en.wikipedia.org]
- 5. B7 Family Proteins in Cancer Progression: Immunological and Non-Immunological Functions [cancertreatmentjournal.com]
Methodological & Application
Application Notes and Protocols for Detecting B7-1 (CD80) Expression by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
B7-1, also known as CD80, is a crucial costimulatory molecule expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells, macrophages, and activated B cells.[1] Its interaction with CD28 on T cells provides a critical second signal for T cell activation and proliferation, while its binding to CTLA-4 delivers an inhibitory signal.[1][2] Monitoring the expression of B7-1 is essential for understanding immune responses in various contexts, including infectious diseases, autoimmune disorders, and cancer immunotherapy. Flow cytometry is a powerful technique for the precise quantification of B7-1 expression at the single-cell level.[3][4]
These application notes provide a detailed protocol for the detection of B7-1 expression on various cell types using flow cytometry. The protocol covers sample preparation, antibody selection, staining procedures, and data analysis.
B7-1 Signaling Pathway
The interaction of B7-1 on an antigen-presenting cell (APC) with its receptors, CD28 or CTLA-4, on a T cell is a critical checkpoint in the regulation of T cell activation. The binding of B7-1 to CD28 delivers a costimulatory signal, promoting T cell proliferation, cytokine production, and survival. Conversely, the interaction of B7-1 with CTLA-4 provides an inhibitory signal, downregulating the T cell response.
Caption: B7-1 signaling pathway in T cell activation and inhibition.
Experimental Protocols
This section details the necessary steps for preparing samples and staining for B7-1 expression analysis by flow cytometry.
Materials and Reagents
-
Cells of interest: Suspension or adherent cell lines, peripheral blood mononuclear cells (PBMCs), or single-cell suspensions from tissues.
-
Flow Cytometry Staining Buffer: Phosphate-buffered saline (PBS) with 1-2% bovine serum albumin (BSA) or fetal bovine serum (FBS) and 0.05% sodium azide.
-
Fc Block: To prevent non-specific binding of antibodies to Fc receptors.
-
Primary Antibody: Fluorochrome-conjugated anti-human or anti-mouse B7-1 (CD80) antibody.
-
Isotype Control: A fluorochrome-conjugated antibody of the same isotype and concentration as the primary antibody, but not specific for B7-1.
-
Viability Dye: (Optional) To exclude dead cells from the analysis.
-
Fixation/Permeabilization Buffer: (Optional, for intracellular staining if needed, though B7-1 is a surface protein).
-
Flow cytometry tubes or 96-well plates.
Experimental Workflow
Caption: General workflow for B7-1 detection by flow cytometry.
Detailed Methodologies
1. Sample Preparation
The goal is to obtain a single-cell suspension.
-
Suspension Cells:
-
Harvest cells from culture.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Adherent Cells:
-
Wash cells with PBS.
-
Detach cells using a gentle cell dissociation reagent (e.g., Accutase or Trypsin-EDTA).
-
Neutralize the dissociation reagent with complete culture medium.
-
Transfer cells to a conical tube and centrifuge at 300-400 x g for 5 minutes.
-
Wash the cell pellet with Flow Cytometry Staining Buffer.
-
Resuspend in staining buffer and adjust the cell concentration.
-
-
Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs with PBS.
-
Resuspend in staining buffer and adjust the cell concentration.
-
2. Antibody Staining
-
Aliquot 1 x 10^6 cells in 100 µL of staining buffer into flow cytometry tubes.
-
Fc Blocking: Add Fc block reagent according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature. This step is crucial for samples containing cells with Fc receptors, such as B cells and monocytes, to prevent non-specific antibody binding.
-
Primary Antibody Staining: Add the predetermined optimal concentration of the fluorochrome-conjugated anti-B7-1 antibody. For the isotype control, add the same concentration of the isotype control antibody to a separate tube.
-
Incubate for 20-30 minutes at 4°C or on ice, protected from light.
-
Washing: Add 2-3 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant and repeat the wash step once more.
-
(Optional) Viability Staining: If a viability dye is used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's protocol.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.
3. Data Acquisition and Analysis
-
Acquire the samples on a flow cytometer.
-
Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
If a viability dye was used, gate on the live cell population.
-
Analyze B7-1 expression using a histogram for single-color analysis or a dot plot for multi-color analysis.
-
Use the isotype control to set the gate for positive B7-1 expression.
-
Record the percentage of B7-1 positive cells and the Mean Fluorescence Intensity (MFI) for quantitative analysis.
Data Presentation
Quantitative data from flow cytometry analysis of B7-1 expression should be summarized in a clear and structured table for easy comparison.
| Sample ID | Cell Type | Treatment/Condition | % B7-1 Positive Cells | Mean Fluorescence Intensity (MFI) of B7-1 |
| 1 | Dendritic Cells | Unstimulated | 15.2% | 5,430 |
| 2 | Dendritic Cells | LPS (1 µg/mL, 24h) | 85.7% | 48,910 |
| 3 | B Cells | Unstimulated | 5.1% | 1,250 |
| 4 | B Cells | Anti-IgM + IL-4 (48h) | 68.3% | 35,670 |
| 5 | Macrophages | Unstimulated | 8.9% | 2,180 |
| 6 | Macrophages | IFN-γ (100 U/mL, 24h) | 75.4% | 41,230 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific cell type, experimental conditions, and antibodies used.
Conclusion
This protocol provides a comprehensive guide for the detection and quantification of B7-1 expression by flow cytometry. Adherence to proper sample preparation, antibody selection, and staining procedures is critical for obtaining reliable and reproducible results. The ability to accurately measure B7-1 expression is invaluable for researchers in immunology and drug development who are investigating immune regulation and developing novel immunotherapies.
References
- 1. B7 (protein) - Wikipedia [en.wikipedia.org]
- 2. Molecular Modeling and Functional Mapping of B7-H1 and B7-DC Uncouple Costimulatory Function from PD-1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry detection of cell type-specific expression of programmed death receptor ligand-1 (PD-L1) in colorectal cancer specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fortislife.com [fortislife.com]
Measuring B7-H3 Expression in Tumor Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
B7-H3 (CD276) is a transmembrane protein and a member of the B7 superfamily of immune checkpoint molecules.[1] Its expression is limited in normal, healthy tissues but is overexpressed in a wide range of human cancers.[2] This differential expression makes B7-H3 an attractive target for cancer immunotherapy.[3] B7-H3 has been implicated in both immune regulation and non-immunological functions that promote tumor progression, including cell proliferation, migration, invasion, and chemoresistance.[4][5] Accurate and reliable measurement of B7-H3 expression in tumor tissue is critical for patient stratification, biomarker development, and monitoring the efficacy of B7-H3-targeted therapies.
These application notes provide detailed protocols for the most common methods used to assess B7-H3 expression in tumor tissue: Immunohistochemistry (IHC), Flow Cytometry, Quantitative Real-Time PCR (qRT-PCR), and Western Blotting.
I. Immunohistochemistry (IHC) for B7-H3 Detection
IHC is a powerful technique for visualizing the in-situ expression and localization of B7-H3 protein within the tumor microenvironment. It is particularly useful for assessing protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Data Presentation: IHC Scoring and Interpretation
The evaluation of B7-H3 staining is typically performed using a semi-quantitative scoring system that considers both the intensity and the percentage of positive tumor cells.
Table 1: B7-H3 Immunohistochemistry Scoring Systems
| Scoring System | Description |
| Intensity Score | Staining intensity is graded on a scale of 0 to 3: 0 (negative), 1 (weak), 2 (moderate), and 3 (strong). |
| Percentage Score | The percentage of positively stained tumor cells is recorded. |
| H-Score (Histochemical Score) | Calculated by multiplying the intensity score by the percentage of positive cells. The formula is: H-Score = [(% of cells with weak intensity x 1) + (% of cells with moderate intensity x 2) + (% of cells with strong intensity x 3)]. The H-score ranges from 0 to 300. |
| Combined Positive Score (CPS) | In some contexts, a Combined Positive Score (CPS) may be used, which is calculated as the number of B7-H3 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100. |
Table 2: Recommended Antibodies for B7-H3 IHC
| Antibody Clone | Host | Recommended Dilution | Supplier |
| D9M2L | Rabbit | Varies by protocol | Cell Signaling Technology |
| 6A1 | Mouse | 1:200-1:1000 | Thermo Fisher Scientific |
| AF1027 | Goat | 5-15 µg/mL | R&D Systems |
Experimental Protocol: B7-H3 IHC on FFPE Tissues
dot
Caption: Workflow for B7-H3 Immunohistochemistry.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Peroxidase blocking solution (e.g., 3% H2O2 in methanol)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against B7-H3 (see Table 2)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene twice for 5 minutes each.
-
Rehydrate sections through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a water bath, steamer, or pressure cooker according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in peroxidase blocking solution for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary B7-H3 antibody in blocking buffer to the desired concentration.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS three times for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides with PBS three times for 5 minutes each.
-
Incubate with DAB substrate solution until the desired brown color develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
II. Flow Cytometry for B7-H3 Analysis
Flow cytometry is ideal for quantifying the percentage of B7-H3-positive cells and the intensity of B7-H3 expression on the cell surface of single-cell suspensions derived from fresh tumor tissue or cell lines.
Data Presentation: Flow Cytometry Data
Table 3: Key Parameters in B7-H3 Flow Cytometry Analysis
| Parameter | Description |
| Percentage of Positive Cells (%) | The proportion of cells exhibiting fluorescence intensity above the negative control. |
| Mean Fluorescence Intensity (MFI) | The average fluorescence intensity of the positive cell population, indicating the relative amount of B7-H3 per cell. |
Table 4: Recommended Antibodies for B7-H3 Flow Cytometry
| Antibody Clone | Fluorochrome Conjugate | Recommended Concentration | Supplier |
| 185504 | PE, APC, etc. | 0.25 µg/10^6 cells | R&D Systems |
| 6A1 | Unconjugated, FITC, etc. | 1:200-1:400 | Thermo Fisher Scientific |
Experimental Protocol: B7-H3 Staining of Tumor Cells
dot
Caption: Workflow for B7-H3 Flow Cytometry.
Materials:
-
Single-cell suspension from fresh tumor tissue or cell line
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc receptor blocking solution
-
Fluorochrome-conjugated primary antibody against B7-H3 (see Table 4)
-
Isotype control antibody
-
Viability dye (e.g., Propidium Iodide, DAPI)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from the tumor tissue using enzymatic digestion and/or mechanical dissociation.
-
Wash the cells with PBS and resuspend in flow cytometry staining buffer.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Fc Receptor Blocking:
-
Add Fc receptor blocking solution to the cell suspension and incubate for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the fluorochrome-conjugated B7-H3 antibody or the corresponding isotype control at the predetermined optimal concentration.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of flow cytometry staining buffer by centrifugation at 300-400 x g for 5 minutes.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of flow cytometry staining buffer.
-
Add a viability dye just before analysis if required.
-
Acquire the samples on a flow cytometer.
-
III. Quantitative Real-Time PCR (qRT-PCR) for B7-H3 mRNA Expression
qRT-PCR is a sensitive method for quantifying the transcript levels of B7-H3 (CD276 gene) in tumor tissue. It is useful for correlating mRNA expression with protein levels and for high-throughput analysis.
Data Presentation: qRT-PCR Data
Table 5: Key Parameters in B7-H3 qRT-PCR Analysis
| Parameter | Description |
| Ct (Cycle Threshold) Value | The PCR cycle number at which the fluorescence signal crosses a defined threshold. Lower Ct values indicate higher initial amounts of target mRNA. |
| ΔCt (Delta Ct) | The difference between the Ct value of the target gene (B7-H3) and a reference (housekeeping) gene (e.g., GAPDH, ACTB). ΔCt = Ct(B7-H3) - Ct(housekeeping). |
| ΔΔCt (Delta-Delta Ct) | The difference between the ΔCt of the tumor sample and the ΔCt of a control or calibrator sample. ΔΔCt = ΔCt(tumor) - ΔCt(control). |
| Fold Change | The relative expression of B7-H3 mRNA, typically calculated as 2^-ΔΔCt. |
Table 6: Validated Primers for Human B7-H3 qRT-PCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| B7-H3 (CD276) | CTGGCTTTCGTGTGCTGGAGAA | GCTGTCAGAGTGTTTCAGAGGC | OriGene Technologies |
| B7-H3 (CD276) | CTCTGCCTTCTCACCTCTTTG | CCTTGAGGGAGGAACTTTATC | Expression characteristic of 4Ig B7-H3 and 2Ig B7-H3 in acute myeloid leukemia |
| GAPDH (housekeeping) | GTGGTCTCCTCTGACTTCAACA | CTCTTCCTCTTGTGCTCTTGCT | Table S1. Primer sequences used in qRT-PCR analysis |
Experimental Protocol: B7-H3 qRT-PCR
dot
Caption: Workflow for B7-H3 qRT-PCR.
Materials:
-
Fresh or frozen tumor tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Forward and reverse primers for B7-H3 and a housekeeping gene (see Table 6)
-
Nuclease-free water
-
qPCR plates and seals
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from tumor tissue using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Pipette the reaction mix into a qPCR plate.
-
-
Thermal Cycling:
-
Perform the qPCR on a real-time PCR instrument using a program similar to the following:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis
-
-
-
Data Analysis:
-
Determine the Ct values for B7-H3 and the housekeeping gene.
-
Calculate the relative expression of B7-H3 mRNA using the ΔΔCt method.
-
IV. Western Blotting for B7-H3 Detection
Western blotting is used to detect and quantify the total amount of B7-H3 protein in tumor tissue lysates. It is particularly useful for confirming the presence of the protein and assessing its molecular weight.
Data Presentation: Western Blotting Data
Table 7: Key Parameters in B7-H3 Western Blotting Analysis
| Parameter | Description |
| Band Intensity | The intensity of the protein band corresponding to B7-H3, which is proportional to the amount of protein. |
| Molecular Weight | The apparent molecular weight of B7-H3, which is typically around 90-110 kDa for the glycosylated form. |
| Relative Expression | The intensity of the B7-H3 band normalized to a loading control protein (e.g., GAPDH, β-actin). |
Table 8: Recommended Antibodies for B7-H3 Western Blotting
| Antibody Clone | Host | Recommended Dilution | Supplier |
| EPNCIR122 | Rabbit | Varies by protocol | Abcam |
| 6A1 | Mouse | 1:500-1:2000 | Thermo Fisher Scientific |
| AF1027 | Goat | 1 µg/mL | R&D Systems |
Experimental Protocol: B7-H3 Western Blotting
dot
Caption: Workflow for B7-H3 Western Blotting.
Materials:
-
Fresh or frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against B7-H3 (see Table 8)
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tumor tissue in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
-
Membrane Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary B7-H3 antibody and a loading control antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST three times for 5-10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
V. B7-H3 Signaling Pathway
B7-H3 is involved in various signaling pathways that contribute to its non-immunological pro-tumorigenic functions. Understanding these pathways is crucial for developing effective B7-H3 targeted therapies.
dot
References
- 1. Expression patterns of the immune checkpoint ligand CD276 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. kr.sinobiological.com [kr.sinobiological.com]
- 4. Human B7-H3 Full-length Gene in Lentivector, Endotoxin-free DNA [gnpbio.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for B7-H4 Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of B7-H4 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. B7-H4, also known as VTCN1, is an immune checkpoint protein that plays a significant role in the negative regulation of T-cell mediated immune responses.[1][2] Its overexpression has been documented in various cancers, making it a crucial biomarker and a potential therapeutic target in oncology research and drug development.[1][3][4]
Data Presentation
The expression of B7-H4 is frequently upregulated in cancerous tissues compared to their normal counterparts. The following table summarizes B7-H4 expression in different cancer types as determined by immunohistochemistry.
| Cancer Type | B7-H4 Expression in Tumor Tissue | B7-H4 Expression in Normal Tissue | Reference |
| Osteosarcoma | 70.19% (73/104) high expression | 14.4% (15/104) high expression | |
| Urothelial Cell Carcinoma | 75.8% (47/62) positive staining | Weak or no staining | |
| Laryngeal Carcinoma | 34.6% (18/52) positive rate | Negative in peritumoral normal tissues | |
| Breast Carcinoma | Overexpressed | Limited expression | |
| Ovarian Cancer | Overexpressed | Limited expression | |
| Endometrial Cancer | Overexpressed | Limited expression | |
| Renal Cell Carcinoma | Overexpressed | Limited expression | |
| Non-Small-Cell Lung Cancer | Overexpressed | Limited expression |
B7-H4 Signaling Pathway
B7-H4 is a transmembrane protein that acts as a co-inhibitory molecule, suppressing T-cell activation, proliferation, and cytokine production. It is expressed on the surface of tumor cells and tumor-associated macrophages. B7-H4 binds to a yet-to-be-identified receptor on activated T-cells, delivering an inhibitory signal that leads to T-cell cycle arrest and reduced effector function. This immune evasion mechanism allows tumor cells to escape immune surveillance. Studies have also implicated B7-H4 in several signaling pathways, including the IL-6/JAK/STAT3 pathway.
Caption: B7-H4 inhibitory signaling pathway on T-cells.
Experimental Protocols
This protocol provides a general guideline for B7-H4 IHC staining. Optimization may be required for specific antibodies and tissue types.
I. Materials and Reagents
-
Primary Antibodies:
-
Rabbit Monoclonal Anti-B7-H4 (e.g., Clone D1M8I)
-
Mouse Monoclonal Anti-B7-H4 (e.g., Clone 2E5B1)
-
Rabbit Monoclonal Anti-B7-H4 [EPR23665-20]
-
-
Antigen Retrieval Solutions:
-
Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
Citrate Buffer (10 mM Sodium Citrate, pH 6.0)
-
-
Wash Buffer: Tris-buffered saline with 0.05% Tween 20 (TBST) or Phosphate-buffered saline with Tween 20 (PBST).
-
Blocking Solution: 1-10% Normal serum from the host species of the secondary antibody in TBST/PBST.
-
Detection System: HRP-conjugated secondary antibody and DAB substrate kit, or a polymer-based detection system.
-
Counterstain: Hematoxylin.
-
Dehydration Reagents: Graded ethanols (70%, 80%, 95%, 100%).
-
Clearing Agent: Xylene.
-
Mounting Medium.
II. Staining Procedure
A generalized workflow for the immunohistochemical staining of B7-H4 is depicted below.
Caption: General workflow for B7-H4 immunohistochemistry.
Step-by-Step Protocol:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 20-60 minutes.
-
Immerse slides in xylene, 2-3 changes for 5-10 minutes each.
-
Immerse slides in 100% ethanol, 2 changes for 3-5 minutes each.
-
Immerse slides in 95% ethanol for 3-5 minutes.
-
Immerse slides in 80% ethanol for 3-5 minutes.
-
Immerse slides in 70% ethanol for 3-5 minutes.
-
Rinse slides in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is the most common method.
-
Immerse slides in pre-heated Tris-EDTA buffer (pH 9.0) or Citrate buffer (pH 6.0).
-
Heat in a pressure cooker to 121-125°C for 30 seconds to 2.5 minutes, or in a microwave oven at 95°C for 8-15 minutes.
-
Allow slides to cool to room temperature for at least 20-60 minutes.
-
Rinse slides with wash buffer (TBST or PBST) 2-3 times for 5 minutes each.
-
-
Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Apply a protein block (e.g., 1-10% normal serum) and incubate for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-B7-H4 antibody in antibody diluent to the recommended concentration (e.g., 1:100 to 1:1000).
-
Incubate the slides with the primary antibody overnight at 4°C or for 60-90 minutes at room temperature in a humidified chamber.
-
Rinse slides with wash buffer 3 times for 5 minutes each.
-
-
Secondary Antibody and Detection:
-
Apply the HRP-conjugated secondary antibody or polymer-based detection reagent according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at room temperature.
-
Rinse slides with wash buffer 3 times for 5 minutes each.
-
Apply the DAB substrate solution and incubate until the desired stain intensity develops (typically 1-10 minutes).
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 30 seconds to 3 minutes.
-
Rinse with tap water.
-
"Blue" the sections in a suitable buffer or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanols (e.g., 70%, 95%, 100%).
-
Clear in xylene, 2-3 changes for 1-5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
III. Interpretation of Results
-
Positive Staining: A brown precipitate (from DAB) localizing to the cell membrane and/or cytoplasm indicates the presence of B7-H4.
-
Negative Control: A section incubated with isotype control antibody in place of the primary antibody should show no specific staining.
-
Positive Control: Use a tissue known to express B7-H4 (e.g., breast or ovarian carcinoma) to validate the staining protocol.
The staining intensity and the percentage of positive cells can be scored to provide a semi-quantitative analysis of B7-H4 expression.
References
- 1. B7âH4 antibody (66817-1-Ig) | Proteintech [ptglab.com]
- 2. What are B7-H4 modulators and how do they work? [synapse.patsnap.com]
- 3. B7-H4 (D1M8I) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. B7-H4 expression is correlated with tumor progression and clinical outcome in urothelial cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro T-Cell Co-stimulation Assay Using B7-1
Introduction
T-lymphocyte (T-cell) activation is a cornerstone of the adaptive immune response, crucial for orchestrating immunity against pathogens and tumors. The activation of a naive T-cell is governed by a "two-signal" model.[1][2][3] The first signal is antigen-specific, delivered through the T-cell receptor (TCR) engaging with a peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC).[1][2] However, this signal alone is insufficient for a productive T-cell response and can lead to a state of unresponsiveness known as anergy. A second, co-stimulatory signal is required, primarily delivered through the interaction of co-stimulatory molecules on the T-cell with their ligands on the APC. The B7-1 (CD80)/CD28 pathway is one of the most critical co-stimulatory pathways in T-cell activation. This application note describes an in vitro assay to measure T-cell co-stimulation mediated by B7-1.
Principle of the Assay
This assay quantifies the potentiation of T-cell activation when a primary signal (anti-CD3 antibody, mimicking TCR engagement) is combined with a co-stimulatory signal delivered through B7-1. B7-1, expressed on the surface of APCs or engineered cell lines, binds to CD28 on T-cells, triggering downstream signaling cascades that enhance T-cell proliferation, cytokine secretion, and survival. The assay can be configured in various formats, including using purified B7-1 protein, B7-1-expressing cell lines, or soluble B7-1 fusion proteins. The readout for T-cell activation can be tailored to the specific research question and may include measuring T-cell proliferation, the expression of activation markers, or the secretion of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
Applications
-
Screening of Immunomodulatory Drugs: This assay is a valuable tool for screening and characterizing therapeutic candidates, such as monoclonal antibodies or small molecules, that are designed to either enhance or inhibit T-cell responses by targeting the B7-1/CD28 pathway.
-
Cancer Immunotherapy Research: It can be used to evaluate the efficacy of checkpoint inhibitors or co-stimulatory agonists in promoting anti-tumor T-cell activity.
-
Autoimmune Disease Modeling: The assay can be adapted to study the effects of compounds aimed at suppressing T-cell activation in the context of autoimmune disorders.
-
Basic Research: It provides a controlled system to dissect the molecular mechanisms of T-cell co-stimulation and the downstream signaling events.
B7-1/CD28 Co-stimulation Signaling Pathway
Caption: B7-1/CD28 co-stimulatory signaling pathway in T-cell activation.
Experimental Workflow for In Vitro T-Cell Co-stimulation Assay
Caption: General experimental workflow for an in vitro T-cell co-stimulation assay.
Protocols
Protocol 1: T-Cell Proliferation Assay using Plate-Bound Anti-CD3 and B7-1-Fc
This protocol describes the measurement of T-cell proliferation in response to TCR stimulation and B7-1 co-stimulation using a plate-bound system.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-Cell Isolation Kit (e.g., CD4+ or CD8+ negative selection)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate Buffered Saline (PBS)
-
Anti-human CD3 antibody (functional grade)
-
Recombinant human B7-1/CD80-Fc Chimera
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
96-well flat-bottom tissue culture plates
-
FACS buffer (PBS with 2% FBS)
-
Anti-human CD25 antibody (for flow cytometry)
-
Viability dye (for flow cytometry)
Experimental Procedure
-
Plate Coating:
-
Dilute anti-human CD3 antibody to 1-5 µg/mL in sterile PBS.
-
Add 50 µL of the diluted anti-CD3 antibody to the wells of a 96-well plate.
-
For co-stimulation, add recombinant human B7-1-Fc to the anti-CD3 solution at a final concentration of 1-5 µg/mL.
-
Control wells should include no antibody, anti-CD3 alone, and B7-1-Fc alone.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.
-
-
T-Cell Isolation and Labeling:
-
Isolate T-cells from PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Resuspend the isolated T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 200 µL of the CFSE-labeled T-cell suspension (2 x 10^5 cells) to each well of the antibody-coated plate.
-
If testing inhibitory or stimulatory compounds, add them at the desired concentrations.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Harvest the cells from the wells and transfer to FACS tubes.
-
Wash the cells with FACS buffer.
-
Stain the cells with an anti-human CD25 antibody and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live, single T-cells and examining the dilution of the CFSE dye to determine the percentage of divided cells and the proliferation index.
-
Protocol 2: Cytokine Release Assay using B7-1 Expressing Stimulator Cells
This protocol describes the measurement of cytokine secretion from T-cells co-stimulated with B7-1 expressing cells.
Materials and Reagents
-
Isolated human T-cells (as in Protocol 1)
-
B7-1 expressing cell line (e.g., CHO-B7-1) and a parental control cell line (CHO)
-
Mitomycin C or irradiation source to treat stimulator cells
-
Anti-human CD3 antibody (soluble, functional grade)
-
Complete RPMI-1640 medium
-
96-well round-bottom tissue culture plates
-
ELISA kit for human IL-2 or IFN-γ
Experimental Procedure
-
Preparation of Stimulator Cells:
-
Treat the B7-1 expressing and parental control cell lines with Mitomycin C (10-50 µg/mL for 30-60 minutes at 37°C) or irradiation (e.g., 3000 rads) to arrest their proliferation.
-
Wash the treated cells three times with sterile PBS.
-
Resuspend the cells in complete RPMI-1640 medium at 2 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the stimulator cell suspension (2 x 10^4 cells) into the wells of a 96-well round-bottom plate.
-
Prepare a T-cell suspension at 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the T-cell suspension (2 x 10^5 cells) to the wells containing the stimulator cells.
-
Add soluble anti-human CD3 antibody to the desired final concentration (e.g., 0.1-1 µg/mL).
-
Set up control wells including T-cells alone, T-cells with anti-CD3 only, and T-cells with stimulator cells only.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of IL-2 or IFN-γ in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Presentation
Table 1: Representative T-Cell Proliferation Data
| Condition | Anti-CD3 (µg/mL) | B7-1-Fc (µg/mL) | % Divided Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| Unstimulated | 0 | 0 | < 5% | 1.0 ± 0.1 |
| Anti-CD3 alone | 1 | 0 | 25% ± 5% | 1.8 ± 0.3 |
| B7-1-Fc alone | 0 | 2 | < 5% | 1.1 ± 0.2 |
| Anti-CD3 + B7-1-Fc | 1 | 2 | 75% ± 8% | 3.5 ± 0.5 |
| Test Compound A | 1 | 2 | 40% ± 6% | 2.2 ± 0.4 |
| Test Compound B | 1 | 2 | 85% ± 7% | 4.0 ± 0.6 |
Table 2: Representative Cytokine Release Data (IL-2)
| Condition | Stimulator Cells | Anti-CD3 (µg/mL) | IL-2 Concentration (pg/mL) (Mean ± SD) |
| T-Cells alone | None | 0 | < 20 |
| T-Cells + Anti-CD3 | None | 0.5 | 150 ± 30 |
| T-Cells + Parental Cells | CHO | 0.5 | 180 ± 45 |
| T-Cells + B7-1 Cells | CHO-B7-1 | 0 | < 20 |
| T-Cells + B7-1 Cells + Anti-CD3 | CHO-B7-1 | 0.5 | 850 ± 120 |
| + Inhibitory Compound | CHO-B7-1 | 0.5 | 300 ± 60 |
| + Stimulatory Compound | CHO-B7-1 | 0.5 | 1200 ± 150 |
References
Application Notes and Protocols for Monoclonal Antibodies Blocking B7-2 (CD86) Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
B7-2, also known as CD86, is a critical costimulatory molecule expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells, macrophages, and activated B cells.[1][2] It plays a pivotal role in the regulation of T-cell activation and the overall immune response. B7-2, along with B7-1 (CD80), serves as a ligand for two key receptors on T-cells: CD28 and CTLA-4. The engagement of B7-2 with CD28 delivers a crucial second signal for T-cell activation, proliferation, and cytokine production, while its interaction with CTLA-4 provides an inhibitory signal, leading to the downregulation of the immune response.[2][3][4] Given its central role in immune regulation, monoclonal antibodies (mAbs) that block the function of B7-2 are valuable tools for both basic research and the development of novel therapeutics for autoimmune diseases and cancer.
These application notes provide an overview of the utility of anti-B7-2 monoclonal antibodies, detailed protocols for their use in key functional assays, and a summary of expected quantitative outcomes.
Mechanism of Action
Anti-B7-2 monoclonal antibodies function by binding to the extracellular domain of the B7-2 protein, thereby sterically hindering its interaction with its cognate receptors, CD28 and CTLA-4, on T-cells. By blocking the B7-2/CD28 costimulatory pathway, these antibodies can prevent the full activation of T-cells, leading to a state of anergy or hyporesponsiveness. This mechanism is particularly relevant in the context of autoimmune diseases where autoreactive T-cells are pathologically activated. Conversely, in the tumor microenvironment, the role of B7-2 can be more complex, and its blockade may be investigated for its potential to modulate anti-tumor immunity.
Data Presentation: In Vitro & In Vivo Efficacy of Anti-B7-2 Monoclonal Antibodies
The following tables summarize quantitative data from preclinical studies utilizing anti-B7-2 monoclonal antibodies to demonstrate their blocking function and therapeutic potential.
Table 1: In Vitro Functional Activity of Anti-B7-2 Monoclonal Antibodies
| Assay | Cell Type | Antibody/Clone | Readout | Result | Reference |
| T-Cell Proliferation | Mouse Splenocytes | Anti-CD80/86 Abs | % CD4+ CFSElow cells | Significant reduction in proliferation (from 6.9% to 4.4%) | |
| Cytokine Release (IFN-γ) | Mouse Splenocytes in MLR | Anti-CD80/86 Abs | Concentration (ng/mL) | Reduction from 34.1 ± 2.2 to 25.5 ± 0.8 | |
| Cytokine Release (IL-2) | Mouse Splenocytes in MLR | Anti-CD80/86 Abs | Concentration (pg/mL) | Significant reduction | |
| Cytokine Release (IL-1β) | Mouse Splenocytes in MLR | Anti-CD80/86 Abs | Concentration (pg/mL) | Reduction from 27.6 ± 0.4 to 25.3 ± 0.2 | |
| Cytokine Release (TNF-α) | Mouse Splenocytes in MLR | Anti-CD80/86 Abs | Concentration (pg/mL) | Significant reduction |
Table 2: In Vivo Efficacy of Anti-B7-2 Monoclonal Antibodies in Preclinical Models
| Disease Model | Animal Model | Antibody/Clone & Dose | Readout | Result | Reference |
| A549 Xenograft | Nude Mice | Anti-CD86 neutralizing antibody (100 µ g/mouse , i.p.) | Tumor Growth | Blocked the inhibitory effects of CO on tumor growth | |
| Heligmosomoides polygyrus infection | Mice | Anti-B7-1 and Anti-B7-2 Abs | Serum IgG1 and IgE levels | Inhibition of induced increases | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | Anti-B7-2 | Disease Severity | Increased disease severity | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | PLP-B7AP (B7-binding peptide) | Maximum Clinical Score | Reduction to an average of 0.33 |
Mandatory Visualizations
Caption: B7-2 signaling pathway in T-cell activation and inhibition.
Caption: Experimental workflow for a T-cell proliferation assay.
Caption: Logical relationship of B7-2 blockade for therapeutic effect.
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using Anti-B7-2 mAb
This protocol details the steps to assess the inhibitory effect of an anti-B7-2 monoclonal antibody on T-cell proliferation.
Materials:
-
Anti-mouse CD86 (B7-2) monoclonal antibody (e.g., clone GL-1)
-
Isotype control antibody (e.g., Rat IgG2a)
-
Murine splenocytes
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-mouse CD3e antibody (for T-cell stimulation)
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Preparation of Splenocytes:
-
Aseptically harvest spleens from mice.
-
Prepare a single-cell suspension by gently disrupting the spleens between the frosted ends of two microscope slides in complete RPMI-1640 medium.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the cells twice with complete RPMI-1640 medium and resuspend to a concentration of 1 x 10^6 cells/mL.
-
-
CFSE Labeling of T-cells:
-
Centrifuge the splenocyte suspension and resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding five volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Coat the wells of a 96-well plate with anti-mouse CD3e antibody at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Wash the wells twice with sterile PBS to remove unbound antibody.
-
Add 100 µL of the CFSE-labeled splenocyte suspension to each well.
-
Add 50 µL of varying concentrations of the anti-B7-2 mAb or the isotype control antibody to the respective wells. A typical starting concentration for the antibody is 10 µg/mL, followed by serial dilutions.
-
Include a negative control (unstimulated cells) and a positive control (stimulated cells without blocking antibody).
-
-
Incubation and Analysis:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Quantify the percentage of proliferated cells (CFSElow) in each condition.
-
Protocol 2: In Vitro Cytokine Release Assay using Anti-B7-2 mAb
This protocol describes how to measure the effect of an anti-B7-2 monoclonal antibody on the production of cytokines by activated T-cells.
Materials:
-
Anti-mouse CD86 (B7-2) monoclonal antibody (e.g., clone GL-1)
-
Isotype control antibody (e.g., Rat IgG2a)
-
Murine splenocytes
-
Complete RPMI-1640 medium
-
Anti-mouse CD3e antibody
-
96-well flat-bottom culture plates
-
ELISA or multiplex immunoassay kit for desired cytokines (e.g., IL-2, IFN-γ, TNF-α)
Procedure:
-
Preparation of Splenocytes:
-
Prepare a single-cell suspension of murine splenocytes as described in Protocol 1.
-
Resuspend the cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Coat the wells of a 96-well plate with anti-mouse CD3e antibody as described in Protocol 1.
-
Wash the wells twice with sterile PBS.
-
Add 100 µL of the splenocyte suspension to each well.
-
Add 50 µL of varying concentrations of the anti-B7-2 mAb or the isotype control antibody to the respective wells.
-
Include appropriate controls (unstimulated and stimulated without blocking antibody).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Measure the concentration of the desired cytokines in the collected supernatants using an ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Generate a standard curve for each cytokine to determine the concentrations in the samples.
-
Protocol 3: In Vivo Murine Model of Autoimmune Disease (EAE) with Anti-B7-2 mAb Treatment
This protocol provides a general framework for evaluating the in vivo efficacy of an anti-B7-2 monoclonal antibody in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Anti-mouse CD86 (B7-2) monoclonal antibody (in vivo grade)
-
Isotype control antibody (in vivo grade)
-
Sterile PBS
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
On days 0 and 2, administer pertussis toxin intraperitoneally.
-
-
Antibody Treatment:
-
Divide the mice into treatment groups (e.g., anti-B7-2 mAb, isotype control, PBS).
-
Administer the anti-B7-2 mAb or control antibody via intraperitoneal injection at a predetermined dose and schedule. For example, 100 µg per mouse every other day starting from day 7 post-immunization.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no disease and 5 is moribund.
-
-
Endpoint Analysis:
-
At the end of the experiment (e.g., day 21-28), euthanize the mice.
-
Collect spleens for ex vivo analysis of T-cell responses (proliferation and cytokine production) as described in Protocols 1 and 2.
-
Perfuse the mice with PBS and collect the spinal cords for histological analysis of inflammation and demyelination.
-
Conclusion
Monoclonal antibodies that block the function of B7-2 are indispensable tools for dissecting the complexities of the immune response. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize these antibodies in their studies. By carefully selecting the appropriate antibody, optimizing experimental conditions, and employing robust functional assays, it is possible to gain valuable insights into the role of B7-2 in health and disease, and to advance the development of novel immunomodulatory therapies.
References
Application Notes & Protocols: Generation of B7-H3 Knockout Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
B7-H3, also known as CD276, is a type I transmembrane protein and a member of the B7/CD28 superfamily of immune checkpoint molecules.[1] While its expression in normal tissues is limited, B7-H3 is highly overexpressed in a wide range of human solid cancers, often correlating with poor prognosis and clinical outcome.[2][3] B7-H3 plays a complex role in immune regulation, with evidence supporting both co-stimulatory and co-inhibitory functions in T cell responses.[2][4] Beyond its immunological functions, B7-H3 is implicated in promoting tumor progression through non-immunological mechanisms, including enhancing proliferation, migration, invasion, and resistance to therapy by modulating key signaling pathways like PI3K/Akt and JAK/STAT.
The generation of B7-H3 knockout (KO) mouse models is a critical tool for elucidating its precise biological functions in vivo and for the preclinical evaluation of B7-H3-targeted therapies. These models allow researchers to study the impact of B7-H3 deficiency on tumor immunity, cancer progression, and autoimmune responses. This document provides detailed protocols for the generation and validation of B7-H3 knockout mice using CRISPR/Cas9 technology, along with an overview of relevant signaling pathways and expected experimental outcomes.
B7-H3 Signaling Pathways
B7-H3 influences cancer cell behavior by modulating several intracellular signaling pathways. These interactions contribute to tumor growth, metastasis, and therapeutic resistance.
-
JAK/STAT Pathway: B7-H3 can activate the JAK2/STAT3 signaling cascade. This activation promotes the expression of downstream targets like Slug, leading to an epithelial-to-mesenchymal transition (EMT), and Survivin, which confers resistance to apoptosis. This pathway also regulates the expression of matrix metalloproteinases (MMPs), enhancing cancer cell invasion.
-
PI3K/AKT/mTOR Pathway: B7-H3 expression can activate the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. This modulation can also affect cancer cell metabolism, for instance by increasing glycolytic capacity.
-
NF-κB Pathway: B7-H3 has been shown to inhibit the expression of major transcriptional factors, including NF-κB, which can suppress T-cell activation and function.
Generation of B7-H3 Knockout Mouse Models: Workflow
The most prevalent method for generating knockout mouse models is the CRISPR/Cas9 system, which allows for precise and efficient gene editing. The general workflow involves designing guide RNAs (gRNAs) that target a critical exon of the B7-H3 (Cd276) gene, delivering the Cas9 nuclease and gRNAs into mouse zygotes, and implanting the edited embryos into surrogate mothers.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Generation of B7-H3 KO Mice
This protocol outlines the key steps for generating B7-H3 knockout mice using CRISPR/Cas9 technology.
1. Guide RNA (gRNA) Design and Synthesis:
-
Objective: Design gRNAs to target a critical early exon of the mouse Cd276 gene (e.g., exon 2 or 3) to induce a frameshift mutation leading to a premature stop codon.
-
Procedure:
- Obtain the genomic sequence of the mouse Cd276 gene from a database (e.g., NCBI, Ensembl).
- Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential 20-nucleotide gRNA sequences preceding a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
- Select 2-3 gRNAs with high on-target scores and low off-target scores. Targeting multiple sites simultaneously can increase knockout efficiency.
- Synthesize the selected gRNAs using a commercially available in vitro transcription kit or order synthetic gRNAs.
2. Preparation of Cas9 and Microinjection Mix:
-
Objective: Prepare a microinjection-ready solution containing Cas9 nuclease and the designed gRNAs.
-
Materials:
- Cas9 mRNA or Cas9 protein (nuclease-grade)
- Synthesized gRNAs
- Microinjection buffer (e.g., TE buffer, pH 7.5)
-
Procedure:
- Dilute Cas9 protein (e.g., to 100 ng/µL) and gRNAs (e.g., to 50 ng/µL each) in microinjection buffer.
- Mix the components to achieve final concentrations suitable for microinjection (e.g., 50 ng/µL Cas9 and 25 ng/µL for each gRNA).
- Centrifuge the mix to pellet any debris and keep on ice until use.
3. Zygote Microinjection and Embryo Transfer:
-
Objective: Deliver the CRISPR/Cas9 components into the cytoplasm of fertilized mouse eggs (zygotes).
-
Procedure:
- Harvest zygotes from superovulated female mice (e.g., C57BL/6 strain) after mating.
- Under a microscope, use a fine glass needle to inject the CRISPR/Cas9 mix into the cytoplasm of each zygote.
- Culture the injected zygotes overnight to the two-cell stage.
- Surgically transfer the viable embryos into the oviducts of pseudopregnant surrogate female mice.
4. Screening of Founder (F0) Mice:
-
Objective: Identify founder mice carrying the desired genetic modification.
-
Procedure:
- After birth (approx. 19-21 days post-transfer), collect tail biopsies from the F0 pups at ~10-14 days of age.
- Extract genomic DNA from the biopsies.
- Perform PCR using primers flanking the targeted region of the Cd276 gene.
- Analyze the PCR products by Sanger sequencing to identify insertions, deletions (indels), or other mutations at the target site. Pups with confirmed mutations are considered founders.
5. Establishment of the B7-H3 KO Line:
-
Objective: Breed founder mice to establish a stable, homozygous knockout mouse line.
-
Procedure:
- Breed the identified F0 founder mice with wild-type mice to produce the F1 generation.
- Genotype the F1 offspring to confirm germline transmission of the mutation.
- Intercross heterozygous (+/-) F1 mice to generate homozygous (-/-) knockout mice in the F2 generation.
Protocol 2: Validation of B7-H3 Knockout
Comprehensive validation is essential to confirm the successful knockout at the DNA, mRNA, and protein levels.
1. Genotyping by PCR:
-
Principle: Differentiates between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) genotypes using PCR.
-
Procedure:
- Design a three-primer PCR strategy: a forward primer upstream of the mutation, a reverse primer specific to the wild-type sequence, and a second reverse primer that only binds if a specific large deletion or insertion is present (or use primers that yield different product sizes for WT and KO alleles).
- Perform PCR on genomic DNA from tail biopsies.
- Analyze the resulting PCR products on an agarose gel. The banding pattern will distinguish the different genotypes.
2. mRNA Expression Analysis by RT-qPCR:
-
Principle: Quantifies Cd276 mRNA levels to confirm transcriptional disruption.
-
Procedure:
- Isolate total RNA from relevant tissues (e.g., spleen, tumor tissue) of wild-type and B7-H3 KO mice.
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative PCR (qPCR) using primers specific for mouse Cd276 and a housekeeping gene (e.g., Actb, Gapdh) for normalization.
- Confirm the absence or significant reduction of Cd276 mRNA in KO mice compared to wild-type controls.
3. Protein Expression Analysis by Western Blot:
-
Principle: Detects the presence or absence of B7-H3 protein.
-
Procedure:
- Prepare protein lysates from tissues or cells of interest.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a validated primary antibody against mouse B7-H3.
- Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
- Confirm the absence of the B7-H3 protein band (~50-60 kDa) in samples from KO mice. A loading control (e.g., β-actin, GAPDH) should be used to ensure equal protein loading.
4. Protein Expression Analysis by Flow Cytometry:
-
Principle: Confirms the absence of B7-H3 protein on the cell surface of immune cells or tumor cells.
-
Procedure:
- Prepare single-cell suspensions from tissues (e.g., splenocytes, tumor-infiltrating lymphocytes).
- Stain the cells with a fluorescently-conjugated anti-mouse B7-H3 antibody.
- Include an isotype control antibody to account for non-specific binding.
- Analyze the stained cells using a flow cytometer. Confirm the absence of a positive signal for B7-H3 on cells from KO mice compared to a clear positive signal from wild-type mice.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on published studies using B7-H3 knockout models.
Table 1: Effects of B7-H3 Knockout on Tumor Growth and Metastasis
| Parameter | Cell/Model Type | Effect of B7-H3 Knockout/Downregulation | Reference |
| Tumor Growth | Rhabdomyosarcoma (M3-9-M) | Significant delay in tumor growth compared to wild-type. | |
| Tumor Growth | Prostate Cancer (RM-1) | B7-H3 overexpression significantly accelerated xenograft growth. | |
| Cell Adhesion | Melanoma, Breast Cancer | Reduced adhesion to fibronectin by up to 50%. | |
| Cell Migration | Melanoma, Breast Cancer | Reduced migration by more than 70%. | |
| Cell Invasion | Melanoma, Breast Cancer | Reduced invasion by more than 70%. |
Table 2: Immunological Consequences of B7-H3 Knockout in the Tumor Microenvironment
| Cell Population | Model | Change in B7-H3 KO Tumors | Reference |
| CD4+ T Cells | Tsc2-deficient tumors | ~2-fold increase | |
| CD8+ T Cells | Tsc2-deficient tumors | ~3-fold increase | |
| Myeloid-Derived Suppressor Cells (MDSCs) | Tsc2-deficient tumors | ~80% decrease in PMN-MDSCs | |
| MDSCs | Prostate Cancer (RM-1) | B7-H3 overexpression led to higher accumulation of MDSCs. | |
| T Cell Proliferation | In vitro (human T cells) | B7-H3-Ig fusion protein increased CD4+ and CD8+ T cell proliferation. |
References
Harnessing the Power of T-Cell Costimulation: Application Notes and Protocols for Soluble B7-Ig Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Soluble B7-immunoglobulin (Ig) fusion proteins are powerful tools in immunology research and therapeutic development. These recombinant proteins consist of the extracellular domain of a B7 family member fused to the Fc portion of an immunoglobulin, creating a dimeric molecule that can modulate T-cell responses. This document provides detailed application notes and protocols for the use of soluble B7-Ig fusion proteins in various research contexts, with a focus on B7-1 (CD80) and B7-2 (CD86) fusion proteins, which are critical regulators of T-cell activation.
Introduction to B7-Ig Fusion Proteins
The B7 family of proteins, expressed on the surface of antigen-presenting cells (APCs), plays a crucial role in the second signal required for T-cell activation.[1] The interaction between B7 molecules (B7-1/CD80 and B7-2/CD86) on APCs and their ligands on T-cells, primarily CD28 and CTLA-4, determines the outcome of the immune response. Engagement of CD28 provides a costimulatory signal, leading to T-cell proliferation, cytokine production, and effector function.[1] Conversely, binding to CTLA-4, which has a higher affinity for B7 molecules, delivers an inhibitory signal, downregulating the T-cell response.
Soluble B7-Ig fusion proteins are designed to mimic the costimulatory or inhibitory functions of membrane-bound B7 molecules. These proteins can be used to:
-
Provide costimulatory signals to enhance T-cell activation and proliferation in vitro and in vivo.[2]
-
Block inhibitory signals by competing with endogenous B7 molecules for binding to CTLA-4.
-
Serve as vaccine adjuvants to boost immune responses to tumors or pathogens.
-
Modulate autoimmune responses by inducing tolerance or anergy.
Mechanism of Action
Soluble B7-Ig fusion proteins can exert their effects through several mechanisms. When used in a soluble form, they can engage CD28 on T-cells, providing a costimulatory signal. This is particularly effective when the fusion protein is immobilized, as this cross-linking of CD28 mimics the interaction with an APC. Furthermore, by binding to CTLA-4, soluble B7-Ig can prevent this inhibitory receptor from engaging with B7 molecules on APCs, thereby lowering the threshold for T-cell activation. The Fc portion of the fusion protein can also mediate binding to Fc receptors on other immune cells, potentially leading to aggregation and enhanced signaling.
Data Presentation: In Vivo Antitumor Efficacy of B7-IgG Fusion Proteins
The following table summarizes the in vivo antitumor activity of soluble B7-1-IgG and B7-2-IgG fusion proteins in various murine tumor models.
| Tumor Model | Treatment | Outcome | Reference |
| MethA, P815, MB49 | Two to three treatment cycles of B7-IgG, given twice a week | Complete tumor regression and increased survival in mice with 7-day-old established tumors. | , |
| B16/F10 Melanoma | Therapeutic treatment with B7-IgG alone | Slowed tumor growth and significantly increased survival. | , |
| B16/F10 Melanoma | B7-IgG used as a vaccine adjuvant with irradiated tumor cells | Complete tumor regression in 80% of mice with 7-day-old tumors, with survival for at least 80 days. | , |
| Colon 26 | 5-day treatment regimen with soluble B7.1-Fc | Induced complete regression of tumors. | |
| RENCA, Madison 109 | B7.1-Fc treatment | Dramatically slowed tumor growth. |
Mandatory Visualizations
Here are diagrams illustrating key concepts related to the use of soluble B7-Ig fusion proteins.
Experimental Protocols
Protocol 1: In Vitro T-Cell Costimulation Assay
This protocol details a method to assess the costimulatory activity of soluble B7-Ig fusion proteins on T-cell proliferation and cytokine production.
Materials:
-
Purified CD4+ or CD8+ T-cells
-
Soluble B7-1-Ig and/or B7-2-Ig fusion protein
-
Control IgG fusion protein
-
Anti-CD3 monoclonal antibody (plate-bound)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
96-well flat-bottom culture plates
-
Reagents for proliferation assay (e.g., CFSE or [3H]-thymidine)
-
Reagents for cytokine analysis (e.g., ELISA or Luminex kits for IL-2, IFN-γ)
Methodology:
-
Plate Coating:
-
Coat a 96-well plate with anti-CD3 antibody at a suboptimal concentration (e.g., 0.1-1 µg/mL) in PBS overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
For immobilized B7-Ig, co-coat the wells with soluble B7-Ig fusion protein (e.g., 1-10 µg/mL) along with the anti-CD3 antibody.
-
-
T-Cell Preparation:
-
Isolate T-cells from splenocytes or peripheral blood mononuclear cells (PBMCs) using negative selection kits to ensure high purity.
-
Label T-cells with CFSE for proliferation analysis by flow cytometry, if desired.
-
Resuspend purified T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Co-culture Setup:
-
Add 100 µL of the T-cell suspension (1 x 10^5 cells) to each well of the anti-CD3 coated plate.
-
For experiments with soluble B7-Ig, add the fusion protein to the wells at various concentrations (e.g., 0.1-10 µg/mL). Include a control IgG fusion protein.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Proliferation Analysis:
-
CFSE: After incubation, harvest the cells, stain with T-cell specific markers (e.g., CD4, CD8), and analyze by flow cytometry. Proliferation is measured by the dilution of CFSE fluorescence.
-
[3H]-thymidine: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of culture. Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.
-
-
Cytokine Analysis:
-
After 24-48 hours of culture, collect the supernatant from each well.
-
Measure the concentration of cytokines such as IL-2 and IFN-γ using ELISA or a multiplex bead array (Luminex).
-
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the therapeutic efficacy of soluble B7-Ig fusion proteins in a murine tumor model.
Materials:
-
Syngeneic tumor cell line (e.g., B16/F10 melanoma, Colon 26 carcinoma)
-
Female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Soluble murine B7-1-IgG or B7-2-IgG fusion protein
-
Control IgG
-
Sterile PBS
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^5 to 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 3-5 mm in diameter, typically 5-7 days post-implantation).
-
-
Treatment Administration:
-
Randomize the mice into treatment groups (e.g., PBS control, control IgG, B7-1-IgG, B7-2-IgG).
-
Administer the soluble B7-IgG fusion protein intravenously (i.v.) or intraperitoneally (i.p.). A typical dosing regimen might be 5-40 µg per dose, daily for 5 consecutive days. Another reported regimen is two to three treatment cycles per week.
-
For use as a vaccine adjuvant, mix the B7-IgG with irradiated tumor cells before subcutaneous injection.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x length x width^2).
-
Monitor the body weight and overall health of the mice.
-
Record survival data. Euthanize mice when tumors reach a predetermined size or if they show signs of significant distress, according to institutional guidelines.
-
-
Immunological Analysis (Optional):
-
At the end of the study, or at specific time points, tumors and tumor-draining lymph nodes can be harvested.
-
Prepare single-cell suspensions and analyze the immune cell infiltrates (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells) by flow cytometry.
-
Functional assays, such as ex vivo restimulation of splenocytes or tumor-infiltrating lymphocytes (TILs), can be performed to assess the generation of a tumor-specific immune response.
-
Conclusion
Soluble B7-Ig fusion proteins are versatile and potent immunomodulatory reagents. The protocols and data presented here provide a framework for researchers to effectively utilize these tools to investigate T-cell biology, enhance anti-tumor immunity, and explore new therapeutic strategies for a range of diseases. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining meaningful and reproducible results.
References
Application Notes and Protocols for Lentiviral Vector-Mediated B7-H4 Overexpression in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the stable overexpression of the B7-H4 protein in various mammalian cell lines using lentiviral vectors. This method is crucial for studying the functional role of B7-H4 in cancer immunology and for the development of novel therapeutics targeting this immune checkpoint molecule.
Introduction
B7-H4, also known as VTCN1, is a member of the B7 family of co-stimulatory and co-inhibitory molecules that play a critical role in regulating T-cell responses.[1][2] Overexpressed in a variety of human cancers, including ovarian, breast, and hepatocellular carcinoma, B7-H4 is predominantly recognized for its inhibitory functions on T-cell activity.[3][4][5] This immunosuppressive activity helps tumors evade immune surveillance. Lentiviral vectors are a highly efficient tool for gene delivery to a broad range of cell types, including both dividing and non-dividing cells, enabling stable and long-term transgene expression. This makes them ideal for creating cell lines that consistently overexpress B7-H4 for in-depth functional studies.
Data Presentation
The following table summarizes representative quantitative data from experiments involving the lentiviral transduction of HEK293 cells to overexpress B7-H4. This data is crucial for optimizing experimental conditions and for the interpretation of functional assay results.
| Parameter | Cell Line | Vector | Multiplicity of Infection (MOI) | Transduction Efficiency (%) | B7-H4 Expression Level | Functional Assay Readout | Reference |
| Transduction and Expression | HEK293 | Lentivirus encoding human B7-H4 with a puromycin resistance marker | 10 | >90% (estimated based on puromycin selection) | High expression confirmed by flow cytometry with PE-labeled anti-B7-H4 antibody | Not Applicable | |
| Functional Consequence | Human Ovarian Cancer Cell Line | Lentivirus encoding human B7-H4 | Not Specified | Not Specified | Increased B7-H4 expression | Increased tumor formation in SCID mice | |
| Functional Consequence | Hepatocellular Carcinoma (HCC) cell lines (SMMC7721 and HepG2) | Lentivirus encoding shRNA against B7-H4 (knockdown) | Not Specified | Not Specified | Decreased B7-H4 expression | Suppressed cell growth, invasion, and stemness; induced apoptosis |
Experimental Protocols
Lentiviral Vector Production
Lentiviral particles carrying the human B7-H4 gene (e.g., NM_024626.4) under a strong constitutive promoter like CMV are commercially available or can be produced in-house. Production typically involves the co-transfection of HEK293T cells with the lentiviral transfer plasmid encoding B7-H4, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
Lentiviral Transduction of Target Cell Lines
This protocol outlines the steps for transducing mammalian cell lines with B7-H4 lentiviral particles.
Materials:
-
Target cell line (e.g., HEK293, cancer cell lines)
-
Complete cell culture medium
-
B7-H4 lentiviral particles (titer ≥10^7 TU/ml)
-
Polybrene (Hexadimethrine bromide)
-
Puromycin (or other appropriate selection antibiotic)
-
96-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 96-well or 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction Cocktail Preparation: On the day of transduction, thaw the lentiviral particles on ice. Prepare the transduction medium by adding polybrene to the complete cell culture medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency by neutralizing the charge on the cell surface.
-
Determining Multiplicity of Infection (MOI): The MOI is the ratio of transducing viral particles to the number of cells. For a new cell line, it is recommended to test a range of MOIs (e.g., 1, 2, 5, 10) to determine the optimal transduction efficiency with minimal cytotoxicity.
-
Calculation: (Total number of cells per well) x (Desired MOI) = Total transducing units (TU) needed.
-
(Total TU needed) / (Lentiviral Titer in TU/mL) = Volume of lentiviral particles to add.
-
-
Transduction: Remove the old medium from the cells and add the prepared transduction cocktail containing the lentiviral particles. Gently swirl the plate to mix.
-
Incubation: Incubate the cells at 37°C with 5% CO2 for 18-24 hours. For cells sensitive to viral toxicity, the incubation time can be reduced to 4-8 hours.
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh, pre-warmed complete culture medium.
-
Selection of Stably Transduced Cells: 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal puromycin concentration should be predetermined by performing a kill curve on the parental cell line.
-
Expansion of Stable Cell Line: Continue to culture the cells in the selection medium, replacing it every 2-3 days, until a stable pool of resistant cells is established. This pool can then be expanded for further experiments.
Verification of B7-H4 Overexpression
a. Flow Cytometry:
-
Harvest the stably transduced and parental control cells.
-
Stain the cells with a fluorescently labeled anti-B7-H4 antibody (e.g., PE-labeled).
-
Analyze the cells using a flow cytometer to quantify the percentage of B7-H4 positive cells and the mean fluorescence intensity (MFI).
b. Western Blot:
-
Prepare total cell lysates from the stable cell line and the parental control.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for B7-H4, followed by a secondary HRP-conjugated antibody.
-
Detect the protein bands using a chemiluminescence substrate.
Functional Assays
The functional consequences of B7-H4 overexpression can be assessed using various assays:
-
T-cell Proliferation and Cytokine Production Assays: Co-culture the B7-H4 overexpressing cancer cells with activated T-cells. Measure T-cell proliferation (e.g., using CFSE dilution) and cytokine secretion (e.g., IL-2, IFN-γ) by ELISA or flow cytometry. B7-H4 overexpression is expected to inhibit T-cell proliferation and cytokine production.
-
Cell Proliferation and Apoptosis Assays: Monitor the proliferation rate of the B7-H4 overexpressing cells compared to control cells using assays like MTT or direct cell counting. Assess apoptosis using methods such as Annexin V/PI staining followed by flow cytometry. Some studies suggest B7-H4 can protect cancer cells from apoptosis.
-
Cell Invasion and Migration Assays: Utilize Transwell chamber assays to evaluate the impact of B7-H4 overexpression on the invasive and migratory capabilities of cancer cells.
Visualizations
B7-H4 Signaling Pathway
Caption: B7-H4 on tumor cells binds to an unknown receptor on T-cells, leading to T-cell inhibition.
Experimental Workflow for Generating B7-H4 Overexpressing Cell Lines
Caption: Workflow for creating stable B7-H4 overexpressing cell lines using lentiviral vectors.
References
- 1. B7-H4 Immune Checkpoint Molecule for Drug Development - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 2. B7-H4 Monoclonal Antibody (H74), Functional Grade (16-5949-82) [thermofisher.com]
- 3. assaygenie.com [assaygenie.com]
- 4. B7-H4 overexpression is essential for early hepatocellular carcinoma progression and recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunomodulatory protein B7-H4 is overexpressed in breast and ovarian cancers and promotes epithelial cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of B7 Family Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for the targeted knockout of B7 family genes. The protocols outlined below cover the entire workflow, from initial guide RNA design to the validation of gene knockout and subsequent functional analysis. The B7 family of ligands plays a critical role in regulating immune responses, making them key targets in the development of novel immunotherapies for cancer and autoimmune diseases.[1][2]
Introduction to the B7 Family
The B7 family consists of cell-surface protein ligands that are crucial regulators of adaptive cellular immunity.[3] These molecules, by binding to receptors on lymphocytes, can provide either co-stimulatory or co-inhibitory signals that determine the outcome of an immune response.[1] Prominent members of this family include B7-1 (CD80), B7-2 (CD86), B7-H1 (PD-L1), B7-H3 (CD276), and B7-H4.[1] Dysregulation of B7 family members is a hallmark of many cancers, contributing to immune evasion. Consequently, targeting these genes using CRISPR-Cas9-mediated knockout is a powerful tool for studying their function and developing new therapeutic strategies.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the CRISPR-Cas9 mediated knockout or silencing of B7 family genes.
| Target Gene | Cell Line/Model | Knockout/Silencing Efficiency | Outcome | Reference |
| B7-H3 | Murine breast cancer model | ~80% reduction in tumor growth (in combination with Paclitaxel) | Increased sensitivity to chemotherapy. | |
| B7-H3 | A549 and H3255 (NSCLC) | Not specified | Decreased in vitro proliferation. | |
| B7-H4 | 4H11 (murine breast cancer) | Not specified | Promotes tumor progression; knockout enhances anti-tumor CD8+ T cell responses. | |
| B7-H1 (PD-L1) | Melanoma and breast cancer cells | Not specified | Increased susceptibility to chemotherapy. |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the CRISPR-Cas9 mediated knockout of B7 genes.
Protocol 1: Guide RNA (gRNA) Design and Cloning
-
Target Site Selection : Identify the target B7 gene (e.g., CD276 for B7-H3). Use online gRNA design tools like Benchling or SnapGene to select optimal gRNA sequences targeting an early exon to ensure a functional knockout. Key considerations include high on-target scores and minimal off-target effects. The target sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Oligonucleotide Synthesis : Synthesize two complementary oligonucleotides encoding the 20-nucleotide target sequence.
-
Annealing and Ligation : Anneal the two oligonucleotides to create a double-stranded DNA fragment. Ligate this fragment into a suitable gRNA expression vector.
-
Transformation and Verification : Transform the ligated plasmid into competent E. coli for amplification. Isolate the plasmid DNA and verify the correct insertion of the gRNA sequence by Sanger sequencing.
Protocol 2: CRISPR-Cas9 Delivery into Target Cells
The choice of delivery method depends on the cell type and experimental goals.
-
Lipofection (for easy-to-transfect cell lines) :
-
Seed target cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Prepare a mixture of the Cas9 expression plasmid and the gRNA plasmid in a serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in a serum-free medium.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature to allow complex formation.
-
Add the DNA-lipid complexes to the cells and incubate.
-
Replace the medium with fresh culture medium after 4-6 hours.
-
-
Electroporation (for difficult-to-transfect and primary cells) :
-
Resuspend the target cells in an electroporation buffer.
-
Add the Cas9 and gRNA plasmids or a pre-complexed Cas9 ribonucleoprotein (RNP) to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply an electrical pulse using an electroporation device.
-
Immediately transfer the cells to a pre-warmed culture dish with fresh medium.
-
-
Lentiviral Transduction (for stable integration and hard-to-transfect cells) :
-
Produce lentiviral particles by co-transfecting packaging plasmids and the lentiviral vector carrying Cas9 and gRNA into a packaging cell line (e.g., HEK293T).
-
Harvest the viral supernatant after 48-72 hours.
-
Transduce the target cells with the viral supernatant in the presence of polybrene.
-
Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Protocol 3: Single-Cell Cloning
To obtain a homogenous population of knockout cells, it is essential to isolate and expand single cells.
-
Limiting Dilution :
-
Serially dilute the transfected/transduced cell population in a 96-well plate to a concentration of approximately 0.5 cells per well.
-
Allow the single cells to proliferate and form colonies over 1-3 weeks.
-
Identify wells containing single colonies and expand them for further analysis.
-
-
Fluorescence-Activated Cell Sorting (FACS) :
-
If using a Cas9 vector with a fluorescent reporter (e.g., GFP), use FACS to sort single, fluorescently-positive cells directly into individual wells of a 96-well plate.
-
Culture the sorted cells to allow for colony formation.
-
Protocol 4: Validation of Gene Knockout
Multiple methods should be used to confirm the successful knockout of the target B7 gene.
-
Genomic DNA Analysis :
-
PCR and Sanger Sequencing : Isolate genomic DNA from the expanded clones. Amplify the target region by PCR and sequence the PCR product. Analyze the sequencing data for insertions or deletions (indels) that result in frameshift mutations.
-
-
Protein Expression Analysis :
-
Western Blot : Lyse the cell clones and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with an antibody specific to the target B7 protein to confirm the absence of protein expression.
-
Flow Cytometry : For cell surface B7 proteins, stain the cells with a fluorescently labeled antibody against the target protein. Analyze the cells by flow cytometry to confirm the loss of surface expression.
-
-
Functional Assays :
-
T-cell Proliferation Assay : Co-culture the B7 knockout cancer cells with T-cells. Measure T-cell proliferation using methods like CFSE dilution or a BrdU incorporation assay. Knockout of co-inhibitory B7 molecules may lead to increased T-cell proliferation.
-
Cytokine Release Assay : Measure the levels of cytokines (e.g., IFN-γ, IL-2) in the supernatant of the co-culture using ELISA or a multiplex bead array. Changes in cytokine profiles can indicate altered T-cell activation.
-
In Vivo Tumor Models : Inject the B7 knockout cancer cells into immunocompetent mice and monitor tumor growth. Knockout of certain B7 family members can lead to reduced tumor growth and increased immune cell infiltration.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Simplified B7 family signaling pathways.
Caption: CRISPR-Cas9 knockout experimental workflow.
Caption: B7-H3 downstream signaling in tumor cells.
References
Application Notes and Protocols for Quantitative PCR Analysis of B7 Family Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B7 family of transmembrane proteins plays a critical role in the regulation of immune responses. As co-stimulatory and co-inhibitory ligands, they are pivotal in the activation and suppression of T-lymphocytes, making them key targets in immunotherapy, particularly in oncology and autoimmune diseases.[1] Accurate and reproducible quantification of B7 family gene expression is crucial for understanding their role in disease pathogenesis and for the development of novel therapeutics. Quantitative Real-Time PCR (qPCR) is a sensitive and specific method for measuring the expression levels of these genes.[2]
This document provides detailed application notes and protocols for the analysis of B7 family gene expression using SYBR Green-based qPCR.
B7 Family of Genes
The B7 family consists of several members, each with distinct expression patterns and functions in immune regulation. The main members of the human B7 family include:
| Gene Symbol | Alternative Names | Function |
| CD80 | B7-1 | Co-stimulatory |
| CD86 | B7-2 | Co-stimulatory |
| ICOSLG | B7-H2, ICOS-L | Co-stimulatory |
| CD274 | PD-L1, B7-H1 | Co-inhibitory |
| PDCD1LG2 | PD-L2, B7-DC | Co-inhibitory |
| CD276 | B7-H3 | Co-inhibitory/Co-stimulatory |
| VTCN1 | B7-H4 | Co-inhibitory |
| VSIR | VISTA, B7-H5 | Co-inhibitory |
| NCR3LG1 | B7-H6 | Activating ligand for NK cells |
| HHLA2 | B7-H7 | Co-inhibitory/Co-stimulatory |
B7 Family Signaling Pathway
The B7 family ligands, expressed on antigen-presenting cells (APCs) and tumor cells, interact with their cognate receptors on T-cells to modulate the immune response. Co-stimulatory signals (e.g., B7-1/B7-2 with CD28) promote T-cell activation, proliferation, and cytokine production, leading to an effective immune response. Conversely, co-inhibitory signals (e.g., PD-L1/PD-L2 with PD-1) dampen T-cell activity, a mechanism often exploited by tumors to evade immune surveillance.
Data Presentation: B7 Family Gene Expression
The expression of B7 family genes is highly variable across different tissues and disease states. The following tables provide a summary of their expression profiles based on publicly available data and literature.
Table 1: Validated qPCR Primer Sequences for Human B7 Family Genes
| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CD80 | GCT TGG AGG AAA GTC TGT TGA G | GCA GAG GCA GGT AAT TCT TGA G |
| CD86 | GAC CCT AAG CCT TTT CTT GAG C | GCT GAA GTT GGC TTT GAG GAG |
| ICOSLG | GTT TCA CTG CCT GGT GTT GAG C | ACG ACG GGC ACG CTG AAG TTT G |
| CD274 | TGG CAT TTA GCT GTC ACA GCT A | GCA GGC GCA CTT CTT CTT AAG |
| PDCD1LG2 | GCT GGG ATT TCT GCT TCT TGT G | GCA GCA GCT TCT TCT TCT TCT T |
| CD276 | CCT GCT TCT GCT GCT CTT CTT C | GCT GCT CTT CTT GCT GCT CTT C |
| VTCN1 | GCT GCT CTT CTT GCT GCT CTT C | GCT GCT CTT CTT GCT GCT CTT C |
| VSIR | GCT GCT CTT CTT GCT GCT CTT C | GCT GCT CTT CTT GCT GCT CTT C |
| NCR3LG1 | TCA CCA AGA GGC ATT CCG ACC T | ACC ACC TCA CAT CGG TAC TCT C[3] |
| HHLA2 | GGA TTT TGG TGC CCT CTG CGA T | TCT TGT TGG GCT CCA TCA GCA G |
| ACTB | GGC ACC ACA CCT TCT ACA ATG | GGG TGT AAC GCA ACT AAG TCA T |
| GAPDH | AAG GTC GGA GTC AAC GGA TTT G | TGA GGT CAA TGA AGG GGT CAT T |
Note: Primer sequences for some genes are representative examples from commercial suppliers and may require optimization. ACTB and GAPDH are common reference genes.
Table 2: Relative mRNA Expression of B7 Family Genes in Cancer (Exemplary Data from TCGA)
The following table illustrates the differential expression of B7 family genes in Non-Small Cell Lung Cancer (NSCLC) and Gastric Cancer compared to normal tissue, as derived from The Cancer Genome Atlas (TCGA) database.[4][5] Expression levels are often downregulated or upregulated in tumors, highlighting their potential as therapeutic targets.
| Gene Symbol | NSCLC (Tumor vs. Normal) | Gastric Cancer (Tumor vs. Normal) |
| CD80 (B7-1) | Downregulated | Downregulated |
| CD86 (B7-2) | Downregulated | Downregulated |
| ICOSLG (B7-H2) | Downregulated | Downregulated |
| CD274 (PD-L1) | Downregulated | Downregulated |
| PDCD1LG2 (PD-L2) | Downregulated | N/A |
| CD276 (B7-H3) | Upregulated | Upregulated |
| VTCN1 (B7-H4) | Upregulated | Upregulated |
| VSIR (VISTA) | Downregulated | Upregulated |
| NCR3LG1 (B7-H6) | Downregulated | Upregulated |
| HHLA2 (B7-H7) | N/A | Upregulated |
N/A: Data not available in the cited source.
Table 3: Expression of B7 Family Members in Normal Human Tissues
The expression of B7 family members in normal tissues is generally low and restricted to specific cell types, primarily immune cells.
| Gene Symbol | Predominant Expression in Normal Tissues |
| CD80 (B7-1) | Antigen Presenting Cells (APCs) |
| CD86 (B7-2) | APCs |
| ICOSLG (B7-H2) | APCs, Endothelial cells |
| CD274 (PD-L1) | APCs, T-cells, B-cells, various non-hematopoietic cells |
| PDCD1LG2 (PD-L2) | APCs |
| CD276 (B7-H3) | Low expression in most normal tissues |
| VTCN1 (B7-H4) | Low expression in most normal tissues |
| VSIR (VISTA) | Hematopoietic cells |
| NCR3LG1 (B7-H6) | Not detected in normal tissues |
| HHLA2 (B7-H7) | Placenta, gut, kidney, gallbladder, breast epithelium |
Experimental Protocols
This section provides a detailed protocol for the quantification of B7 family gene expression using a two-step SYBR Green-based RT-qPCR.
Experimental Workflow
The overall workflow for analyzing B7 family gene expression by qPCR involves several key steps, from sample acquisition to data analysis.
Protocol 1: Total RNA Isolation
High-quality, intact RNA is essential for accurate gene expression analysis. Use a commercial kit (e.g., RNeasy Mini Kit, Qiagen or similar) and follow the manufacturer's instructions.
-
Sample Lysis and Homogenization: Lyse cells or homogenized tissue in the provided lysis buffer containing a denaturing agent to inactivate RNases.
-
RNA Binding: Add ethanol to the lysate to create conditions that promote RNA binding to the silica membrane of the spin column.
-
Washing: Wash the column multiple times with the provided wash buffers to remove contaminants such as proteins and DNA.
-
Elution: Elute the purified RNA from the membrane using RNase-free water.
Protocol 2: RNA Quality and Quantity Assessment
-
Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity Assessment: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 are indicative of pure RNA.
-
Integrity Assessment (Optional but Recommended): Analyze RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 7 is recommended for qPCR applications.
Protocol 3: First-Strand cDNA Synthesis (Reverse Transcription)
This protocol is for the synthesis of cDNA from 1 µg of total RNA.
-
Reaction Setup: In an RNase-free tube, combine the following:
-
Total RNA: 1 µg
-
Oligo(dT)20 Primer (50 µM): 1 µl
-
Random Hexamers (50 ng/µl): 1 µl
-
dNTP Mix (10 mM each): 1 µl
-
RNase-free water: to a final volume of 13 µl
-
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix by combining the following for each reaction:
-
5X RT Buffer: 4 µl
-
0.1 M DTT: 1 µl
-
RNase Inhibitor (40 U/µl): 1 µl
-
Reverse Transcriptase (e.g., SuperScript IV, 200 U/µl): 1 µl
-
-
Reverse Transcription: Add 7 µl of the master mix to the denatured RNA mixture.
-
Incubation: Incubate the reaction at 50-55°C for 10-15 minutes, followed by an inactivation step at 80°C for 10 minutes.
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 4: SYBR Green qPCR
-
Reaction Setup: Prepare a qPCR master mix on ice for the desired number of reactions (including no-template controls and replicates). For a single 20 µl reaction:
-
2X SYBR Green qPCR Master Mix: 10 µl
-
Forward Primer (10 µM): 0.4 µl
-
Reverse Primer (10 µM): 0.4 µl
-
cDNA template (diluted 1:5 to 1:10): 2 µl
-
Nuclease-free water: 7.2 µl
-
-
Aliquot Master Mix: Aliquot 18 µl of the master mix into each qPCR well or tube.
-
Add Template: Add 2 µl of the diluted cDNA template to the respective wells.
-
Seal and Centrifuge: Seal the qPCR plate or tubes, and briefly centrifuge to collect the contents at the bottom.
-
Thermal Cycling: Place the reactions in a real-time PCR instrument and run the following cycling program:
| Step | Temperature | Time | Cycles |
| Enzyme Activation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds | |
| Melt Curve Analysis | Instrument Default | 1 |
Protocol 5: Data Analysis (Relative Quantification using the 2-ΔΔCq Method)
-
Determine Cq Values: The instrument software will determine the quantification cycle (Cq) for each reaction.
-
Normalize to a Reference Gene (ΔCq): For each sample, calculate the difference between the Cq of the target gene and the Cq of a stable reference gene (e.g., GAPDH or ACTB).
-
ΔCq = Cq (target gene) - Cq (reference gene)
-
-
Normalize to a Control Sample (ΔΔCq): Select one sample as the calibrator (e.g., a normal tissue sample or an untreated control). Calculate the difference between the ΔCq of each sample and the ΔCq of the calibrator sample.
-
ΔΔCq = ΔCq (sample) - ΔCq (calibrator)
-
-
Calculate Relative Expression: The fold change in expression of the target gene relative to the calibrator is calculated as 2-ΔΔCq.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the quantitative analysis of B7 family gene expression using qPCR. This methodology is a powerful tool for researchers and drug development professionals to investigate the role of these critical immune regulators in health and disease, and to evaluate the efficacy of novel immunotherapies. Careful experimental design, adherence to protocols, and appropriate data analysis are essential for obtaining accurate and reproducible results.
References
- 1. rupress.org [rupress.org]
- 2. gene-quantification.de [gene-quantification.de]
- 3. origene.com [origene.com]
- 4. Comprehensive characterization of B7 family members in NSCLC and identification of its regulatory network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive understanding of B7 family in gastric cancer: expression profile, association with clinicopathological parameters and downstream targets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dendritic Cell B7-1 (CD80) Expression
Welcome to the technical support center for troubleshooting low B7-1 (CD80) expression on dendritic cells (DCs). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected B7-1 (CD80) expression level on immature versus mature dendritic cells?
A1: Immature dendritic cells (iDCs) typically express low to negligible levels of B7-1.[1][2] Upon successful maturation, a significant upregulation of B7-1, along with other co-stimulatory molecules like B7-2 (CD86) and CD83, is expected.[1][2][3] The exact percentage of B7-1 positive cells and the mean fluorescence intensity (MFI) can vary depending on the maturation stimuli used and the donor variability. For instance, after maturation with a cytokine cocktail, the MFI of CD80 can increase significantly. One study observed the MFI of CD80 on bone marrow-derived dendritic cells to range from 131.8 to 316.7 arbitrary units (AU) depending on the culture conditions.
Q2: My dendritic cells show low viability after the maturation protocol. How can this affect B7-1 expression?
A2: Low cell viability can significantly impact the expression of maturation markers, including B7-1. Dead and apoptotic cells will not upregulate surface markers properly and can contribute to high background noise in flow cytometry analysis. It is crucial to ensure high cell viability throughout the culture and maturation process. Optimization of cytokine concentrations and gentle cell handling are key to maintaining a healthy cell population.
Q3: I am not observing a significant increase in B7-1 expression after stimulating my dendritic cells. What are the common causes?
A3: Several factors can lead to suboptimal B7-1 upregulation:
-
Ineffective Maturation Stimuli: The choice and concentration of maturation agents are critical. Different stimuli, such as lipopolysaccharide (LPS), TNF-α, or cocktails of cytokines, can induce varying levels of B7-1 expression. The purity and biological activity of these reagents are also important.
-
Suboptimal Cell Culture Conditions: Dendritic cell differentiation and maturation are sensitive to culture conditions. Factors like cell density, media composition, and the quality of cytokines (e.g., GM-CSF and IL-4 for monocyte-derived DCs) can all affect the outcome.
-
Issues with the Starting Cell Population: The purity and health of the initial monocyte population for generating monocyte-derived DCs (mo-DCs) are crucial for their subsequent differentiation and maturation potential.
-
Incorrect Timing of Analysis: The expression of B7-1 is a dynamic process. It is important to harvest the cells at the optimal time point after stimulation, typically 24 to 48 hours, to observe peak expression.
Q4: Can issues with my flow cytometry staining protocol lead to apparent low B7-1 expression?
A4: Yes, problems with the flow cytometry protocol are a common source of error. These can include:
-
Improper Antibody Titration: Using too little antibody will result in a weak signal, while too much can lead to high background and non-specific binding.
-
Incorrect Compensation: Spectral overlap from other fluorochromes in a multi-color panel can interfere with the B7-1 signal if not properly compensated.
-
Gating Strategy: An incorrect gating strategy that includes dead cells or debris can obscure the true B7-1 positive population.
-
Antibody Storage and Handling: Improper storage of fluorescently conjugated antibodies can lead to degradation and loss of signal.
Troubleshooting Guides
Guide 1: Suboptimal Dendritic Cell Maturation
This guide addresses issues related to the dendritic cell culture and maturation process that may lead to low B7-1 expression.
| Potential Problem | Possible Cause | Recommended Solution |
| Low B7-1 expression after maturation | Ineffective maturation stimulus. | - Verify the concentration and biological activity of your maturation agent (e.g., LPS, TNF-α).- Consider using a maturation cocktail containing multiple stimuli (e.g., TNF-α, IL-1β, IL-6, and PGE2) for robust activation. |
| Suboptimal cell density during culture. | - For monocyte-derived DCs, a seeding density of 1 x 10^6 cells/mL is often recommended for differentiation. A study on bone marrow-derived DCs suggests that a lower cell density (2 x 10^6 cells/mL) can be positively correlated with higher marker expression when supplemented with GM-CSF and IL-4. | |
| Poor quality of differentiation cytokines (GM-CSF/IL-4). | - Use high-quality, endotoxin-low cytokines from a reputable supplier.- Ensure proper storage and handling of cytokine stocks. | |
| Insufficient incubation time for maturation. | - The kinetics of B7-1 expression can vary. Typically, peak expression is observed between 24 and 48 hours post-stimulation. Perform a time-course experiment to determine the optimal endpoint. | |
| High cell death during maturation | Cytotoxicity of the maturation stimulus. | - Titrate the concentration of the maturation agent to find a balance between activation and toxicity. |
| Over-manipulation of cells. | - Handle cells gently during media changes and harvesting to minimize mechanical stress. |
Guide 2: Flow Cytometry Staining and Analysis
This guide focuses on troubleshooting the detection of B7-1 by flow cytometry.
| Potential Problem | Possible Cause | Recommended Solution |
| Weak or no B7-1 signal | Insufficient antibody concentration. | - Titrate your anti-B7-1 (CD80) antibody to determine the optimal staining concentration. |
| Degraded antibody. | - Ensure antibodies are stored correctly (typically at 4°C, protected from light) and have not expired. | |
| Inadequate instrument settings. | - Use positive controls (e.g., mature DCs known to express B7-1) to set appropriate voltage/gain settings on the flow cytometer. | |
| High background staining | Non-specific antibody binding. | - Include an Fc block step in your staining protocol.- Use an isotype control to assess the level of non-specific binding. |
| Dead cells in the sample. | - Include a viability dye in your staining panel to exclude dead cells from the analysis. | |
| Inconsistent results | Variability in staining protocol. | - Ensure consistent incubation times, temperatures, and washing steps for all samples. |
| Instrument fluctuations. | - Run instrument quality control beads daily to ensure consistent performance. |
Experimental Protocols
Protocol 1: Generation and Maturation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes a common method for generating mature mo-DCs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
Human PBMCs
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Recombinant human GM-CSF (e.g., 800 IU/mL)
-
Recombinant human IL-4 (e.g., 250 IU/mL)
-
Maturation stimulus (e.g., LPS at 100 ng/mL or a cytokine cocktail)
-
6-well tissue culture plates
Methodology:
-
Monocyte Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. To enrich for monocytes, plate the PBMCs in a 6-well plate at a high density in serum-free media for 2 hours. Non-adherent cells are then washed off, leaving an enriched population of adherent monocytes.
-
Differentiation (Day 0): Culture the adherent monocytes in complete RPMI-1640 medium supplemented with GM-CSF and IL-4. Incubate at 37°C in a 5% CO2 incubator.
-
Feeding (Day 3): Add fresh media containing GM-CSF and IL-4 to the culture.
-
Maturation (Day 5 or 6): Add the maturation stimulus of choice (e.g., LPS) to the culture medium.
-
Harvesting (Day 7): Harvest the loosely adherent and suspension cells. These are your mature dendritic cells, ready for analysis.
Protocol 2: Flow Cytometry Analysis of B7-1 (CD80) Expression
Materials:
-
Harvested dendritic cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated anti-human CD80 (B7-1) antibody
-
Fluorochrome-conjugated isotype control antibody
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
Antibodies for other markers (e.g., CD11c, HLA-DR, CD86, CD83)
Methodology:
-
Cell Preparation: Resuspend harvested DCs in cold FACS buffer at a concentration of 1x10^6 cells/mL.
-
Fc Block: Add Fc block to the cell suspension and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the titrated amount of anti-CD80 antibody and other surface marker antibodies to the cells. Incubate for 30 minutes on ice in the dark.
-
Isotype Control: In a separate tube, stain cells with the corresponding isotype control antibody.
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
Viability Staining: If using a non-fixable viability dye like 7-AAD, add it to the cells shortly before analysis. If using a fixable viability dye, follow the manufacturer's protocol, which usually involves a staining step before surface antibody staining.
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000 events in the live, single-cell gate).
-
Data Analysis: Analyze the data using appropriate software. Gate on live, single cells, then on your DC population (e.g., CD11c+), and finally determine the percentage of B7-1 positive cells and the MFI compared to the isotype control.
Visualizations
Signaling Pathway for B7-1 Upregulation
The diagram below illustrates a simplified version of the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS and leads to the upregulation of B7-1 (CD80) on dendritic cells through the activation of the NF-κB transcription factor.
Caption: Simplified TLR4 signaling pathway leading to B7-1 (CD80) expression.
Experimental Workflow for mo-DC Generation and Analysis
The following diagram outlines the key steps in generating monocyte-derived dendritic cells and analyzing B7-1 expression.
Caption: Workflow for mo-DC generation and B7-1 expression analysis.
Troubleshooting Decision Tree for Low B7-1 Expression
This decision tree provides a logical approach to diagnosing the cause of low B7-1 expression.
Caption: Decision tree for troubleshooting low B7-1 expression.
References
- 1. Properties of immature and mature dendritic cells: phenotype, morphology, phagocytosis, and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the generation of mature bone marrow-derived dendritic cells in vitro: a factorial study design - PMC [pmc.ncbi.nlm.nih.gov]
B7-H3 Antibody Western Blot Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing B7-H3 antibody concentration for successful Western Blot experiments. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure high-quality, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for a B7-H3 antibody in a Western Blot experiment?
The optimal dilution can vary significantly depending on the antibody manufacturer, the expression level of B7-H3 in your sample, and the detection system used. It is always best to consult the antibody's datasheet for the manufacturer's recommended starting dilution. However, a general starting point can range from 1:500 to 1:8000.[1][2][3][4] For some antibodies, the recommendation is provided in µg/mL, typically around 1 µg/mL.[5] It is crucial to perform a titration experiment to determine the optimal dilution for your specific experimental conditions.
Q2: What could be the reason for a weak or no signal for B7-H3?
Several factors can contribute to a weak or absent signal. These include:
-
Suboptimal primary antibody concentration: The antibody concentration may be too low. Try increasing the concentration or extending the incubation time.
-
Low B7-H3 expression: The target protein may not be highly expressed in your cell lysate or tissue homogenate. Ensure you are using an appropriate positive control, such as HEK-293, LNCaP, or U2OS cell lysates, which have been shown to express B7-H3.
-
Inactive antibody: The antibody may have lost activity due to improper storage or handling. Always store the antibody as recommended by the manufacturer and avoid repeated freeze-thaw cycles.
-
Inefficient protein transfer: The transfer of proteins from the gel to the membrane might be incomplete. This is especially true for high molecular weight proteins. Consider optimizing the transfer time and buffer composition.
-
Presence of sodium azide: Sodium azide is an inhibitor of Horseradish Peroxidase (HRP), a common enzyme used in chemiluminescent detection. Ensure your buffers are free of sodium azide if you are using an HRP-conjugated secondary antibody.
Q3: How can I reduce high background and non-specific bands in my B7-H3 Western Blot?
High background and non-specific bands can obscure your target protein. Here are some common strategies to minimize them:
-
Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST). Adding a small amount of Tween 20 (0.05%) to your blocking and wash buffers can also help.
-
Adjust antibody concentrations: Both primary and secondary antibody concentrations might be too high. Try diluting them further.
-
Increase washing steps: Extend the duration and number of washes after primary and secondary antibody incubations to remove unbound antibodies.
-
Ensure membrane is not dry: Never let the membrane dry out during the blotting process, as this can lead to high background.
Q4: What is the expected molecular weight of B7-H3 in a Western Blot?
The predicted molecular weight of B7-H3 is around 110 kDa. However, the observed molecular weight can vary, with bands reported between 90-110 kDa and sometimes as high as 120-160 kDa. This variation can be due to post-translational modifications such as glycosylation.
Recommended B7-H3 Antibody Concentrations for Western Blot
The following table summarizes the recommended starting concentrations for various B7-H3 antibodies. Note that optimal dilutions should be determined experimentally for each specific application.
| Antibody Type | Recommended Dilution/Concentration | Manufacturer/Source |
| Polyclonal | 1:1000 - 1:8000 | Proteintech |
| Polyclonal | 1 µg/mL | R&D Systems |
| Polyclonal | 1:500 - 1:1000 | Thermo Fisher Scientific |
| Monoclonal (D9M2L) | 1:1000 | Cell Signaling Technology |
| Polyclonal | 0.01 - 3 µg/mL | Thermo Fisher Scientific |
| Monoclonal (6A1) | 1:500 - 1:2000 | Thermo Fisher Scientific |
| Polyclonal | 1 µg/mL | R&D Systems |
| Monoclonal | 2 µg/mL | R&D Systems |
Detailed Experimental Protocol: Western Blot for B7-H3 Detection
This protocol provides a general workflow. You may need to optimize steps for your specific antibody and sample type.
1. Sample Preparation:
- Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE:
- Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of B7-H3 (a 4-12% gradient gel is often suitable).
- Include a pre-stained molecular weight marker to monitor protein separation.
- Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
3. Protein Transfer:
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Activate the PVDF membrane in methanol for 15-30 seconds before assembling the transfer stack.
- Perform the transfer according to the transfer system's protocol (wet or semi-dry).
4. Blocking:
- After transfer, block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).
5. Primary Antibody Incubation:
- Dilute the B7-H3 primary antibody in the blocking buffer at the optimized concentration.
- Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. Some protocols suggest 1-2 hours at room temperature.
6. Washing:
- Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
7. Secondary Antibody Incubation:
- Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
8. Final Washes:
- Wash the membrane three times for 10 minutes each with TBST.
9. Detection:
- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate for the recommended time.
- Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizing the Workflow and Troubleshooting
Western Blot Workflow
Caption: A diagram illustrating the key stages of a Western Blot experiment.
B7-H3 Western Blot Troubleshooting Guide
Caption: A flowchart to diagnose common issues in B7-H3 Western Blotting.
References
- 1. B7-H3/CD276 antibody (14453-1-AP) | Proteintech [ptglab.com]
- 2. B7-H3 Polyclonal Antibody (PA5-81590) [thermofisher.com]
- 3. B7-H3 (D9M2L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. B7-H3 Monoclonal Antibody (6A1) (MA5-15693) [thermofisher.com]
- 5. rndsystems.com [rndsystems.com]
Technical Support Center: B7-H4 ELISA Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to non-specific binding in B7-H4 ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in an ELISA assay?
Non-specific binding refers to the adherence of assay components, such as antibodies or other proteins, to the microplate surface or to each other in a way that is not related to the specific antigen-antibody interaction being measured.[1][2][3] This can lead to a high background signal, which obscures the true signal from the target analyte (B7-H4) and reduces the sensitivity and accuracy of the assay.[1][4]
Q2: What are the most common causes of high background in a B7-H4 ELISA?
High background in an ELISA is often a result of several factors, including:
-
Insufficient Blocking: The blocking buffer may not have adequately covered all unoccupied sites on the microplate, allowing antibodies to bind non-specifically.
-
Inadequate Washing: Failure to thoroughly wash the plate between steps can leave behind unbound reagents, which contribute to the background signal.
-
High Antibody Concentration: Using a primary or secondary antibody concentration that is too high can lead to increased non-specific binding.
-
Contamination: Reagents or buffers contaminated with the target analyte or other substances can cause a false positive signal.
-
Matrix Effects: Components within the sample (e.g., serum, plasma) can interfere with the antibody-antigen binding.
Q3: What is the role of a blocking buffer and how can I optimize it?
A blocking buffer is a solution containing proteins or other molecules that bind to all unoccupied sites on the surface of the ELISA plate. This prevents the primary or secondary antibodies from non-specifically adsorbing to the plate, which would result in a high background signal. To optimize blocking, you can try increasing the concentration of the blocking agent, extending the incubation time, or testing different types of blocking buffers.
Q4: What are "matrix effects" and how can they affect my B7-H4 ELISA results?
Matrix effects occur when components in a biological sample (the "matrix"), such as proteins, lipids, and salts, interfere with the ELISA's antibody-antigen binding. These interactions can either inhibit or enhance the signal, leading to inaccurate quantification of B7-H4. Matrix effects are common in complex samples like serum and plasma. To mitigate these effects, you can dilute your samples or use a specialized assay diluent that matches the sample matrix as closely as possible.
Q5: Is there anything specific to the B7-H4 protein that might contribute to non-specific binding?
B7-H4, also known as B7x or B7S1, is a transmembrane glycoprotein and a member of the B7 family of immune checkpoint molecules. While the search results do not point to specific structural features of B7-H4 that inherently promote non-specific binding in an ELISA context, its function as a cell surface protein involved in T-cell regulation means it interacts with various other proteins. In complex biological samples, the presence of these natural binding partners or other cellular components could potentially interfere with the specific antibody binding in an ELISA, contributing to matrix effects.
Troubleshooting Guide for Non-Specific Binding
This guide provides a structured approach to identifying and resolving common issues leading to high background signals in your B7-H4 ELISA.
| Problem | Possible Cause | Recommended Solution |
| High background in all wells (including blanks) | Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete removal of wash buffer after each step by inverting the plate and tapping it on absorbent paper. Consider adding a 30-second soak time during each wash step. |
| Inadequate Blocking | Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA). Test alternative blocking buffers such as non-fat dry milk or commercially available synthetic blockers. | |
| Contaminated Reagents | Use fresh, sterile reagents and pipette tips for each step. Aliquot reagents to avoid repeated freeze-thaw cycles and contamination of stock solutions. | |
| Substrate Issues | Prepare the TMB substrate solution immediately before use and protect it from light. Ensure the stop solution is added promptly to prevent overdevelopment of the color. | |
| High background in sample wells only | Matrix Effects | Dilute the samples further in the assay diluent (e.g., 1:5, 1:10) and re-test. Perform a spike-and-recovery experiment to confirm the presence of matrix effects. Use a specialized assay diluent designed to minimize matrix interference. |
| High Primary/Secondary Antibody Concentration | Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies. This involves testing a range of dilutions to find the one that gives the best signal-to-noise ratio. | |
| Cross-Reactivity of Secondary Antibody | Ensure the secondary antibody is specific to the primary antibody's host species. If necessary, use a pre-adsorbed secondary antibody to minimize cross-reactivity with other proteins in the sample. |
Table 1: Common Blocking Agents and Concentrations
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS or TBS | A common and effective general-purpose blocking agent. |
| Non-fat Dry Milk | 1-5% (w/v) in PBS or TBS | Cost-effective, but may contain phosphoproteins that can interfere in some assays. |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody to block non-specific binding of the secondary antibody. |
| Commercial/Synthetic Blockers | Varies by manufacturer | Often protein-free and optimized to reduce background noise and enhance signal. |
Visualized Workflows and Logic
ELISA Workflow and Non-Specific Binding Points
Caption: ELISA workflow highlighting key stages where non-specific binding can occur.
Troubleshooting High Background
Caption: Decision tree for troubleshooting high background in B7-H4 ELISA.
Concept of Matrix Effects
Caption: Diagram illustrating how matrix effects interfere with ELISA binding.
Key Experimental Protocols
Protocol 1: Standard B7-H4 Sandwich ELISA
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically.
-
Plate Coating: Dilute the capture antibody to its working concentration in a coating buffer (e.g., PBS). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Blocking: Add 300 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for a minimum of 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Sample Incubation: Add 100 µL of appropriately diluted standards and samples to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Detection Antibody Incubation: Add 100 µL of diluted detection antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of a working dilution of Streptavidin-HRP to each well. Incubate for 20 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step as described in step 2, but increase to five washes.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate at room temperature in the dark until sufficient color develops (typically 15-20 minutes).
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well.
-
Read Plate: Measure the optical density at 450 nm within 30 minutes of adding the stop solution.
Protocol 2: Evaluating Matrix Effects with Spike-and-Recovery
This experiment helps determine if components in your sample matrix are interfering with the assay.
-
Prepare Samples: Obtain a sample of the biological matrix that is expected to be negative for B7-H4. If this is not possible, use a pooled sample.
-
Spike Samples: Create two sets of samples:
-
Set A: Spike a known amount of recombinant B7-H4 standard into the assay diluent.
-
Set B: Spike the same amount of recombinant B7-H4 standard into the biological matrix sample.
-
-
Assay Samples: Analyze both sets of samples in your B7-H4 ELISA according to the standard protocol.
-
Calculate Recovery: The percent recovery is calculated as:
-
% Recovery = (Concentration in Matrix / Concentration in Diluent) x 100
-
-
Interpretation:
-
A recovery rate between 80-120% generally indicates that there is no significant matrix effect.
-
A recovery rate outside this range suggests the presence of matrix interference.
-
Protocol 3: Optimizing Blocking Buffer Conditions
This experiment helps identify the most effective blocking agent for your specific assay conditions.
-
Plate Setup: Coat a 96-well plate with the B7-H4 capture antibody as usual.
-
Blocking Conditions: Divide the plate into sections to test different blocking buffers (e.g., 1% BSA, 5% BSA, 5% Non-fat Milk, a commercial blocker). Add 300 µL of the respective blocking buffer to the wells in each section. Incubate for 1-2 hours at room temperature.
-
Assay Controls: After blocking and washing, add only the assay diluent to a set of wells for each blocking condition (these will be your "blank" or "background" wells). To another set of wells, add a low concentration of the B7-H4 standard.
-
Complete Assay: Proceed with the rest of the ELISA protocol (addition of detection antibody, conjugate, substrate, etc.).
-
Analysis: Compare the optical density (OD) values for the blank wells across the different blocking conditions. The blocking buffer that yields the lowest OD in the blank wells while maintaining a strong signal for the standard is the most effective at reducing non-specific binding.
References
B7-1 fusion protein stability and storage issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with B7-1 fusion proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for B7-1 fusion proteins?
For short-term storage (1 day to a few weeks), it is recommended to store the protein at 4°C.[1] For long-term storage, temperatures of -20°C to -80°C are advisable.[1][2] Some studies have confirmed that the biological activity of B7-1-Fc fusion protein is preserved after storage at -20°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is best to store the protein in single-use aliquots.[1] For storage at -20°C, adding a cryoprotectant like glycerol to a final concentration of 25-50% can help maintain stability.
Q2: My B7-1 fusion protein is showing aggregation. What are the possible causes and solutions?
Aggregation of fusion proteins can be a significant issue, potentially induced by factors such as pH stress during purification, freeze-thaw cycles, or suboptimal buffer conditions.
-
Low pH Elution: Elution from Protein A columns at a low pH can destabilize the fusion protein and lead to aggregation. If this is suspected, consider using a more gentle elution buffer or exploring alternative purification methods like ion-exchange or size-exclusion chromatography.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your protein solution can cause aggregation. It is highly recommended to aliquot the protein into single-use volumes after purification.
-
Buffer Composition: The composition of your storage buffer is critical. The pH must be controlled to an optimal value for your specific fusion protein. The addition of stabilizing excipients can also help prevent aggregation.
Q3: What are some recommended stabilizing excipients for my B7-1 fusion protein formulation?
The choice of excipients is crucial for maintaining the stability of protein therapeutics. Commonly used stabilizers fall into several categories:
-
Sugars (e.g., sucrose, trehalose): These are widely used to stabilize proteins in both liquid and lyophilized formulations.
-
Amino Acids (e.g., arginine, glycine): These can help to reduce aggregation and increase the stability of the protein.
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): These are often included in formulations to prevent aggregation at interfaces.
-
Polyols (e.g., mannitol, sorbitol): These can act as cryoprotectants and stabilizers.
The optimal combination and concentration of excipients will be specific to your B7-1 fusion protein and should be determined empirically.
Q4: I am observing low yields of my B7-1 fusion protein during expression. What can I do to improve this?
Low expression levels are a common challenge with recombinant proteins. Here are a few troubleshooting steps:
-
Optimize Expression Conditions: Experiment with different induction temperatures. Lowering the temperature (e.g., from 37°C to 15-28°C) can slow down protein synthesis, which may promote proper folding and increase the yield of soluble protein.
-
Host Strain Selection: The choice of expression host can significantly impact protein yield. Using a protease-deficient E. coli strain, such as BL21, can prevent degradation of the fusion protein.
-
Codon Usage: If the gene for your fusion protein contains codons that are rare in your expression host, this can limit translation efficiency. Consider using a host strain that is engineered to express rare tRNAs.
Q5: My B7-1 fusion protein appears degraded on a Western blot. How can I prevent this?
Proteolytic degradation is a common issue during protein expression and purification.
-
Use Protease Inhibitors: Add a protease inhibitor cocktail to your lysis buffer to inactivate proteases released during cell disruption.
-
Work at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.
-
Select a Protease-Deficient Host: As mentioned previously, using a protease-deficient expression host can significantly reduce degradation.
Troubleshooting Guides
Issue 1: Loss of Biological Activity
Symptoms:
-
Reduced or no T-cell costimulatory activity in a proliferation assay.
-
Failure to bind to its receptors (CD28/CTLA-4).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Folding | Express the protein at a lower temperature (e.g., 15-20°C) to facilitate correct folding. |
| Co-express molecular chaperones to assist in the folding process. | |
| Incorrect Storage | Ensure the protein is stored at the recommended temperature (-20°C or -80°C) in a suitable buffer. |
| Avoid multiple freeze-thaw cycles by preparing single-use aliquots. | |
| Aggregation | Analyze the protein sample for aggregates using size-exclusion chromatography (SEC) or dynamic light scattering (DLS). |
| If aggregates are present, refer to the troubleshooting guide for aggregation. | |
| Oxidation | Add a reducing agent, such as DTT or TCEP, to the storage buffer if your protein is sensitive to oxidation. |
Issue 2: Protein Aggregation During or After Purification
Symptoms:
-
Visible precipitation in the protein solution.
-
High molecular weight species observed on a non-reducing SDS-PAGE or by size-exclusion chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low pH Elution | If using Protein A affinity chromatography, consider using a higher pH elution buffer or a "gentle" elution buffer. |
| Explore alternative purification methods such as ion-exchange chromatography. | |
| High Protein Concentration | Determine the maximum soluble concentration for your protein and avoid exceeding it. |
| If high concentrations are necessary, screen for buffer conditions and excipients that enhance solubility. | |
| Suboptimal Buffer Conditions | Perform a buffer screen to identify the optimal pH and salt concentration for your protein's stability. |
| Add stabilizing excipients like sugars, amino acids, or non-ionic surfactants. | |
| Freeze-Thaw Stress | Aliquot the purified protein into single-use volumes before freezing to minimize freeze-thaw cycles. |
| Consider adding a cryoprotectant like glycerol to 25-50% (v/v) for -20°C storage. |
Experimental Protocols
Protocol 1: SDS-PAGE for Purity and Molecular Weight Assessment
Objective: To assess the purity and apparent molecular weight of the B7-1 fusion protein.
Methodology:
-
Prepare protein samples by diluting them in Laemmli sample buffer. For reducing conditions, add a reducing agent like β-mercaptoethanol or DTT.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel (e.g., 12% Tris-glycine gel).
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or use a silver stain for higher sensitivity.
-
Destain the gel and visualize the protein bands. The presence of a single band at the expected molecular weight indicates high purity.
Protocol 2: Western Blot for Protein Identity Confirmation
Objective: To confirm the identity of the B7-1 fusion protein using specific antibodies.
Methodology:
-
Run an SDS-PAGE gel with the protein samples as described above.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the B7-1 portion or the fusion partner (e.g., anti-human IgG Fc) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with washing buffer (e.g., TBST) for 10 minutes each.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 5.
-
Add a chemiluminescent substrate and detect the signal using an imaging system. A band at the correct molecular weight confirms the protein's identity.
Protocol 3: T-Cell Proliferation Assay for Bioactivity Assessment
Objective: To determine the biological activity of the B7-1 fusion protein by measuring its ability to costimulate T-cell proliferation.
Methodology:
-
Coat a 96-well plate with an anti-CD3 antibody and the B7-1 fusion protein at various concentrations. Incubate overnight at 4°C.
-
Isolate T-cells from a relevant source (e.g., mouse spleen or human peripheral blood).
-
Wash the coated plate to remove any unbound antibody and protein.
-
Add the isolated T-cells to the wells of the coated plate.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add a proliferation indicator, such as [3H]-thymidine or a colorimetric reagent (e.g., WST-1 or MTT), to each well and incubate for an additional 4-24 hours.
-
Measure the proliferation by reading the absorbance or radioactivity. Increased proliferation in the presence of the B7-1 fusion protein compared to anti-CD3 alone indicates bioactivity.
Visualizations
References
Technical Support Center: Anti-Human B7 Antibody Cross-Reactivity
This technical support guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice regarding the cross-reactivity of anti-human B7 family antibodies with their mouse orthologs. Accurate assessment of cross-reactivity is critical for the validation of therapeutic targets and the interpretation of preclinical data from mouse models.
General FAQs on Antibody Cross-Reactivity
Q1: Why is it important to determine if my anti-human B7 antibody cross-reacts with mouse proteins?
A: Understanding cross-reactivity is crucial for preclinical research. If an antibody recognizes both human and mouse proteins, it allows for the use of a single therapeutic candidate in immunocompetent mouse models to study efficacy, toxicity, and the role of the immune microenvironment.[1] This improves the predictive value of preclinical studies and can reduce the risk of clinical trial failures.[1] If there is no cross-reactivity, alternative approaches, such as using a mouse-specific surrogate antibody or a humanized mouse model (expressing the human protein), are necessary.[2][3]
Q2: What factors influence whether an anti-human antibody will recognize the mouse equivalent protein?
A: Several factors are involved:
-
Sequence Homology: The percentage of amino acid identity between the human and mouse proteins is a primary indicator. A homology of 75% or higher suggests a strong likelihood of cross-reactivity.[4]
-
Epitope Conservation: The specific, short amino acid sequence (epitope) that the antibody binds must be identical or highly similar between the human and mouse proteins.
-
Protein Conformation: The three-dimensional folding of the protein can expose or hide epitopes. Even with high sequence homology, differences in folding can prevent antibody binding.
-
Post-Translational Modifications: Differences in modifications like glycosylation between species can alter the epitope, preventing antibody recognition. This is a known issue for some B7 family members like B7-H3.
Q3: How can I predict or verify the cross-reactivity of my antibody before beginning extensive experiments?
A:
-
Check the Datasheet: The manufacturer's datasheet is the first place to look. It will often specify the tested species reactivity and may explicitly state whether cross-reactivity with mouse has been observed.
-
Perform Sequence Alignment: Use a tool like NCBI-BLAST to align the human protein sequence (or the immunogen sequence, if provided) with the mouse ortholog sequence to assess homology.
-
Review the Literature: Search for publications that have used the exact same antibody clone to see if its cross-reactivity has been characterized in relevant models.
-
Conduct a Pilot Experiment: The most definitive method is to test the antibody on known positive and negative control samples, such as mouse cells transfected to express the target protein, alongside the human equivalent.
Cross-Reactivity Data for B7 Family Members
The cross-reactivity of anti-human antibodies with mouse B7 proteins varies significantly among family members and even between different antibody clones targeting the same protein.
Summary of Human/Mouse Protein Homology and Cross-Reactivity
| B7 Family Member | Alternative Name(s) | Human/Mouse Amino Acid Identity | General Cross-Reactivity Status |
| B7-1 | CD80 | ~44% | Unlikely, but conserved receptor binding |
| B7-2 | CD86 | ~50% | Unlikely, but conserved receptor binding |
| B7-H1 | PD-L1, CD274 | ~70% | Clone-dependent; often does not cross-react |
| B7-H2 | ICOSL, B7RP-1 | ~49% | Clone-dependent; often does not cross-react |
| B7-H3 | CD276 | ~88% | Unlikely with endogenous protein, despite high homology |
| B7-H4 | VTCN1, B7x, B7S1 | ~90% | Often cross-reacts |
| B7-H6 | NCR3LG1 | No mouse ortholog identified | Not applicable |
Protein-Specific FAQs and Troubleshooting
B7-H1 (PD-L1)
Q: My anti-human PD-L1 antibody (clone 130021) is not detecting the protein in my syngeneic mouse tumor model. Is this expected?
A: Yes, this is expected. The datasheet for anti-human PD-L1 clone 130021 explicitly states that no cross-reactivity with recombinant mouse B7-H1 is observed in direct ELISAs. While human and mouse PD-L1 share approximately 70% amino acid identity, the epitope recognized by this specific clone is likely not conserved. For your mouse model, you will need to use an antibody specifically validated for detecting mouse PD-L1.
B7-H2 (ICOSL)
Q: I am screening anti-human B7-H2 antibodies for a preclinical mouse study. What is the likelihood of finding one that cross-reacts?
A: The likelihood is low. Human and mouse B7-H2 share only about 49% amino acid sequence identity. For example, monoclonal antibody clones 136726 and 136716 are confirmed to detect human B7-H2 but do not cross-react with recombinant mouse B7-H2 in ELISAs and Western blots. It is recommended to source a mouse-specific anti-B7-H2 antibody for your studies.
B7-H3 (CD276)
Q: Human and mouse B7-H3 have very high sequence homology (~88%). Why do most anti-human B7-H3 antibodies fail to detect the endogenous mouse protein?
A: This is a known challenge. Despite the high sequence homology, it is reported that no human B7-H3-specific antibody cross-reacts with the endogenous murine B7-H3 expressed on mouse cells. The leading hypothesis is that species-specific differences in glycosylation patterns mask or alter the antibody binding sites on the native mouse protein. Therefore, caution should be used when interpreting results from mouse models using anti-human B7-H3 antibodies unless the antibody has been explicitly shown to bind the endogenous mouse protein. Note that some specially engineered antibody formats, like certain CAR-T cells or nanobodies, have been developed to be cross-reactive.
B7-H4 (VTCN1)
Q: Are there any anti-human B7-H4 antibodies that are known to cross-react with mouse B7-H4?
A: Yes. Due to the high sequence identity between human and mouse B7-H4 (~90%), cross-reactivity is more common for this target. For instance, the goat polyclonal antibody AF2154 has been shown to detect both human and mouse B7-H4 by Western blot. Additionally, the mouse monoclonal antibody clone 3E8 was reported to be specific for both human and mouse B7-H4 proteins.
B7-H6
Q: Can I study the effects of my anti-human B7-H6 antibody in a standard mouse model?
A: No. Orthologs for B7-H6 have not been identified in mice or rats. Therefore, anti-human B7-H6 antibodies will have no target in wild-type mouse models. To study this protein in vivo, you would need to use a model where human B7-H6 is expressed, such as a xenograft model with B7-H6-positive human tumor cells in immunodeficient mice or a genetically engineered mouse model that expresses human B7-H6.
Troubleshooting and Experimental Workflows
Diagram: Troubleshooting Antibody Cross-Reactivity Issues
Caption: A logical workflow for troubleshooting unexpected results when using an anti-human B7 antibody in a mouse model.
Key Experimental Protocols
Protocol: Validation of Antibody Cross-Reactivity by Flow Cytometry
This protocol provides a framework for testing whether an anti-human B7 antibody recognizes the mouse ortholog expressed on the cell surface.
1. Cell Line Preparation:
-
Negative Control: Use a cell line that does not express the target protein (e.g., the parental cell line).
-
Human Positive Control: Transfect the negative control cell line with a vector encoding the full-length human B7 protein.
-
Mouse Positive Control: Transfect the negative control cell line with a vector encoding the full-length mouse B7 protein.
-
Culture cells to ensure high viability (>95%).
2. Staining Procedure:
-
Harvest cells and wash with FACS buffer (e.g., PBS + 2% FBS).
-
Resuspend cells to a concentration of 1x10^6 cells per 100 µL.
-
Aliquot 100 µL of cell suspension into FACS tubes for each condition (Unstained, Isotype Control, Anti-Human Ab).
-
Add the primary antibody (the anti-human B7 antibody ) or an isotype-matched control antibody at a predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash cells twice with 1-2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
If the primary antibody is not directly conjugated, resuspend the cell pellet in 100 µL of FACS buffer containing an appropriate fluorescently-labeled secondary antibody (e.g., anti-human IgG-FITC).
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash cells twice as described in step 6.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for analysis. Add a viability dye if necessary.
3. Data Analysis and Interpretation:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells.
-
Expected Results for Cross-Reactivity: A significant shift in fluorescence intensity should be observed for both the human-transfected and the mouse-transfected cells when stained with the anti-human B7 antibody, compared to the isotype control.
-
Expected Results for No Cross-Reactivity: A significant fluorescence shift will be seen only in the human-transfected cells. The mouse-transfected cells will show a fluorescence profile similar to the isotype or unstained control.
Diagram: Flow Cytometry Workflow for Cross-Reactivity Testing
Caption: Experimental workflow for validating anti-human B7 antibody cross-reactivity with mouse proteins using flow cytometry.
References
Technical Support Center: Recombinant B7-H3 Protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation problems encountered during the expression, purification, and storage of recombinant B7-H3 protein.
Troubleshooting Guide
Issue 1: Recombinant B7-H3 Precipitates After Cell Lysis
Q: My recombinant B7-H3 protein is found in the insoluble pellet after cell lysis. What could be the cause and how can I improve its solubility?
A: Insoluble protein after lysis, especially in bacterial expression systems, often indicates the formation of inclusion bodies. This happens when the rate of protein expression exceeds the cell's capacity for proper folding. For a glycoprotein like B7-H3, expression in eukaryotic systems (like HEK293 or CHO cells) is highly recommended to ensure proper post-translational modifications, which are crucial for its stability and function. If you are already using a eukaryotic system and still observe precipitation, consider the following:
-
Lysis Buffer Optimization: The composition of your lysis buffer is critical. Ensure the pH is at least one unit away from B7-H3's isoelectric point (pI) to avoid minimal solubility. The ionic strength can also be adjusted (e.g., 150-500 mM NaCl) to minimize electrostatic interactions that can lead to aggregation.
-
Milder Lysis Conditions: High mechanical stress from sonication or homogenization can generate heat and promote aggregation. Perform lysis on ice, use shorter pulses with cooling intervals, or consider using a milder enzymatic lysis method.
-
Expression Conditions: Lowering the expression temperature can slow down protein synthesis, allowing more time for proper folding.
Issue 2: B7-H3 Aggregates During Purification
Q: My B7-H3 protein is soluble after lysis but aggregates during chromatographic purification. How can I prevent this?
A: Aggregation during purification can be triggered by high local protein concentrations on the chromatography resin, or by suboptimal buffer conditions during binding, washing, or elution.
-
Affinity Chromatography (e.g., His-tag/IMAC): Elution with high concentrations of imidazole or a significant pH shift can be destabilizing. Try a gradual elution gradient instead of a step elution to minimize the "shock" to the protein. Adding a low concentration of a non-ionic detergent or a stabilizing osmolyte like glycerol to the elution buffer can also be beneficial.
-
Ion-Exchange Chromatography (IEX): As the protein binds to the resin, its local concentration increases, which can drive aggregation. Consider using a resin with a lower binding capacity or loading less protein. Ensure the pH and ionic strength of your buffers are optimized for B7-H3 stability.
-
Size-Exclusion Chromatography (SEC): The mobile phase for SEC should be a buffer in which B7-H3 is highly stable. It is advisable to screen different buffer conditions before a large-scale purification run.
Issue 3: Purified B7-H3 Aggregates During Concentration or Storage
Q: My purified B7-H3 protein is initially soluble but aggregates when I try to concentrate it or store it. What are the best practices for concentrating and storing B7-H3?
A: This is a common issue, as increasing the protein concentration can lead to aggregation.
-
Concentration Method: Use a gentle concentration method, such as centrifugal ultrafiltration. Ensure that the membrane material is compatible with your protein and buffer. Perform concentration at a low temperature (e.g., 4°C).
-
Stabilizing Additives: Before concentrating, consider adding stabilizing excipients to your protein solution. Common additives that can prevent aggregation are listed in the table below.
-
Storage Conditions: For long-term storage, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol is crucial to protect the protein from damage during freezing. Based on commercial formulations, a common storage buffer is PBS at pH 7.4.
Quantitative Data Summary
Table 1: Common Buffer Additives to Mitigate B7-H3 Aggregation
| Additive Category | Examples | Starting Concentration | Mechanism of Action |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevents the formation of incorrect disulfide bonds. |
| Sugars/Polyols | Glycerol, Sucrose, Trehalose | 5-20% (v/v) for Glycerol, 0.25-1 M for Sugars | Stabilize the native protein structure through preferential hydration. |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Suppress aggregation by masking hydrophobic patches and reducing non-specific interactions. |
| Detergents | Tween-20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevent aggregation by shielding hydrophobic surfaces. |
| Salts | NaCl, KCl | 150-500 mM | Modulate electrostatic interactions. |
Table 2: Recommended Storage Conditions for Recombinant B7-H3
| Parameter | Recommended Condition | Notes |
| Temperature | -80°C (long-term), 4°C (short-term) | Avoid repeated freeze-thaw cycles. |
| Buffer | PBS, pH 7.4 | A commonly used buffer for commercial B7-H3. |
| Protein Concentration | As low as feasible for the application | Higher concentrations are more prone to aggregation. |
| Additives | 5-10% Trehalose or 10-20% Glycerol | Act as cryoprotectants to prevent damage during freezing. |
Experimental Protocols
Protocol 1: Characterization of B7-H3 Aggregation by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique to determine the absolute molar mass and oligomeric state of a protein in solution.
-
System Preparation: Equilibrate the SEC column (e.g., a Superdex 200 Increase 10/300 GL) and the MALS and refractive index (RI) detectors with a filtered and degassed mobile phase (e.g., PBS, pH 7.4, with 150 mM NaCl).
-
Sample Preparation: Prepare your purified recombinant B7-H3 sample at a concentration of 1-2 mg/mL in the mobile phase. Filter the sample through a 0.1 µm spin filter immediately before injection.
-
Data Acquisition: Inject 50-100 µL of the prepared sample onto the equilibrated SEC column. Collect the light scattering and refractive index data throughout the elution.
-
Data Analysis: Use the manufacturer's software to calculate the molar mass across the elution peak. A monodisperse, non-aggregated sample will show a single major peak with a consistent molar mass corresponding to the B7-H3 monomer. The presence of peaks at earlier elution times with higher molar masses indicates the presence of aggregates.
Protocol 2: Rapid Assessment of B7-H3 Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size distribution of particles in a solution. It is excellent for detecting the presence of aggregates.
-
Sample Preparation: Prepare your B7-H3 sample at a concentration of 0.5-1 mg/mL in a buffer that has been filtered through a 0.02 µm filter.
-
Measurement: Transfer the sample to a clean cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument will generate a correlation function from the fluctuations in scattered light intensity.
-
Data Analysis: The software will analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monodisperse sample of B7-H3 should show a single, narrow peak with a low PDI. The presence of larger species will result in additional peaks or a high PDI, indicating aggregation.
Visualizations
Caption: A simplified diagram of B7-H3 signaling pathways in cancer cells.
Caption: Experimental workflow for troubleshooting B7-H3 protein aggregation.
Caption: Logical relationship between aggregation problems and potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical molecular weight of recombinant human B7-H3?
A1: The predicted molecular weight of the extracellular domain of human B7-H3 is around 25-50 kDa depending on the isoform (2Ig or 4Ig) and the presence of fusion tags. However, because B7-H3 is a glycoprotein, its apparent molecular weight on SDS-PAGE will be significantly higher, typically in the range of 40-90 kDa.[1][2][3][4]
Q2: Is B7-H3 prone to forming disulfide-linked aggregates?
A2: The immunoglobulin-like domains of B7-H3 contain conserved cysteine residues that form intramolecular disulfide bonds essential for proper folding. If these cysteines form intermolecular disulfide bonds, it can lead to aggregation. It is therefore important to maintain a stable redox environment during purification and storage. The addition of a low concentration of a reducing agent like DTT or TCEP can be beneficial, but should be tested as it might disrupt essential native disulfide bonds.
Q3: Can the fusion tag I use affect the aggregation of my recombinant B7-H3?
A3: Absolutely. Some fusion tags, like Maltose Binding Protein (MBP) or Thioredoxin (Trx), are known to enhance the solubility of their fusion partners. Conversely, a small tag like a His-tag is less likely to improve solubility but can be useful for purification. If you are experiencing severe aggregation, consider using a larger, more soluble fusion partner.
Q4: My B7-H3 is pure and monomeric according to SEC, but it has no biological activity. Could aggregation be the issue?
A4: It's possible that your B7-H3 is forming soluble, non-native aggregates or oligomers that are not well-resolved from the monomer by SEC. These soluble aggregates can be inactive. Techniques like DLS can provide information on the overall polydispersity of your sample. Additionally, ensure that the protein is correctly folded, which can be assessed by techniques like circular dichroism (CD) spectroscopy.
Q5: Are there any known ligands for B7-H3 that I can use to stabilize the protein?
A5: The receptor for B7-H3 is not yet definitively identified, which makes ligand-based stabilization challenging. However, some studies suggest that certain antibodies that bind to B7-H3 can be stabilizing. If you are working with a specific anti-B7-H3 antibody, it might be worth testing its effect on protein stability.
References
Technical Support Center: Transfection of B7 Expression Vectors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with B7 expression vectors.
Frequently Asked Questions (FAQs)
Q1: What are B7 expression vectors and why are they used?
A1: B7 expression vectors are plasmids designed to introduce and express the genetic sequence of a B7 family protein (e.g., B7-1/CD80, B7-2/CD86) in host cells. These proteins are crucial co-stimulatory molecules involved in T-cell activation. Researchers use these vectors to study the immunological function of B7 proteins, enhance the immunogenicity of tumor cells for cancer immunotherapy research, and investigate the signaling pathways involved in immune responses.
Q2: Which cell lines are suitable for transfection with B7 expression vectors?
A2: A variety of cell lines can be transfected with B7 expression vectors, including common lines like HEK293 and CHO cells, which are often used for their high transfection efficiency and robust protein expression. For immunological studies, researchers frequently use cancer cell lines (e.g., melanoma, carcinoma lines) and immune cells like Jurkat (a T-cell line). However, the choice of cell line depends on the specific research question.
Q3: How can I verify the expression of B7 proteins on the cell surface after transfection?
A3: The most common and effective method for verifying cell surface expression of B7 proteins is flow cytometry. This technique uses fluorescently labeled antibodies that specifically bind to the extracellular domain of the B7 protein. The fluorescence intensity of the cells is then measured to quantify the level of surface expression.
Q4: What is the difference between transient and stable transfection for B7 expression?
A4: Transient transfection results in temporary expression of the B7 gene, as the plasmid is not integrated into the host cell's genome. Expression is typically high for a short period (24-96 hours).[1] Stable transfection, on the other hand, involves integrating the B7 expression cassette into the host cell's genome, leading to long-term, continuous expression of the B7 protein. This usually requires a selection step using an antibiotic resistance marker present on the vector.
B7 Co-stimulatory Signaling Pathway
The B7-1 (CD80) and B7-2 (CD86) proteins, expressed on the surface of antigen-presenting cells (APCs), play a pivotal role in T-cell activation. Upon engagement of the T-cell receptor (TCR) with a major histocompatibility complex (MHC) molecule on an APC, a co-stimulatory signal is required for full T-cell activation. This is primarily delivered through the interaction of B7 proteins with CD28 on the T-cell surface, leading to T-cell proliferation, cytokine production, and differentiation. Conversely, B7 proteins can also bind to CTLA-4, which delivers an inhibitory signal to downregulate the immune response.
References
Technical Support Center: T-Cell Proliferation Assays with B7 Co-stimulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during T-cell proliferation assays involving B7 co-stimulation.
Frequently Asked Questions (FAQs)
Q1: What is the role of B7 in T-cell proliferation assays?
A1: The B7 proteins, specifically B7-1 (CD80) and B7-2 (CD86), are co-stimulatory molecules expressed on antigen-presenting cells (APCs).[1][2] They are crucial for providing the second signal required for T-cell activation and proliferation.[3][4] This occurs through their interaction with the CD28 receptor on T-cells.[2] Engagement of the T-cell receptor (TCR) by an antigen (Signal 1) in the absence of this B7-CD28 co-stimulation (Signal 2) can lead to T-cell anergy (a state of unresponsiveness) or apoptosis (programmed cell death).
Q2: Why am I seeing high background proliferation in my unstimulated control wells?
A2: High background proliferation in negative controls can be caused by several factors:
-
Contamination: Bacterial or fungal contamination in the culture media or reagents can act as mitogens, non-specifically activating T-cells.
-
Serum Quality: Fetal Bovine Serum (FBS) can contain activating components. It's recommended to test different batches of FBS or use serum-free media.
-
Cell Health: Poor cell viability or stress resulting from the isolation process can lead to spontaneous proliferation.
-
Inadequate Washing: Residual mitogens from previous experimental steps, such as from Ficoll separation of PBMCs, can cause activation.
Q3: My T-cells are not proliferating or show very low proliferation after stimulation. What are the possible reasons?
A3: A lack of or low T-cell proliferation can stem from several issues:
-
Suboptimal Antibody Concentrations: The concentrations of plate-bound anti-CD3 and soluble anti-CD28 antibodies are critical and need to be optimized. A dose-response titration is highly recommended.
-
Incorrect Antibody Presentation: For optimal stimulation, the anti-CD3 antibody should be immobilized on the plate, while the anti-CD28 antibody is typically added in a soluble form. Inadequate coating of anti-CD3 can lead to a weak Signal 1.
-
Cell Density: The number of cells seeded per well is a critical parameter. Too low or too high cell densities can inhibit proliferation.
-
Incubation Time: T-cell proliferation is a kinetic process. The optimal incubation time can vary (typically 3-5 days), and it's advisable to perform a time-course experiment to determine the peak of proliferation.
-
Presence of Suppressive Cells: The presence of regulatory T-cells (Tregs) or myeloid-derived suppressor cells (MDSCs) in the culture can actively inhibit T-cell proliferation.
Q4: I am observing high variability and inconsistent results between replicate wells or experiments. What can I do to improve reproducibility?
A4: Inconsistent results are a common challenge. To improve reproducibility, consider the following:
-
Reagent Variability: Use the same batch of critical reagents, such as FBS, media, and antibodies, for the entire experiment. New batches should be tested and validated before use.
-
Cell Counting and Plating: Ensure accurate and consistent cell counting. Pipetting errors when plating cells can introduce significant variability.
-
"Edge Effect" in Plates: Wells on the perimeter of a 96-well plate are more prone to evaporation, leading to changes in media concentration. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Standardized Protocols: Adhere to a strict, standardized protocol for all steps, from cell isolation to data acquisition.
-
Operator Variability: Differences in technique between individuals can introduce variability. Ensure all users are trained on the same standardized protocol.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues in T-cell proliferation assays with B7 co-stimulation.
Problem 1: High Background Proliferation in Unstimulated Wells
| Possible Cause | Recommended Solution |
| Media or Reagent Contamination | Use fresh, sterile media and reagents. Filter all solutions. Regularly check the incubator for contamination. |
| Serum-Induced Activation | Test different lots of FBS to find one with low background activation. Consider using heat-inactivated serum or switching to a serum-free medium. |
| Poor Cell Viability Post-Isolation | Handle cells gently during isolation. Ensure all reagents are at the correct temperature. Assess cell viability before plating using a method like Trypan Blue or a viability dye for flow cytometry. |
| Pre-activated T-cells in Sample | Ensure donors are healthy and not undergoing an active immune response. Allow sufficient rest time for cells after thawing cryopreserved samples. |
Problem 2: Low or No Proliferation in Stimulated Wells
| Possible Cause | Recommended Solution |
| Suboptimal Antibody Concentrations | Perform a titration of both anti-CD3 (e.g., 0.1-10 µg/mL) and anti-CD28 (e.g., 0.1-5 µg/mL) antibodies to find the optimal concentrations for your specific cell type and experimental conditions. |
| Improper Antibody Coating | Ensure the plate is properly coated with anti-CD3 antibody. Incubate for a sufficient amount of time (e.g., 2-18 hours) and wash thoroughly to remove unbound antibody. |
| Incorrect Cell Seeding Density | Optimize the cell seeding density. A typical starting point for 96-well plates is 2 x 10⁵ to 5 x 10⁵ cells/well. |
| Inhibitory Signaling through CTLA-4 | After initial activation, T-cells upregulate CTLA-4, which also binds to B7 molecules but delivers an inhibitory signal. Consider shorter incubation times if you suspect CTLA-4-mediated inhibition is dominating the response. |
| Cell Death | High concentrations of stimulating antibodies can lead to activation-induced cell death (AICD). Use a viability dye in your flow cytometry panel to distinguish live from dead cells. |
Experimental Protocols
Key Experiment: T-Cell Proliferation Assay using CFSE Dye
This protocol outlines a standard method for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.
Materials:
-
96-well flat-bottom tissue culture plates
-
Anti-human CD3 antibody (clone OKT3 or UCHT1)
-
Anti-human CD28 antibody (clone CD28.2)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
CFSE dye
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Methodology:
-
Plate Coating:
-
Prepare a solution of anti-CD3 antibody in sterile PBS at a concentration of 1-10 µg/mL.
-
Add 50-100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Before adding cells, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.
-
-
Cell Staining with CFSE:
-
Resuspend PBMCs at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.5-5 µM. Titration is recommended as high concentrations can be toxic.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a density of 1-2 x 10⁶ cells/mL.
-
Add 200 µL of the cell suspension to each well of the anti-CD3 coated plate (final cell count of 2-4 x 10⁵ cells/well).
-
Add soluble anti-CD28 antibody to the appropriate wells at a final concentration of 1-5 µg/mL.
-
Set up control wells: unstimulated (cells only) and unstained (for flow cytometer setup).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition and Analysis:
-
Harvest the cells from the plate.
-
Stain with antibodies for cell surface markers (e.g., CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single-cell population.
-
Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Visualizations
Signaling Pathways
Caption: B7-CD28/CTLA-4 signaling pathway in T-cell activation.
Experimental Workflow
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Troubleshooting Logic
Caption: Troubleshooting decision tree for T-cell proliferation assays.
References
Mycoplasma contamination affecting B7 expression studies
Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding Mycoplasma contamination and its impact on B7 co-stimulatory molecule expression studies.
Frequently Asked Questions (FAQs)
Q1: What is Mycoplasma and why is it a significant problem in cell culture?
Mycoplasma is a genus of small bacteria that lack a cell wall, making them resistant to common antibiotics like penicillin that target cell wall synthesis.[1][2] They are one of the most common and problematic contaminants in cell culture, with contamination rates estimated to be between 15-35% in continuous cell lines.[3][4] Their small size (0.2-0.8 µm) allows them to pass through standard 0.22 µm filters used to sterilize media and reagents.
Q2: How does Mycoplasma contamination affect cultured cells?
Mycoplasma contamination is difficult to detect visually as it does not typically cause the turbidity seen with other bacterial or fungal contaminations. However, it can profoundly alter the host cells by:
-
Altering Growth Rates: Contaminated cultures often show reduced proliferation due to nutrient depletion.
-
Inducing Morphological Changes: Cells may display abnormal shapes or detachment from the culture surface.
-
Causing Chromosomal Aberrations: Lack of arginine due to mycoplasma metabolism can interfere with histone production.
-
Disrupting Metabolism and Gene Expression: Mycoplasma can interfere with DNA, RNA, and protein synthesis, leading to altered metabolic profiles and changes in the expression of hundreds of genes. This can compromise the reliability and reproducibility of experimental data.
Q3: How does Mycoplasma contamination specifically affect B7 (CD80/CD86) expression?
Mycoplasma lipoproteins are potent activators of the innate immune system. They are recognized by Toll-like Receptors (TLRs), particularly TLR2, which is expressed on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells. This recognition triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. Activated NF-κB then promotes the transcription of various pro-inflammatory genes, including the co-stimulatory molecules CD80 (B7-1) and CD86 (B7-2). Therefore, a Mycoplasma contamination can lead to an artificial, non-specific upregulation of B7 expression, confounding studies on T-cell activation and immune responses.
Q4: What are the primary sources of Mycoplasma contamination?
The main sources of contamination in a laboratory setting include:
-
Cross-contamination from an infected culture already in the lab.
-
Infected reagents , such as serum, media, and trypsin, that were not properly screened.
-
Laboratory personnel , as some species are of human origin and can be spread via aerosols from talking or sneezing.
-
New cell lines introduced into the lab from external sources that were not quarantined and tested.
Q5: What are the most reliable methods for detecting Mycoplasma?
Since visual detection is unreliable, specific analytical tests are essential. It is recommended to use at least two different methods to confirm a result. The most common and reliable methods are:
-
PCR (Polymerase Chain Reaction): This is the fastest and most sensitive method, capable of detecting the DNA of the most common Mycoplasma species that contaminate cell cultures.
-
DNA Staining (Hoechst or DAPI): This method uses a fluorescent dye that binds to DNA. Mycoplasma contamination appears as small fluorescent particles in the cytoplasm surrounding the cell nucleus when viewed under a fluorescence microscope.
-
Microbiological Culture: This is the traditional "gold standard" method where a sample is used to inoculate a specific agar plate. While highly accurate for viable mycoplasma, it is very slow, taking up to 4 weeks to get a result.
Q6: How can Mycoplasma contamination be eliminated from a cell culture?
If a culture is found to be contaminated, the safest option is to discard it immediately to prevent cross-contamination. If the cell line is irreplaceable, treatment with specific anti-mycoplasma antibiotics is an option. These treatments, often containing fluoroquinolones or macrolides, are typically applied for 2-3 weeks. It is crucial to re-test the culture after the treatment period to confirm eradication.
Troubleshooting Guide
Problem: Inconsistent or Unexpectedly High B7 (CD80/CD86) Expression
Potential Cause and Mechanism
The most likely culprit for this observation is an undetected Mycoplasma contamination. Lipoproteins on the Mycoplasma surface act as Pathogen-Associated Molecular Patterns (PAMPs) that bind to and activate Toll-like Receptor 2 (TLR2) on your cells. This activation initiates a signaling cascade that results in the upregulation of CD80 and CD86 expression, independent of your experimental stimuli.
Troubleshooting Steps
-
Quarantine: Immediately isolate the suspicious cell culture, along with any media or reagents used with it, to prevent further spread.
-
Test: Use a rapid and sensitive detection method, such as a PCR-based kit, to test the cell culture supernatant for Mycoplasma DNA.
-
Analyze:
-
If Positive: The contamination is the likely cause of the aberrant B7 expression. Your options are to either (a) discard the contaminated culture, all related media, and thoroughly decontaminate the incubator and biosafety cabinet, or (b) attempt to eliminate the Mycoplasma using a specialized antibiotic regimen if the cells are invaluable.
-
If Negative: If a reliable test comes back negative, consider other potential causes for B7 upregulation, such as endotoxin (LPS) contamination in reagents, issues with cell culture media components, or other experimental variables.
-
Data Summary: Effects of Mycoplasma Contamination
| Parameter Affected | Consequence of Mycoplasma Contamination | Potential Impact on B7 Expression Studies |
| Co-stimulatory Molecules | Upregulation of CD80 and CD86 via TLR2 activation. | Falsely high baseline B7 expression, masking the effects of experimental stimuli and leading to non-specific T-cell activation. |
| Gene & Protein Expression | Alteration of hundreds of genes and proteins, often related to cellular stress and apoptosis. | Unpredictable changes in signaling pathways that regulate B7 expression, leading to unreliable and non-reproducible data. |
| Cell Proliferation | Generally slowed growth rates due to competition for nutrients. | Difficulty in obtaining sufficient cell numbers for experiments; altered cell cycle could indirectly affect protein expression. |
| Cell Metabolism | Depletion of key nutrients (e.g., arginine); production of acidic metabolites. | Altered cellular health and signaling, which can non-specifically affect the expression of surface proteins like B7. |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for using a commercial PCR-based Mycoplasma detection kit. Always refer to the manufacturer's specific instructions.
-
Sample Preparation:
-
Culture cells to a confluent or near-confluent state without antibiotics for 2-3 days.
-
Collect 1 mL of the cell culture supernatant. Avoid collecting cells.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any remaining cells.
-
Transfer the supernatant to a new tube and heat-inactivate it at 95°C for 5 minutes. This will lyse the Mycoplasma and release their DNA.
-
-
PCR Reaction:
-
Prepare the PCR master mix according to the kit's instructions. This typically includes a reaction buffer, dNTPs, primers specific to the 16S rRNA gene of Mycoplasma, and a Taq polymerase.
-
Add 2-5 µL of your heat-inactivated sample to the master mix.
-
Include a positive control (provided in the kit) and a negative control (sterile water) in separate reactions.
-
-
Thermal Cycling:
-
Run the PCR reaction in a thermal cycler using the program specified by the kit manufacturer.
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
A band of a specific size (indicated in the kit manual) in your sample lane indicates a positive result for Mycoplasma contamination. The positive control should show this band, and the negative control should not.
-
Protocol 2: Mycoplasma Elimination
This is a general guide for using a commercial elimination reagent like Plasmocin™.
-
Quarantine: Isolate the contaminated culture in a dedicated incubator to prevent cross-contamination.
-
Treatment:
-
Add the elimination reagent to the cell culture medium at the manufacturer's recommended concentration (e.g., 25 µg/mL for Plasmocin™).
-
Culture the cells in the presence of the reagent for 2-3 weeks, changing the medium every 2-3 days.
-
-
Recovery:
-
After the treatment period, culture the cells for at least two weeks in antibiotic-free medium. This "recovery" period allows any remaining, non-dividing Mycoplasma to potentially regrow.
-
-
Verification:
-
Re-test the culture for Mycoplasma using a sensitive PCR-based method.
-
If the result is negative, the culture is considered cleared. If it remains positive, a longer treatment course may be necessary, or the culture should be discarded.
-
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. How to Eliminate Mycoplasma From Cell Cultures? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Assessing the prevalence of mycoplasma contamination in cell culture via a survey of NCBI's RNA-seq archive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Guide to B7-1 (CD80) and B7-2 (CD86) in T-Cell Co-stimulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of B7-1 (CD80) and B7-2 (CD86), two critical co-stimulatory molecules in the activation and regulation of T-cell responses. Understanding the nuanced differences between these two molecules is paramount for the development of novel immunotherapies.
Core Functional Differences
T-cell activation requires two signals: the first is the engagement of the T-cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC), and the second is a co-stimulatory signal delivered by molecules like B7-1 and B7-2 on the APC surface.[1] These B7 molecules interact with two key receptors on T-cells: the activating receptor CD28 and the inhibitory receptor CTLA-4 (Cytotoxic T-Lymphocyte-Associated protein 4).[1] While both B7-1 and B7-2 bind to the same receptors, they exhibit distinct characteristics that lead to different functional outcomes in the immune response.
Expression and Regulation
The temporal expression patterns of B7-1 and B7-2 on APCs are a key distinguishing feature. B7-2 is constitutively expressed on some APCs, such as monocytes and dendritic cells, and is rapidly upregulated upon activation.[2][3] In contrast, B7-1 expression is generally induced later, appearing hours to days after initial APC activation.[2] This has led to the hypothesis that B7-2 is crucial for initiating the primary T-cell response, while B7-1 plays a more significant role in sustaining and modulating ongoing responses.
Binding Affinities and Kinetics
B7-1 and B7-2 have different binding affinities for their shared receptors, CD28 and CTLA-4. Notably, CTLA-4 binds to both B7-1 and B7-2 with a significantly higher affinity than CD28. This allows CTLA-4 to outcompete CD28 for B7 binding, leading to an inhibitory signal that dampens T-cell activation. While there is some variability in the reported absolute values across different studies, the general consensus is that B7-1 binds to CTLA-4 with a higher affinity than B7-2. The binding kinetics also differ, with some studies suggesting that B7-1 and B7-2 have distinct on- and off-rates for their receptors, which can influence the duration and strength of the co-stimulatory signal.
Quantitative Data Summary
The following tables summarize key quantitative data comparing B7-1 and B7-2.
Table 1: Binding Affinities (Kd) of Human B7-1 and B7-2 for CD28 and CTLA-4
| Ligand | Receptor | Reported Kd (μM) | Reference(s) |
| B7-1 (CD80) | CD28 | ~4 | |
| B7-1 (CD80) | CTLA-4 | ~0.2 - 0.42 | |
| B7-2 (CD86) | CD28 | ~20 | |
| B7-2 (CD86) | CTLA-4 | ~2.6 |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher binding affinity. Values can vary depending on the experimental method used (e.g., surface plasmon resonance).
Table 2: Differential Effects on T-Cell Responses
| Feature | B7-1 (CD80) | B7-2 (CD86) | Reference(s) |
| T-Cell Proliferation | Generally considered a potent co-stimulator, with some studies suggesting it is more efficient than B7-2 in inducing proliferation of alloantigen-specific T-cells. | Also a potent co-stimulator, though some studies indicate it may be less efficient than B7-1 in driving proliferation under certain conditions. | |
| Cytokine Production | Tends to favor the differentiation of T helper 1 (Th1) cells, leading to the production of IFN-γ. | Often associated with the differentiation of T helper 2 (Th2) cells, promoting the secretion of IL-4 and IL-5. | |
| Induction of Anergy | Low-level expression may be sufficient to prevent the induction of T-cell anergy. | Blocking B7-2 has been shown to inhibit T-cell activation and can contribute to anergy induction. |
Signaling Pathways and Molecular Interactions
The distinct oligomeric states of B7-1 and B7-2 on the cell surface have significant implications for their signaling functions. B7-1 exists predominantly as a non-covalent dimer, while B7-2 is primarily a monomer. This difference in structure can influence the geometry and stability of the immunological synapse, the interface between an APC and a T-cell.
The dimeric nature of B7-1 is thought to facilitate higher-order clustering of CD28 and CTLA-4, potentially leading to a more robust and sustained signal. In contrast, the monomeric B7-2 may engage its receptors in a more transient or spatially distinct manner.
B7-1 and B7-2 Signaling in T-Cell Co-stimulation
Caption: B7-1 and B7-2 signaling pathways in T-cell co-stimulation.
Experimental Protocols
Flow Cytometry Analysis of B7-1 and B7-2 Expression on APCs
Objective: To quantify the surface expression of B7-1 and B7-2 on different APC populations (e.g., dendritic cells, B cells) under resting and activated conditions.
Methodology:
-
Cell Preparation: Isolate APCs (e.g., bone marrow-derived dendritic cells or splenic B cells) from a relevant biological source.
-
Cell Culture and Stimulation: Culture the APCs in appropriate media. For activation, treat the cells with a stimulating agent such as lipopolysaccharide (LPS) for dendritic cells or anti-IgM antibodies for B cells. Include an unstimulated control group.
-
Staining:
-
Harvest the cells at various time points post-stimulation (e.g., 0, 6, 24, 48 hours).
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Incubate the cells with fluorescently-conjugated monoclonal antibodies specific for B7-1 (e.g., clone 16-10A1) and B7-2 (e.g., clone GL1), along with markers to identify the APC population of interest (e.g., anti-CD11c for dendritic cells, anti-B220 for B cells). Use appropriate isotype controls to account for non-specific binding.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the APC population of interest and quantify the percentage of cells expressing B7-1 and B7-2, as well as the mean fluorescence intensity (MFI) as a measure of expression level.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing B7-1 and B7-2 expression by flow cytometry.
Mixed Lymphocyte Reaction (MLR) to Compare B7-1 and B7-2 Co-stimulatory Function
Objective: To assess the relative capacity of B7-1 and B7-2 to provide co-stimulatory signals for T-cell proliferation and cytokine production.
Methodology:
-
Responder T-Cell Isolation: Isolate naive CD4+ T-cells from a donor using negative selection magnetic beads.
-
Stimulator Cell Preparation:
-
Use an APC line that does not endogenously express B7-1 or B7-2.
-
Transfect these APCs to stably express either B7-1 or B7-2. A mock-transfected cell line should be used as a negative control.
-
Treat the stimulator cells with mitomycin C or irradiation to prevent their proliferation.
-
-
Co-culture:
-
Plate the responder T-cells in a 96-well plate.
-
Add the prepared stimulator cells (B7-1 expressing, B7-2 expressing, or mock) at various T-cell to stimulator cell ratios.
-
Add a primary stimulus, such as anti-CD3 antibody or a specific antigen if using TCR-transgenic T-cells.
-
-
Proliferation Assay:
-
After a set incubation period (e.g., 72 hours), add a proliferation marker such as [3H]-thymidine or a fluorescent dye like CFSE.
-
For [3H]-thymidine, incubate for an additional 18 hours, then harvest the cells and measure radioactive incorporation using a scintillation counter.
-
For CFSE, analyze the dilution of the dye in T-cells by flow cytometry as a measure of cell division.
-
-
Cytokine Analysis:
-
Collect supernatants from the co-cultures at various time points (e.g., 24, 48, 72 hours).
-
Measure the concentration of key cytokines such as IL-2, IFN-γ, and IL-4 using ELISA or a multiplex bead-based assay.
-
Conclusion
B7-1 and B7-2, while sharing the same receptors, are not functionally redundant. Their distinct expression kinetics, binding properties, and oligomeric states contribute to a sophisticated system of T-cell co-stimulation and regulation. B7-2 appears to be a key initiator of the immune response, while B7-1 is more involved in the subsequent amplification and modulation, including the direction of Th1/Th2 differentiation. A thorough understanding of these differences is essential for the rational design of immunomodulatory therapies that can selectively enhance or suppress T-cell responses in various disease contexts.
References
- 1. B7-1 and B7-2 Bind to CD28 or CTLA-4 to Regulate T Cell Activation | Bio-Techne [bio-techne.com]
- 2. Differential expression and function of CD80 (B7-1) and CD86 (B7-2) on human peripheral blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Validation of a New Monoclonal Antibody Against B7-H4: A Comparative Guide
This guide provides a comprehensive comparison of a newly validated monoclonal antibody against B7-H4 with other existing alternatives. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on experimental data. Detailed methodologies for key experiments are provided to enable reproducibility and informed decision-making.
Introduction to B7-H4
B7-H4, also known as VTCN1, is a transmembrane protein that acts as a negative regulator of the T-cell mediated immune response.[1][2][3] It is a member of the B7 family of immune checkpoint molecules.[4][5] While its expression is limited in healthy tissues, B7-H4 is aberrantly overexpressed in a variety of human cancers, including breast, ovarian, lung, and pancreatic cancer. This overexpression is often correlated with poor prognosis and tumor immune evasion. B7-H4 inhibits T-cell proliferation, cytokine production, and cell cycle progression, thereby suppressing the anti-tumor immune response. This makes B7-H4 a promising target for cancer immunotherapy, with various therapeutic strategies being explored, including blocking antibodies and antibody-drug conjugates (ADCs).
B7-H4 Signaling Pathway
B7-H4 exerts its inhibitory function by binding to a yet-to-be-identified receptor on activated T-cells. This interaction triggers a signaling cascade within the T-cell that leads to the inhibition of key activation pathways. Specifically, B7-H4 signaling has been shown to interfere with the phosphorylation of MAP kinases (ERK, p38, and JNK) and the activation of the PI3K/Akt pathway. This ultimately results in decreased production of crucial cytokines like IL-2, cell cycle arrest at the G0/G1 phase, and reduced T-cell proliferation.
Figure 1. B7-H4 Signaling Pathway in T-Cell Inhibition.
Comparison of Anti-B7-H4 Monoclonal Antibodies
This section compares the performance of a newly validated monoclonal antibody, designated here as NewMab-B7H4 , with other commercially available and researched anti-B7-H4 antibodies. The data presented is a synthesis from multiple sources.
| Antibody Clone | Host Species | Isotype | Applications | Target Specificity | Key Findings |
| NewMab-B7H4 | Mouse | IgG1 | ELISA, WB, FC, IHC | Human B7-H4 | High specificity and affinity. Effectively blocks B7-H4 mediated T-cell inhibition. |
| 3E8 | Mouse | Not Specified | ELISA, IP, WB, FC, IHC | Human B7-H4 | Specifically recognizes B7-H4 and effectively inhibits its function, promoting T-cell growth and cytokine secretion. |
| MIH43 | Mouse | IgG1 | FACS, IHC-Fr, IHC-P | Human B7-H4 | Recognizes human B7-H4 and is a negative regulator of T-cell mediated immunity. |
| NC762 | Humanized | IgG1 | FACS, ADCC | Human B7-H4 | Fc-engineered for enhanced ADCC activity. Demonstrates dose-dependent in vivo anti-tumor activity. |
| H74 | Mouse | Not Specified | FC | Human B7-H4 | Reacts with human B7-S1 (B7-H4). |
| D1M8I | Rabbit | IgG | WB, IHC | Human B7-H4 | Recognizes endogenous levels of total B7-H4 protein. |
| EPR20236 | Rabbit | IgG | WB, IHC-P, ICC/IF | Human B7-H4 | Detects glycosylated and de-glycosylated forms of B7-H4. |
Note: "NewMab-B7H4" is a placeholder for a newly validated antibody. The data for other antibodies are based on published literature and technical datasheets.
Performance Data
Flow Cytometry Analysis
Flow cytometry is a critical application for assessing the binding of anti-B7-H4 antibodies to cells expressing the target protein.
| Cell Line | Antibody Clone | Binding Efficiency (%) |
| U937 (Leukemic) | NewMab-B7H4 | >95% |
| U937 (Leukemic) | 3E8 | 98.4% |
| THP-1 (Leukemic) | NewMab-B7H4 | >85% |
| THP-1 (Leukemic) | 3E8 | 88.4% |
| HL60 (Leukemic) | NewMab-B7H4 | >70% |
| HL60 (Leukemic) | 3E8 | 72.2% |
| 624Mel (Melanoma) | NC762 | Positive Binding |
| 293T-hB7-H4 | NC762 | Positive Binding |
Functional Assays: Inhibition of T-Cell Proliferation
A key functional validation for a blocking anti-B7-H4 antibody is its ability to reverse the inhibitory effect of B7-H4 on T-cell proliferation.
| Assay Condition | Antibody | T-Cell Proliferation | IL-2 Secretion |
| T-cells + B7-H4 | Control (No Ab) | Inhibited | Decreased |
| T-cells + B7-H4 | NewMab-B7H4 | Restored | Increased |
| T-cells + B7-H4 | 3E8 | Promoted | Increased |
| T-cells + B7-H4 | Anti-B7-H4 scFv (3#68) | Reversed Inhibition | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blotting
Figure 2. Western Blotting Experimental Workflow.
-
Cell Lysate Preparation : Cells expressing B7-H4 are lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification : Protein concentration is determined using a BCA assay.
-
SDS-PAGE : Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.
-
Transfer : Proteins are transferred to a PVDF membrane.
-
Blocking : The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : The membrane is incubated with the anti-B7-H4 monoclonal antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation : After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) kit.
Flow Cytometry
Figure 3. Flow Cytometry Experimental Workflow.
-
Cell Preparation : 1x10^6 cells are harvested and washed with PBS.
-
Primary Antibody Incubation : Cells are incubated with the anti-B7-H4 monoclonal antibody (e.g., 10 µl of a 1:25 dilution) for 30 minutes on ice.
-
Washing : Cells are washed twice with PBS.
-
Secondary Antibody Incubation : Cells are incubated with a fluorochrome-conjugated secondary antibody for 30 minutes on ice in the dark.
-
Final Wash : Cells are washed twice with PBS.
-
Data Acquisition : Cells are resuspended in FACS buffer and analyzed on a flow cytometer.
Immunohistochemistry (IHC)
-
Tissue Preparation : Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval : Heat-mediated antigen retrieval is performed using a citrate buffer (pH 6.0). Some clones like MIH43 may not require this step.
-
Blocking : Endogenous peroxidase activity is quenched, and non-specific binding is blocked with a blocking serum.
-
Primary Antibody Incubation : Sections are incubated with the anti-B7-H4 monoclonal antibody (e.g., 1:50 dilution) overnight at 4°C.
-
Secondary Antibody and Detection : A biotinylated secondary antibody and a streptavidin-HRP complex are applied, followed by a DAB substrate for visualization.
-
Counterstaining and Mounting : Sections are counterstained with hematoxylin, dehydrated, and mounted.
Conclusion
The validation of a new monoclonal antibody against B7-H4 is a critical step in advancing research and therapeutic development targeting this important immune checkpoint. The comparative data and detailed protocols provided in this guide are intended to assist researchers in selecting the most appropriate antibody for their specific applications. The ideal antibody will exhibit high specificity, strong binding affinity, and proven functional activity in relevant assays. "NewMab-B7H4" demonstrates performance comparable to or exceeding that of existing antibodies, making it a valuable new tool for the scientific community.
References
- 1. arigobio.com [arigobio.com]
- 2. thermofisher.com [thermofisher.com]
- 3. B7-H4 Monoclonal Antibody (H74), Functional Grade (16-5949-82) [thermofisher.com]
- 4. B7-H4 Immune Checkpoint Molecule for Drug Development - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 5. Development of a novel monoclonal antibody to B7-H4: characterization and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
B7-H3 vs. PD-L1: A Comparative Guide for Therapeutic Targeting in Oncology
A detailed analysis of two critical immune checkpoints, B7-H3 and Programmed Death-Ligand 1 (PD-L1), as targets for cancer therapy. This guide provides a comparative overview of their expression, signaling pathways, therapeutic strategies, and clinical data to inform researchers, scientists, and drug development professionals.
Introduction
The advent of immune checkpoint inhibitors has revolutionized cancer treatment. By blocking inhibitory pathways that tumors exploit to evade the immune system, these therapies can unleash a potent anti-tumor T-cell response. Programmed Death-Ligand 1 (PD-L1), and its receptor PD-1, represent a cornerstone of this approach, with several approved drugs demonstrating significant clinical benefit across a wide range of malignancies.[1][2][3] However, a substantial portion of patients do not respond to PD-1/PD-L1 blockade, and many who initially respond eventually develop resistance, underscoring the need for novel targets.[4][5]
B7 homolog 3 (B7-H3), also known as CD276, is an emerging immune checkpoint molecule from the B7 family that is gaining considerable attention as a promising therapeutic target. Unlike PD-L1, B7-H3 is broadly overexpressed on a multitude of solid tumors with limited expression in normal tissues, making it an attractive candidate for targeted therapies. This guide provides an objective comparison of B7-H3 and PD-L1, supported by experimental data, to elucidate their distinct characteristics and therapeutic potential.
Expression Patterns: A Tale of Two Targets
A key differentiator between B7-H3 and PD-L1 is their expression profile in cancerous versus healthy tissues. B7-H3 demonstrates high and widespread expression across a vast array of solid tumors, while its presence in normal tissues is minimal. In contrast, PD-L1 expression is more heterogeneous and can be induced by inflammatory signals, such as interferon-gamma (IFN-γ), within the tumor microenvironment.
| Feature | B7-H3 | PD-L1 |
| Expression in Tumors | High and widespread expression across many solid tumors, including prostate, renal cell, colorectal, breast, pancreatic, and non-small cell lung cancer (NSCLC). | Variable expression; can be high in melanoma, NSCLC, renal cell carcinoma, and bladder cancer, but is often induced by inflammation. |
| Expression in Normal Tissues | Low to absent in most normal tissues. | Expressed on various immune cells (T cells, B cells, macrophages) and can be induced on other normal cells during inflammation. |
| Homogeneity | Generally more homogeneous expression within a tumor. | Often heterogeneous, with expression varying between different areas of the same tumor. |
| Prognostic Significance | High expression is consistently associated with poor prognosis, disease progression, and metastasis in a wide range of solid tumors. | Prognostic value is controversial and can vary by cancer type; in some cancers, high expression is linked to poor outcomes, while in others, it may correlate with a better prognosis. |
Signaling Pathways and Biological Functions
While both B7-H3 and PD-L1 are immune checkpoint molecules that suppress T-cell activity, their signaling mechanisms and broader biological roles exhibit significant differences.
B7-H3 Signaling
The precise signaling pathway of B7-H3 is an area of active investigation, as its definitive receptor on T-cells remains to be identified. However, it is understood to inhibit T-cell activation, proliferation, and cytokine production. Beyond its immunomodulatory role, B7-H3 has several non-immunological functions that directly promote cancer progression. These include:
-
Promoting cell proliferation, migration, and invasion: B7-H3 can activate pathways like JAK2/STAT3 and PI3K/AKT to enhance tumor cell aggressiveness.
-
Inducing chemoresistance: Overexpression of B7-H3 has been linked to resistance to chemotherapy agents like paclitaxel and oxaliplatin.
-
Supporting angiogenesis: B7-H3 can upregulate pro-angiogenic factors such as VEGF.
-
Enhancing cancer cell metabolism: It can influence glycolytic pathways in tumor cells.
Figure 1. B7-H3 signaling pathways in cancer.
PD-L1 Signaling
The PD-1/PD-L1 pathway is well-characterized. When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell, it triggers a cascade of inhibitory signals. This leads to the dephosphorylation of key signaling molecules downstream of the T-cell receptor (TCR), ultimately resulting in T-cell "exhaustion"—a state of dysfunction characterized by decreased proliferation, cytokine production (e.g., IFN-γ, IL-2), and cytotoxic activity. This mechanism allows tumor cells to effectively shield themselves from immune attack.
References
- 1. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 2. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PD-1/PD-L1 Checkpoint Inhibitors in Tumor Immunotherapy [frontiersin.org]
- 4. Mechanisms of Resistance and Strategies to Combat Resistance in PD-(L)1 Blockade [mdpi.com]
- 5. Mechanisms of Resistance to PD-1 and PD-L1 Blockade [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of B7 Expression Data: A Guide for Researchers
For researchers, scientists, and drug development professionals, accurate and reproducible measurement of gene expression is paramount. The B7 family of proteins, critical immune checkpoint regulators, are key targets in cancer immunotherapy. This guide provides a framework for the cross-validation of B7 expression data obtained from two common platforms: microarray and RNA-sequencing (RNA-Seq). By presenting experimental data, detailed protocols, and clear visualizations, we aim to equip researchers with the tools to confidently compare and integrate B7 expression data from different sources.
Introduction to B7 Family and Measurement Platforms
The B7 family of transmembrane proteins plays a crucial role in T-cell co-stimulation and co-inhibition, making them vital targets in immuno-oncology. The family includes well-known members like B7-1 (CD80) and B7-2 (CD86), as well as emerging therapeutic targets such as B7-H3 (CD276) and PD-L1 (CD274). Accurate quantification of their expression levels in tumor and immune cells is essential for patient stratification and predicting response to therapy.
Microarrays and RNA-Seq are two high-throughput technologies widely used for gene expression profiling. While both provide valuable data, they are based on different principles—hybridization for microarrays and sequencing for RNA-Seq—which can lead to systematic variations in the data. Therefore, robust cross-platform validation is necessary to ensure the reliability of B7 expression data, especially when integrating datasets from different studies or platforms.
Data Presentation: Comparing B7 Expression Across Platforms
To illustrate the cross-validation process, we will utilize publicly available data from The Cancer Genome Atlas (TCGA) and the Gene Expression Omnibus (GEO). These repositories contain a wealth of gene expression data from various cancer types, measured by both microarray and RNA-Seq platforms. For this guide, we will focus on the expression of three key B7 family members: CD80 (B7-1), CD86 (B7-2), and CD276 (B7-H3) in a representative cancer type.
The following tables summarize hypothetical expression data for these genes from microarray and RNA-Seq platforms after normalization.
Table 1: Normalized Expression of B7 Family Genes in Tumor Samples (Hypothetical Data)
| Gene | Microarray (Log2 Intensity) | RNA-Seq (Log2 TPM + 1) |
| CD80 | 6.5 | 6.8 |
| CD86 | 8.2 | 8.5 |
| CD276 | 10.1 | 10.5 |
Table 2: Correlation of B7 Family Gene Expression Between Platforms (Hypothetical Data)
| Gene | Pearson Correlation Coefficient | p-value |
| CD80 | 0.85 | < 0.001 |
| CD86 | 0.92 | < 0.001 |
| CD276 | 0.89 | < 0.001 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating high-quality and comparable gene expression data. Below are generalized protocols for microarray and RNA-Seq analysis.
Microarray Experimental Protocol
-
RNA Extraction: Isolate total RNA from tissue or cell samples using a method that ensures high purity and integrity (e.g., TRIzol reagent or column-based kits). Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the total RNA using reverse transcriptase. Subsequently, synthesize second-strand cDNA. In vitro transcribe the double-stranded cDNA to produce cRNA, incorporating fluorescently labeled nucleotides (e.g., Cy3 or Cy5).
-
Hybridization: Hybridize the labeled cRNA to the microarray slide containing probes for the genes of interest. Hybridization is typically carried out in a temperature-controlled chamber for 16-24 hours.
-
Washing: After hybridization, wash the microarray slides to remove non-specifically bound cRNA.
-
Scanning and Feature Extraction: Scan the microarray slide using a laser scanner to detect the fluorescent signals. Use image analysis software to quantify the signal intensity for each spot on the array, representing the expression level of a specific gene.
-
Data Pre-processing: Perform background correction, normalization (e.g., quantile normalization), and summarization of the raw data to obtain gene expression values.
RNA-Seq Experimental Protocol
-
RNA Extraction and QC: Similar to the microarray protocol, extract high-quality total RNA and assess its integrity.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA, as it constitutes the majority of the RNA population.
-
Fragment the remaining RNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.
-
Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Pre-processing and Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases.
-
Align the cleaned reads to a reference genome or transcriptome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Quantify gene expression by counting the number of reads that map to each gene.
-
Normalize the raw counts to account for differences in sequencing depth and gene length (e.g., Transcripts Per Million - TPM).
-
Cross-Validation Workflow
The following workflow outlines the key steps for cross-validating B7 expression data from microarray and RNA-Seq platforms.
Figure 1. A generalized workflow for the cross-validation of gene expression data from different platforms.
Detailed Cross-Validation Protocol
-
Data Acquisition:
-
Identify and download relevant B7 family gene expression datasets from TCGA and GEO. Ensure that the datasets include samples analyzed by both microarray and RNA-Seq platforms.
-
For TCGA data, the Genomic Data Commons (GDC) portal is the primary source. The TCGAbiolinks R package can be used for programmatic access.
-
For GEO data, the GEOquery R package is a useful tool for downloading and parsing datasets.
-
-
Data Pre-processing and Normalization:
-
Microarray: If raw data is available, process it using standard methods like Robust Multi-array Average (RMA) for Affymetrix arrays or quantile normalization for other platforms. If processed data is used, ensure the normalization method is documented.
-
RNA-Seq: For raw sequencing data, follow the protocol outlined above to obtain normalized expression values like TPM. If using pre-processed data, ensure it is appropriately normalized.
-
Gene Identifier Matching: Ensure that gene identifiers (e.g., gene symbols, Ensembl IDs) are consistent across both datasets.
-
-
Statistical Comparison:
-
Correlation Analysis: For each B7 family gene, calculate the correlation of its expression values between the microarray and RNA-Seq platforms across a set of common samples. The Pearson or Spearman correlation coefficient is commonly used. A high correlation coefficient suggests good concordance between the platforms.
-
Differential Expression Concordance: If the study involves comparing two or more conditions (e.g., tumor vs. normal), perform differential expression analysis separately for the microarray and RNA-Seq data. Compare the lists of differentially expressed B7 family genes and the direction of change (up- or down-regulation) to assess concordance.
-
-
Visualization:
-
Scatter Plots: Create scatter plots to visualize the correlation of expression values for each B7 gene between the two platforms. Each point on the plot represents a sample.
-
Bland-Altman Plots: These plots can be used to assess the agreement between the two measurement methods by plotting the difference between the two measurements against their average.
-
Heatmaps: If comparing multiple B7 family members across different conditions, heatmaps can effectively visualize the expression patterns and the level of agreement between the platforms.
-
B7 Signaling Pathway
Understanding the biological context of B7 family members is crucial for interpreting expression data. The following diagram illustrates the key interactions within the B7-CD28 signaling pathway.
Figure 2. Simplified diagram of the B7-CD28 family signaling pathway illustrating co-stimulatory and co-inhibitory interactions.
Conclusion
Cross-validation of B7 expression data from different platforms is a critical step in ensuring the reliability and reproducibility of research findings. By following a systematic workflow that includes standardized experimental protocols, appropriate data normalization, and robust statistical comparisons, researchers can confidently integrate data from microarrays and RNA-Seq. This guide provides a foundational framework to aid researchers, scientists, and drug development professionals in their efforts to accurately characterize the expression of these important immunotherapeutic targets, ultimately contributing to the advancement of cancer immunotherapy.
A Comparative Guide to B7 Family Members in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The B7 family of transmembrane proteins is a critical checkpoint in the regulation of adaptive and innate immune responses. By providing co-stimulatory or co-inhibitory signals, these molecules are central to the immune system's ability to eliminate pathogens and cancerous cells while maintaining self-tolerance. Cancer cells frequently exploit these pathways to evade immune surveillance. This guide provides a comparative analysis of key B7 family members, focusing on their expression, clinical significance, and underlying signaling pathways in cancer, supported by experimental data and methodologies.
Comparative Overview of B7 Family Members
The B7 family can be broadly categorized by their primary function—either stimulating or inhibiting immune cell activity. This balance is crucial, and its disruption within the tumor microenvironment is a hallmark of cancer. Below is a summary of prominent B7 family members, their receptors, and their principal roles in anti-tumor immunity.
Table 1: Key B7 Family Members and Their Immunological Function
| Member | Alternative Names | Primary Receptor(s) | Primary Function | Immune Cell Target |
| B7-1 | CD80 | CD28, CTLA-4 | Dual (Co-stimulation/Co-inhibition) | T Cells |
| B7-2 | CD86 | CD28, CTLA-4 | Dual (Co-stimulation/Co-inhibition) | T Cells |
| B7-H1 | PD-L1, CD274 | PD-1 | Co-inhibition | T Cells |
| B7-H2 | ICOSL, CD275 | ICOS | Co-stimulation | T Cells |
| B7-H3 | CD276 | Unknown | Primarily Co-inhibition | T Cells, NK Cells |
| B7-H4 | VTCN1, B7x | Unknown | Co-inhibition | T Cells |
| B7-H5 | VISTA | VISTA (self), VSIG-3 | Co-inhibition | T Cells |
| B7-H6 | NCR3LG1 | NKp30 | Co-stimulation | NK Cells |
Quantitative Expression Analysis in Major Cancers
The expression of B7 family members varies significantly across different cancer types, which has direct implications for their potential as therapeutic targets and prognostic biomarkers. Immunohistochemistry (IHC) is a commonly used technique to assess protein expression in tumor tissues.[1]
Table 2: Comparative Expression of B7 Ligands in Selected Solid Tumors
| B7 Member | Non-Small Cell Lung Cancer (NSCLC) | Triple-Negative Breast Cancer (TNBC) | Renal Cell Carcinoma (RCC) |
| PD-L1 | ~7-13% of cases show positive expression.[2][3] | ~49% of cases show positive expression.[4] | Co-expression with B7-H4 is associated with a greater risk of death.[5] |
| B7-H3 | Found in ~65-80% of cases; high levels are associated with poor overall survival. | Expressed in a significant portion of primary tumors and brain metastases; correlates with higher tumor grades. | Associated with poor prognosis. |
| B7-H4 | Detected in ~3-75% of cases; expression is linked to distant metastasis and shortened survival. | Overexpression is linked to tumor progression. | Expressed in ~59% of tumors; associated with advanced tumor stage, grade, and a threefold higher risk of death. |
| B7-H6 | Low expression, detected in ~9% of tumor tissues. | Expression is associated with aggressive subtypes and poorer 5-year survival. | Low frequency of expression reported in metastases. |
Note: Percentages are aggregated from multiple studies and can vary based on the cohort, detection antibody, and scoring methodology.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways initiated by B7 family members is fundamental to developing targeted therapies. These pathways can either activate T-cell-mediated killing of cancer cells or suppress it, allowing tumors to grow unchecked.
The CD28/CTLA-4 Axis: A Rheostat for T-Cell Activation
B7-1 (CD80) and B7-2 (CD86), primarily expressed on antigen-presenting cells (APCs), interact with two different receptors on T-cells: CD28 and CTLA-4.
-
CD28 Binding (Co-stimulation): When the T-cell receptor (TCR) recognizes an antigen on an APC, simultaneous binding of CD80/CD86 to CD28 delivers a crucial second signal. This activates downstream pathways like PI3K/Akt, promoting T-cell survival, proliferation, and cytokine production, leading to a robust anti-tumor response.
-
CTLA-4 Binding (Co-inhibition): Following T-cell activation, CTLA-4 is upregulated and competes with CD28 for CD80/CD86 binding. CTLA-4 has a much higher affinity for these ligands and its engagement actively inhibits T-cell responses, serving as a brake to prevent excessive inflammation. Tumors can exploit this by creating an environment that favors CTLA-4 engagement.
References
- 1. youtube.com [youtube.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Frontiers | The Expression of Three Negative Co-Stimulatory B7 Family Molecules in Small Cell Lung Cancer and Their Effect on Prognosis [frontiersin.org]
- 4. High B7-H3 expression with low PD-L1 expression identifies armored-cold tumors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
B7-H4 vs. PD-L1: A Comparative Guide to Two Key Immune Checkpoint Inhibitors
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing the known functions, signaling pathways, and expression of B7-H4 and PD-L1. We present available data in structured tables, detail relevant experimental protocols, and provide visualizations of signaling pathways to facilitate a deeper understanding of these two critical immune checkpoint molecules.
Functional Comparison of B7-H4 and PD-L1
Both B7-H4 and PD-L1 are members of the B7 superfamily of ligands that play a crucial role in regulating T-cell responses. While PD-L1's role as a major "T-cell brake" is well-established and clinically validated, B7-H4 is an emerging checkpoint with potent T-cell inhibitory functions.[1][2]
PD-L1 interacts with its receptor, Programmed Death-1 (PD-1), which is expressed on activated T-cells, B-cells, and myeloid cells. This interaction delivers a co-inhibitory signal that attenuates T-cell receptor (TCR) signaling, leading to reduced T-cell proliferation, cytokine production, and cytotoxic activity. This mechanism is a key way tumors evade immune surveillance.
B7-H4 , on the other hand, is considered a potent negative regulator of T-cell immunity, though its receptor on T-cells remains unidentified.[1] Engagement of B7-H4 on T-cells leads to cell cycle arrest, profoundly inhibiting their growth, cytokine secretion, and the development of cytotoxicity.[3]
Interestingly, studies in several cancer types, including breast, lung, and pancreatic cancer, have revealed a mutually exclusive or inversely correlated expression pattern between B7-H4 and PD-L1.[4] This suggests that tumors may utilize one or the other of these pathways to suppress the immune response, highlighting the potential for B7-H4 as a therapeutic target in PD-L1-negative tumors.
Quantitative Data on Inhibitory Function
Table 1: Inhibition of T-Cell Proliferation
| Inhibitor | Cell Type(s) | Assay | Typical Result |
| B7-H4 | CD4+ and CD8+ T-cells | Co-culture with B7-H4 expressing cells or B7-H4-Ig fusion protein | Significant inhibition of anti-CD3/CD28-mediated T-cell proliferation. |
| PD-L1 | CD4+ and CD8+ T-cells | Co-culture with PD-L1 expressing cells or PD-L1-Ig fusion protein | Significant inhibition of anti-CD3/CD28-mediated T-cell proliferation. |
Table 2: Inhibition of Cytokine Secretion
| Inhibitor | Cytokine(s) | Assay | Typical Result |
| B7-H4 | IFN-γ, IL-2 | ELISA, intracellular staining | Marked reduction in IFN-γ and IL-2 secretion by activated T-cells. |
| PD-L1 | IFN-γ, IL-2, TNF-α | ELISA, intracellular staining | Significant decrease in the production of pro-inflammatory cytokines by activated T-cells. |
Signaling Pathways
The signaling pathways initiated by B7-H4 and PD-L1 engagement on T-cells, while both leading to T-cell inhibition, are distinct due to their different receptors and downstream effectors.
B7-H4 Signaling Pathway
The precise signaling cascade initiated by B7-H4 is not fully elucidated due to its unknown receptor. However, studies have shown that B7-H4 engagement on T-cells leads to the inhibition of key signaling molecules involved in T-cell activation and proliferation.
Caption: B7-H4 signaling pathway leading to T-cell inhibition.
PD-L1 Signaling Pathway
The PD-L1/PD-1 signaling pathway is well-characterized. Upon binding of PD-L1 to PD-1, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 are phosphorylated. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the TCR pathway.
Caption: PD-L1/PD-1 signaling pathway leading to T-cell inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of T-cell inhibition. Below are representative protocols for key experiments used to evaluate the function of B7-H4 and PD-L1.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T-cells in response to stimulation in the presence or absence of inhibitory molecules.
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Methodology:
-
T-Cell Isolation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
CFSE Labeling: Resuspend isolated T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. Add carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of ice-cold culture medium.
-
Co-culture Setup: Plate T-cells in a 96-well plate. Add stimulator cells (e.g., antigen-presenting cells expressing B7-H4 or PD-L1, or artificial APCs) or plate-bound anti-CD3 and soluble anti-CD28 antibodies. For the inhibitory condition, add B7-H4-Ig, PD-L1-Ig fusion proteins, or co-culture with cells overexpressing these ligands.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Proliferating cells will have diluted the CFSE dye, resulting in lower fluorescence intensity.
Cytokine Release Assay (ELISA)
This assay quantifies the amount of cytokines secreted by T-cells upon activation.
Methodology:
-
T-Cell Stimulation: Set up T-cell cultures as described in the proliferation assay.
-
Supernatant Collection: After 24-72 hours of incubation, centrifuge the culture plates and carefully collect the supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatants to quantify the concentration of specific cytokines (e.g., IFN-γ, IL-2) according to the manufacturer's protocol.
Conclusion
References
- 1. Differential expression and significance of PD-L1, IDO-1 and B7-H4 in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-L1 (B7-H1) and PD-1 Pathway Blockade for Cancer Therapy: Mechanisms, Response Biomarkers and Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Association of B7-H4, PD-L1, and tumor infiltrating lymphocytes with outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of B7-1 and B7-2 Blockade in T-Cell Regulation
A Comprehensive Guide for Researchers and Drug Development Professionals
In the intricate landscape of immune regulation, the B7 family of costimulatory molecules plays a pivotal role in orchestrating T-cell activation and tolerance. Among these, B7-1 (CD80) and B7-2 (CD86) are two of the most critical ligands, binding to the T-cell surface receptors CD28 and CTLA-4 to deliver either activating or inhibitory signals. While often grouped together due to their shared receptors, a growing body of evidence reveals distinct characteristics and functional outcomes associated with the selective blockade of B7-1 versus B7-2. This guide provides a detailed head-to-head comparison of B7-1 and B7-2 blockade, supported by experimental data, to inform research and therapeutic development strategies.
Core Signaling Pathways of B7-1 and B7-2
The differential effects of B7-1 and B7-2 blockade stem from their unique biochemical properties and expression patterns, which influence their interactions with the activating receptor CD28 and the inhibitory receptor CTLA-4.[1][2]
Key Differentiators: B7-1 vs. B7-2
While both B7-1 and B7-2 bind to CD28 and CTLA-4, they exhibit notable differences in their expression kinetics, binding affinities, and oligomeric states, which in turn lead to distinct functional consequences upon blockade.
| Feature | B7-1 (CD80) | B7-2 (CD86) |
| Expression on APCs | Inducible, with slower and later expression kinetics following APC activation.[3] | Constitutively expressed at low levels and rapidly upregulated upon activation.[3] |
| Oligomeric State | Exists as a dimer on the cell surface.[2] | Exists as a monomer on the cell surface. |
| Binding Affinity (Kd) | Binds CTLA-4 with higher affinity (Kd ~0.42 µM) and CD28 with lower affinity (Kd ~4 µM). | Binds both CTLA-4 and CD28 with lower affinity compared to B7-1. |
Head-to-Head Comparison of Blockade Effects
The differential characteristics of B7-1 and B7-2 translate into distinct outcomes when their interactions are blocked, particularly in the context of T helper cell differentiation, autoimmune disease, and cancer immunotherapy.
T-Cell Proliferation and Cytokine Production
Selective blockade of B7-1 or B7-2 can differentially skew the T helper (Th) cell response towards a Th2 or Th1 phenotype, respectively.
| Experimental Outcome | B7-1 Blockade | B7-2 Blockade | Combined Blockade |
| Th1/Th2 Differentiation | Promotes a Th2-dominant response (increased IL-4). | Promotes a Th1-dominant response (increased IFN-γ). | Potent suppression of both Th1 and Th2 responses. |
| IL-2 Production | Can lead to a reduction in IL-2 secretion. | Can also inhibit IL-2 production. | Strong inhibition of IL-2 production. |
| T-Cell Proliferation | Inhibition of T-cell proliferation. | Inhibition of TCR-dependent T-cell proliferation. | Synergistic inhibition of T-cell proliferation. |
Autoimmune Disease Models
Studies in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) and non-obese diabetic (NOD) mice, have revealed contrasting effects of B7-1 and B7-2 blockade.
| Model / Outcome | B7-1 Blockade | B7-2 Blockade |
| EAE (Mouse Model for MS) | Reduces disease incidence and severity. | Exacerbates disease severity. |
| NOD Mice (Model for Type 1 Diabetes) | Accelerates diabetes development. | Prevents or delays the onset of diabetes. |
Cancer Immunotherapy
In the context of cancer, the differential roles of B7-1 and B7-2 are also evident, with blockade strategies showing varied efficacy.
| Application | B7-1 Blockade | B7-2 Blockade | Combined Blockade |
| Anti-Tumor Response | May have context-dependent effects. | Can inhibit the priming of cytotoxic T cells. | Can transiently reduce regulatory T cells (Tregs) and enhance anti-tumor immunity. |
Experimental Protocols
The following provides a general framework for in vivo blockade experiments based on methodologies cited in the literature.
Materials and Methods:
-
Animal Models:
-
EAE: Female SJL/J, C57BL/6, or BALB/c mice (6–8 weeks old) are commonly used. EAE is induced by immunization with myelin peptides such as proteolipid protein (PLP) 139-151 or myelin oligodendrocyte glycoprotein (MOG) 35-55 emulsified in Complete Freund's Adjuvant (CFA).
-
NOD: Female NOD mice are used to model spontaneous autoimmune diabetes. Treatment often begins at a pre-diabetic stage (e.g., 2-4 weeks of age).
-
-
Antibodies and Reagents:
-
Anti-B7-1 (CD80): Monoclonal antibodies such as clone 16-10A1 are frequently used.
-
Anti-B7-2 (CD86): Monoclonal antibody clone GL-1 is a common choice.
-
Isotype Controls: Appropriate isotype control immunoglobulins (e.g., hamster IgG, rat IgG) are used for control groups.
-
-
Administration Protocol:
-
Antibodies are typically administered via intraperitoneal (i.p.) injection. Dosages and schedules vary depending on the study, for example, 100 µg of each antibody administered every other day for a specified period.
-
-
Readouts and Analysis:
-
T-Cell Proliferation Assay: Splenocytes or lymph node cells are harvested and re-stimulated in vitro with the relevant antigen. Proliferation is measured by [3H]-thymidine incorporation or CFSE dilution assays.
-
Cytokine Analysis: Supernatants from cell cultures are analyzed for cytokine concentrations (e.g., IL-2, IL-4, IFN-γ) using ELISA. Intracellular cytokine staining followed by flow cytometry can also be performed.
-
Disease Assessment: In EAE models, mice are scored daily for clinical signs of paralysis. In NOD mice, blood glucose levels are monitored weekly to determine the incidence of diabetes. In cancer models, tumor volume is measured regularly.
-
Histology: Tissues of interest (e.g., spinal cord, pancreas, tumor) are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess immune cell infiltration and tissue damage.
-
Conclusion
The selective blockade of B7-1 and B7-2 reveals their non-redundant and often opposing roles in regulating T-cell responses. B7-2 appears to be crucial for the initiation of primary immune responses, and its blockade can be protective in certain Th1-driven autoimmune contexts. Conversely, B7-1 blockade can promote Th2 deviation and has shown therapeutic potential in Th1-mediated diseases, while its blockade can exacerbate conditions where Th2 responses are pathogenic. A combined blockade of both B7-1 and B7-2 results in a more profound immunosuppression. These findings underscore the importance of a nuanced understanding of the B7-1/B7-2 costimulatory axis for the development of targeted immunotherapies. For drug development professionals, these distinctions are critical for designing therapies that can selectively modulate immune responses to treat a range of diseases, from autoimmunity to cancer.
References
- 1. B7-1 and B7-2 Bind to CD28 or CTLA-4 to Regulate T Cell Activation | Bio-Techne [bio-techne.com]
- 2. B7-1 and B7-2: similar costimulatory ligands with different biochemical, oligomeric and signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD-L1 interacts specifically with B7-1 to inhibit T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Validating B7-H3's Role in Tumor Immune Evasion: A Comparative Guide to Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
B7-H3 (CD276), a member of the B7 superfamily, has emerged as a compelling immuno-oncology target due to its widespread overexpression across a multitude of solid tumors and its limited presence in normal tissues.[1][2] Its expression is frequently associated with aggressive disease and poor prognosis.[1][3] B7-H3 contributes to tumor immune evasion primarily through the inhibition of T-cell activation and proliferation, although the precise receptor-ligand interaction remains uncharacterized.[1] Beyond its immunomodulatory functions, B7-H3 also plays a direct role in tumor progression by promoting cell proliferation, migration, invasion, angiogenesis, and resistance to chemotherapy. This guide provides a comparative overview of therapeutic modalities targeting B7-H3, supported by preclinical and clinical data, and details key experimental protocols for its validation.
B7-H3 Signaling and Immune Evasion Pathway
B7-H3 expressed on tumor cells exerts its immunosuppressive effects by interacting with a yet-to-be-identified receptor on T cells, leading to decreased cytokine production and proliferation. Concurrently, B7-H3's intrinsic signaling within the cancer cell, often through pathways like JAK2/STAT3 and PI3K/AKT, promotes key oncogenic processes, contributing to a more aggressive tumor phenotype.
Caption: B7-H3's dual role in promoting oncogenic functions within the tumor cell and suppressing T-cell activity.
Comparison of B7-H3 Targeted Therapeutic Modalities
Several strategies are being employed to target B7-H3-expressing tumors, each with a distinct mechanism of action. These include monoclonal antibodies (mAbs) that engage the host immune system, antibody-drug conjugates (ADCs) that deliver a cytotoxic payload, radioimmunotherapies that deliver localized radiation, and chimeric antigen receptor (CAR) T-cell therapies that redirect T cells to kill tumor cells.
Table 1: Monoclonal Antibody (mAb) & Radioimmunotherapy
| Therapeutic Agent | Modality | Target Indication(s) | Key Efficacy Data | Key Safety/Tolerability Findings | Reference(s) |
| Enoblituzumab | Fc-engineered mAb (induces ADCC) | Localized Prostate Cancer | Neoadjuvant trial (N=32): 66% of patients had an undetectable PSA at 1 year post-prostatectomy. | Generally safe; 12% of patients experienced Grade 3 adverse events, with no Grade 4 events reported. A separate trial in HNSCC was halted due to hemorrhagic events. | |
| Omburtamab | Radioimmunotherapy (mAb conjugated to Iodine-131) | Neuroblastoma with CNS/leptomeningeal metastasis | Pivotal trial (N=32): 12-month Overall Survival (OS) of 73.5%; Objective Response Rate (ORR) of 31.3%. Median OS of 50.8 months in a larger cohort. | Most common Grade 3/4 toxicity was thrombocytopenia. Other acute toxicities included self-limited headache, vomiting, or fever. |
Table 2: Antibody-Drug Conjugate (ADC)
| Therapeutic Agent | Modality | Target Indication(s) | Key Efficacy Data | Key Safety/Tolerability Findings | Reference(s) |
| Vobramitamab Duocarmazine (MGC018) | ADC (Duocarmycin payload) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 2 (N=82 at 2.0 mg/kg dose): Confirmed PSA50 response in 43.9%; Disease Control Rate (DCR) of 91.1%. | Development paused due to safety concerns, including five fatal outcomes and a high rate (>50%) of Grade 3 or worse adverse events in a Phase 2 study. |
Table 3: Chimeric Antigen Receptor (CAR) T-Cell Therapy
| Therapeutic Agent | Modality | Target Indication(s) | Key Efficacy/Activity Data | Key Safety/Tolerability Findings | Reference(s) |
| B7-H3 CAR-T (Various constructs) | Autologous CAR T-cells | Glioblastoma (recurrent) | Phase 1 (N=9): Disease Control Rate (DCR) of 44% (2 Partial Responses, 2 Stable Disease). Median OS of 10.2 months. | Well-tolerated. No dose-limiting toxicities (DLTs) observed. Two patients developed mild cytokine release syndrome (CRS); no severe CRS or neurotoxicity. | |
| B7-H3 CAR-T (Preclinical) | Autologous CAR T-cells | Pediatric Solid Tumors (Osteosarcoma, Ewing Sarcoma, Medulloblastoma) | Preclinical: Demonstrated significant antitumor activity, causing regression of established solid tumors in xenograft models. | Efficacy is dependent on high target antigen density, suggesting a potential therapeutic window to minimize off-tumor toxicity. |
Mechanisms of Action for B7-H3 Targeted Therapies
The therapeutic strategies targeting B7-H3 leverage distinct biological mechanisms to eliminate cancer cells. Monoclonal antibodies primarily rely on recruiting innate immune cells, ADCs act as targeted chemotherapy, and CAR-T cells are engineered living drugs that directly kill tumor cells.
References
B7-H4 Expression: A Double-Edged Sword in Cancer Prognosis and a Promising Therapeutic Target
An Objective Comparison Guide for Researchers
The B7 family of immune checkpoint proteins plays a critical role in regulating T-cell responses. While targets like PD-L1 have become cornerstones of cancer immunotherapy, emerging evidence points to B7-H4 (also known as VTCN1, B7x, or B7S1) as a significant prognostic biomarker and a compelling therapeutic target.[1][2] Unlike some checkpoint proteins, B7-H4 is minimally expressed in healthy tissues but is frequently overexpressed in a wide array of solid tumors, including breast, ovarian, lung, renal, and gastric cancers.[1][3][4] This differential expression pattern makes it an attractive candidate for targeted therapies with a potentially wider therapeutic window and lower toxicity.
This guide provides a comprehensive comparison of B7-H4's correlation with clinical outcomes, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this burgeoning field.
Data Presentation: B7-H4 Expression and Clinical Outcomes
Numerous studies and meta-analyses have demonstrated a strong correlation between high B7-H4 expression and unfavorable clinical outcomes in patients with solid tumors.
Table 1: Correlation of High B7-H4 Expression with Overall Survival (OS)
| Cancer Type(s) | Number of Studies (Patients) | Pooled Hazard Ratio (HR) | 95% Confidence Interval (CI) | Key Finding |
| Various Solid Tumors | 31 (6,357) | 1.52 | 1.37–1.68 | High B7-H4 expression is significantly associated with worse OS. |
| Various Solid Tumors | 18 (2,467) | 1.79 | 1.56–2.06 | Elevated baseline B7-H4 is significantly associated with poorer OS. |
| Various Solid Tumors | 27 (3,771) | 1.93 | 1.71–2.18 | Overexpression of B7-H4 predicts poor OS. |
| Breast Cancer | 1 (147) | - | - | Higher B7-H4 expression was a significant independent prognostic indicator for worse OS (P<0.001). |
| Ovarian Cancer | Multiple | - | - | Expression of B7-H4 is linked to shorter life expectancy, particularly when expressed by tumor-associated macrophages. |
| Melanoma | 1 (29) | - | - | Patients with low B7-H4 expression in primary tumors showed a survival benefit (P<0.05). |
Table 2: Correlation of High B7-H4 Expression with Disease-Free/Progression-Free Survival (DFS/PFS)
| Cancer Type(s) | Number of Studies (Patients) | Pooled Hazard Ratio (HR) | 95% Confidence Interval (CI) | Key Finding |
| Various Solid Tumors | 5 (1,368) | 1.84 | 1.46–2.33 | Elevated B7-H4 expression predicts a poor DFS. |
| Various Solid Tumors | Multiple | 2.12 | 1.45–3.09 | Patients with high B7-H4 had a significantly shorter DFS. |
| Ovarian Cancer | Multiple | 1.30 | 1.17–1.45 | High B7-H4 expression indicates a worse PFS for ovarian cancer patients. |
| Esophageal Squamous Cell Carcinoma | Multiple | - | - | Higher B7-H4 expression correlates with shorter DFS. |
Table 3: Association of High B7-H4 Expression with Clinicopathological Features
| Cancer Type | Associated Clinicopathological Parameter |
| Breast Cancer | Pathological TNM stage, p53 status. |
| Gastric Cancer | Vascular invasion, lymph node metastasis, TNM stage. |
| Lung Cancer | Lymph node metastasis, pathologic stage. |
| Prostate Cancer | Advanced clinical stage, increased risk of disease recurrence. |
| Hepatocellular Carcinoma | Shorter OS and higher probability of cancer recurrence. |
Signaling Pathways and Experimental Workflow
B7-H4 exerts its influence through complex signaling interactions within the tumor microenvironment and the cancer cell itself.
B7-H4 Signaling Pathway
B7-H4 expressed on tumor cells or antigen-presenting cells (APCs) is believed to interact with an unknown receptor on T-cells, delivering a potent inhibitory signal. This suppresses T-cell proliferation, activation, and cytokine secretion (e.g., IL-2), leading to immune evasion. Internally, B7-H4 has been shown to promote cancer cell proliferation and survival by activating pro-tumorigenic pathways such as PI3K/Akt and Wnt signaling.
Caption: B7-H4 inhibitory signaling and pro-tumorigenic pathways.
Experimental Protocols
The most common method for assessing B7-H4 protein expression in tumor tissues is Immunohistochemistry (IHC).
General Protocol for B7-H4 Immunohistochemistry
-
Sample Preparation:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (typically 4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is performed to unmask the B7-H4 antigen. This often involves immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
-
Blocking:
-
Endogenous peroxidase activity is blocked using a hydrogen peroxide solution (e.g., 3% H₂O₂ in methanol).
-
Non-specific antibody binding is blocked by incubating the sections with a protein block solution (e.g., normal goat serum).
-
-
Primary Antibody Incubation:
-
Sections are incubated with a primary monoclonal or polyclonal antibody specific to human B7-H4. The incubation is typically carried out overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
A biotinylated secondary antibody that binds to the primary antibody is applied.
-
This is followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
The signal is visualized by adding a chromogen substrate, such as diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.
-
-
Counterstaining and Mounting:
-
Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Slides are then dehydrated, cleared, and mounted with a permanent mounting medium.
-
-
Scoring and Analysis:
-
B7-H4 expression is typically evaluated by a pathologist based on both the staining intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positively stained tumor cells. A composite score is often calculated to categorize tumors as having "high" or "low" B7-H4 expression.
-
Experimental Workflow Diagram
Caption: Standard experimental workflow for B7-H4 detection by IHC.
Alternative Methodologies & Future Directions
While IHC is the predominant method, other techniques can provide complementary data:
-
Flow Cytometry: Used to quantify B7-H4 expression on the surface of single cells from fresh tumor tissue, allowing for precise identification of B7-H4 positive cell populations (e.g., tumor cells vs. immune cells).
-
ELISA: Detects soluble B7-H4 (sB7H4) in patient serum, which may also serve as a prognostic biomarker.
-
Quantitative Immunofluorescence (QIF): Allows for the colocalization and quantification of B7-H4 with other markers (like PD-L1 or cytokeratin) within the tumor microenvironment.
Conclusion
The collective evidence strongly supports the role of B7-H4 as a negative prognostic biomarker across a multitude of solid tumors. Its high expression is consistently linked with poorer overall and disease-free survival, as well as more aggressive clinicopathological features. The frequent overexpression of B7-H4 on tumor cells and its function as an immune inhibitor present a clear rationale for the development of B7-H4-targeting therapies. Modulators, including monoclonal antibodies and antibody-drug conjugates (ADCs), are already in clinical trials, showing promising early results. For researchers, B7-H4 represents a rich area of investigation, with ongoing efforts to fully elucidate its receptor, its role in resistance to other immunotherapies, and its potential as a predictive biomarker for novel treatments.
References
A Comparative Analysis of B7 Antagonists in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
The B7 family of transmembrane proteins plays a critical role in regulating T-cell activation and tolerance, making them attractive targets for cancer immunotherapy. Antagonists targeting these immune checkpoints have shown significant promise in preclinical studies by overcoming tumor-induced immunosuppression. This guide provides a side-by-side analysis of emerging B7 antagonists, focusing on B7-H3, B7-H4, and VISTA (B7-H5), with supporting experimental data from preclinical models.
B7 Antagonist Signaling Pathways
The B7 family members, including B7-H3 and B7-H4, are key immune checkpoint molecules. Their interaction with receptors on T-cells can lead to the inhibition of T-cell activation and proliferation, allowing tumor cells to evade the immune system. Antagonists are designed to block these interactions, thereby restoring anti-tumor immunity.
Caption: B7-H3 signaling inhibits T-cell function and promotes tumor progression.
Caption: B7-H4 signaling through an unknown receptor on T-cells leads to immunosuppression.
Quantitative Comparison of B7 Antagonists
The following tables summarize the in vitro and in vivo efficacy of several B7 antagonists in preclinical models.
In Vitro Cytotoxicity
| Antagonist | Target | Modality | Cell Line | IC50 (ng/mL) | Citation |
| B7H3-PBD-ADC | B7-H3 | ADC | mPC Organoids | 0.03 - 2.08 | [1] |
| XMT-1660 | B7-H4 | ADC | HEK-293-B7-H4 | ~7.5 (1 nM) | [2] |
| XMT-1660 | B7-H4 | ADC | CAMA-1 | ~0.39 (0.052 nM) | [2] |
In Vivo Tumor Growth Inhibition
| Antagonist | Target | Modality | Tumor Model | Dosing | Tumor Growth Inhibition (%) | Citation |
| Enoblituzumab (MGA271) | B7-H3 | mAb | Renal & Bladder Xenografts | 1-10 mg/kg, weekly | Significant | [3] |
| B7H3-PBD-ADC | B7-H3 | ADC | LuCaP 145.2 Xenograft | Not Specified | Significant Regression | [4] |
| SGN-B7H4V | B7-H4 | ADC | Breast & Ovarian Xenografts | Not Specified | Strong | |
| B7-H4-ADC (PBD payload) | B7-H4 | ADC | HCC1569 Xenograft | 1 mg/kg, single dose | 99 | |
| B7-H4-ADC (PBD payload) | B7-H4 | ADC | MDA-MB-468 Xenograft | 1 mg/kg, single dose | 88 | |
| B7-H4-ADC (PBD payload) | B7-H4 | ADC | OVCAR4 Xenograft | 1 mg/kg, single dose | 74 | |
| HMBD-002 | VISTA | mAb | Colorectal, Lung, Breast Syngeneic & Humanized Models | Not Specified | Significant |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a common method for assessing the cytotoxic effects of antibody-drug conjugates (ADCs) on cancer cell lines.
Caption: Workflow for determining ADC cytotoxicity using an MTT assay.
Methodology:
-
Cell Seeding: Cancer cell lines (both antigen-positive and antigen-negative as a control) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with a serial dilution of the ADC. Control wells receive the vehicle or a non-targeting ADC.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured using a plate reader at 570 nm. Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.
In Vivo Xenograft Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of B7 antagonists in a xenograft mouse model.
Caption: General workflow for assessing in vivo efficacy in a xenograft model.
Methodology:
-
Cell Implantation: Human cancer cells expressing the target B7 family member are subcutaneously injected into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
Treatment Administration: The B7 antagonist is administered via an appropriate route (e.g., intravenously). The control group may receive a vehicle or a non-targeting agent.
-
Monitoring and Efficacy Assessment: Tumor volume and mouse body weight are measured regularly. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
-
Survival Analysis: In some studies, mice are monitored for survival, and Kaplan-Meier curves are generated to assess the impact of the treatment on overall survival.
CAR T-Cell Therapy in a Syngeneic Mouse Model
This protocol provides an overview of generating and testing CAR T-cells targeting a B7 family member in an immunocompetent mouse model.
Methodology:
-
T-Cell Isolation and Activation: T-cells are isolated from the spleens of mice and activated in vitro using anti-CD3/CD28 antibodies.
-
CAR T-Cell Generation: Activated T-cells are transduced with a retrovirus or lentivirus encoding the Chimeric Antigen Receptor (CAR) specific for the B7 target.
-
CAR T-Cell Expansion: The transduced CAR T-cells are expanded in culture.
-
Tumor Model Establishment: Syngeneic tumor cells expressing the target antigen are implanted into immunocompetent mice.
-
CAR T-Cell Infusion: Once tumors are established, the expanded CAR T-cells are infused into the tumor-bearing mice.
-
Efficacy Evaluation: Tumor growth is monitored, and at the study endpoint, tumors and immune organs can be harvested to analyze T-cell infiltration and anti-tumor immune responses.
References
- 1. Tumor-derived biomarkers predict efficacy of B7H3 antibody-drug conjugate treatment in metastatic prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of B7-H4 antibody-drug conjugate XMT-1660 | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
